Sivopixant
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-[3-[(4-chlorophenyl)methyl]-2,6-dioxo-4-(4-pyridin-2-yloxyanilino)-1,3,5-triazin-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O5/c1-16(22(32)33)14-31-24(34)29-23(30(25(31)35)15-17-5-7-18(26)8-6-17)28-19-9-11-20(12-10-19)36-21-4-2-3-13-27-21/h2-13,16H,14-15H2,1H3,(H,32,33)(H,28,29,34)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZQFKBIJUXXCG-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2414285-40-6 | |
| Record name | Sivopixant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414285406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIVOPIXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0N1VEG94I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sivopixant's Mechanism of Action in Sensory Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sivopixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons. Its mechanism of action centers on the modulation of these neurons to reduce hypersensitivity, which is implicated in conditions such as chronic cough. This technical guide provides an in-depth exploration of this compound's interaction with sensory neurons, detailing the underlying signaling pathways, relevant experimental methodologies, and key quantitative data.
Introduction: The Role of P2X3 Receptors in Sensory Neuron Hypersensitivity
The purinergic P2X3 receptor is a key player in sensory signaling, particularly in nociceptive pathways and the cough reflex.[1][2] These receptors are ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP).[2] P2X3 receptors are primarily located on small-diameter primary afferent neurons, including C-fibers and Aδ-fibers, which are responsible for transmitting sensory information such as pain and irritation.[1][2]
Under pathological conditions, such as inflammation or nerve injury, there is an increase in extracellular ATP released from damaged cells. This elevated ATP chronically activates P2X3 receptors, leading to sensitization of the sensory neurons. This hypersensitivity manifests as an exaggerated response to stimuli, a key component in the pathophysiology of chronic cough and neuropathic pain.[3][4]
This compound is a highly selective P2X3 receptor antagonist developed to target this pathway.[1][5][6][7][8][9] By blocking the P2X3 receptor, this compound aims to reduce the hyperexcitability of sensory neurons, thereby alleviating the symptoms of conditions driven by this mechanism. A significant advantage of this compound's high selectivity for P2X3 over the related P2X2/3 receptor is the lower incidence of taste-related side effects, a common issue with less selective antagonists.[1][6][7][9][10]
Molecular Mechanism of Action of this compound
This compound functions as a direct antagonist of the P2X3 receptor. The binding of this compound to the receptor prevents the conformational change necessary for ion channel opening upon ATP binding. This inhibitory action blocks the influx of cations (primarily Ca2+ and Na+) into the sensory neuron, thereby preventing depolarization and the subsequent initiation of an action potential.
Signaling Pathway of P2X3 Receptor Activation and this compound Inhibition
The signaling cascade initiated by P2X3 receptor activation and its inhibition by this compound can be visualized as follows:
References
- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X receptors in sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Landscape in Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. qdcxjkg.com [qdcxjkg.com]
P2X3 Receptor Antagonism: A Technical Guide to the Core of Cough Reflex Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2X3 receptor, a key component of the purinergic signaling pathway, has emerged as a validated and promising target for the treatment of refractory chronic cough. This condition, often resistant to conventional therapies, is characterized by a hypersensitive cough reflex. Extracellular adenosine (B11128) triphosphate (ATP), released from airway epithelial cells in response to inflammation or irritation, activates P2X3 receptors on vagal afferent nerves, triggering the cough reflex.[1] P2X3 receptor antagonists competitively block this interaction, thereby reducing cough frequency and severity. This technical guide provides an in-depth overview of the P2X3 receptor's role in the cough reflex pathway, the mechanism of action of its antagonists, comprehensive quantitative data from clinical trials, and detailed experimental protocols for their evaluation.
The P2X3 Receptor Signaling Pathway in the Cough Reflex
The cough reflex is a critical defensive mechanism, but in chronic cough, it becomes hypersensitive. The ATP-P2X3 signaling axis is a central driver of this hypersensitivity.[1]
The signaling cascade proceeds as follows:
-
ATP Release: Airway epithelial cells release ATP into the extracellular space in response to various stimuli, including inflammation, irritants, and mechanical stress.[1]
-
P2X3 Receptor Activation: Extracellular ATP binds to P2X3 and P2X2/3 receptors located on the terminals of vagal afferent sensory nerves (C-fibers and Aδ-fibers) that innervate the airway.[1]
-
Neuronal Depolarization: The binding of ATP activates these ligand-gated ion channels, leading to a rapid influx of cations, primarily Ca²⁺ and Na⁺. This influx causes depolarization of the sensory neuron's membrane.[1][2]
-
Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated.
-
Signal Transmission and Cough Initiation: The action potential propagates along the vagal nerve to the nucleus tractus solitarius in the brainstem. This central processing initiates the efferent motor pathway, resulting in a cough.[1]
Mechanism of P2X3 Receptor Antagonism
P2X3 receptor antagonists are small molecule inhibitors that prevent the activation of P2X3 receptors by ATP.[3] Most current antagonists, such as gefapixant, are allosteric inhibitors. They bind to a site on the receptor distinct from the ATP binding site, inducing a conformational change that prevents the ion channel from opening, even when ATP is bound.[2] This competitive inhibition effectively dampens the hypersensitivity of the sensory neurons involved in the cough reflex.[3]
Quantitative Data from Clinical Trials
Multiple P2X3 receptor antagonists have been evaluated in clinical trials for refractory or unexplained chronic cough. The following tables summarize the key efficacy and safety data for prominent candidates.
Table 1: Efficacy of P2X3 Receptor Antagonists in Reducing Cough Frequency
| Drug (Trial) | Dose | Treatment Duration | Primary Endpoint | Placebo-Adjusted Reduction in 24-Hour Cough Frequency | p-value | Reference |
| Gefapixant (COUGH-1) | 45 mg BID | 12 weeks | Change in 24-h cough frequency | 18.5% | 0.041 | [4] |
| Gefapixant (COUGH-2) | 45 mg BID | 24 weeks | Change in 24-h cough frequency | 14.6% | 0.031 | [4] |
| Gefapixant (Phase 2b) | 50 mg BID | 12 weeks | Change in awake cough frequency | 37% | 0.003 | [5] |
| Eliapixant (B607290) (PAGANINI - Phase 2b) | 75 mg BID | 12 weeks | Change in 24-h cough count | 27% | Significant | [1][3] |
| Eliapixant (Phase 2a) | 750 mg BID | 1 week | Change in 24-h cough frequency | 25% | 0.002 | [2][6] |
| BLU-5937 (Camlipixant) (SOOTHE - Phase 2b) | 50 mg BID | 28 days | Change in 24-h cough frequency | 34.4% | 0.0033 | [7] |
| BLU-5937 (Camlipixant) (SOOTHE - Phase 2b) | 200 mg BID | 28 days | Change in 24-h cough frequency | 34.2% | 0.0047 | [7] |
| Sivopixant (Phase 2b) | 300 mg | 4 weeks | Change in 24-h cough count | -12.47% | 0.3241 | [8] |
BID = twice daily
Table 2: Safety and Tolerability of P2X3 Receptor Antagonists (Adverse Events)
| Drug | Dose | Most Common Adverse Event | Incidence of Taste-Related AEs | Discontinuation Rate due to AEs | Reference |
| Gefapixant | 45 mg BID | Taste disturbance (dysgeusia, ageusia) | Up to 69% | 15-20% | [1][4][9] |
| Eliapixant | 25-150 mg BID | Taste-related AEs | Up to 24% (at highest dose) | 8% | [1][3] |
| BLU-5937 (Camlipixant) | 50-200 mg BID | Mild taste disturbances | Not specified, but noted as mild | Not specified | [7] |
| This compound | 50-300 mg | Not specified | Not specified | ~2.2% | [8] |
Experimental Protocols
In Vitro Assays
This high-throughput assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) following P2X3 receptor activation.
Objective: To determine the IC₅₀ value of a P2X3 antagonist.
Methodology:
-
Cell Culture: Seed cells stably expressing the P2X3 receptor (e.g., HEK293 or CHO cells) into 96- or 384-well black-walled, clear-bottom plates and culture to form a confluent monolayer.[10]
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C in the dark.[10]
-
Compound Incubation: After washing to remove excess dye, incubate the cells with varying concentrations of the P2X3 antagonist or vehicle control.[10]
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a P2X3 receptor agonist (e.g., α,β-methylene ATP) to the wells and measure the fluorescence intensity over time.[10]
-
Data Analysis: Calculate the increase in fluorescence upon agonist addition. Generate concentration-response curves to determine the IC₅₀ value of the antagonist.[10]
This technique directly measures the ion current flowing through the P2X3 receptor channel in response to an agonist and its inhibition by an antagonist.
Objective: To characterize the inhibitory effect of an antagonist on P2X3 receptor ion channel function.
Methodology:
-
Cell Preparation: Use cells expressing P2X3 receptors, plated on coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope, continuously perfused with an external solution. Use a glass micropipette filled with an internal solution as the recording electrode.[11]
-
Whole-Cell Configuration: Establish a gigaohm seal between the micropipette and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration. Hold the membrane potential at -60 mV.[11][12]
-
Agonist Application: Apply a P2X3 agonist (e.g., ATP or α,β-meATP) to evoke an inward current.[12]
-
Antagonist Application: Pre-incubate the cell with the antagonist and then co-apply the antagonist with the agonist.
-
Data Acquisition and Analysis: Record the peak amplitude of the inward current in the absence and presence of the antagonist to determine the extent of inhibition.[12]
In Vivo Cough Model
The guinea pig citric acid-induced cough model is a standard preclinical model to evaluate the antitussive effects of novel compounds.
Objective: To assess the in vivo efficacy of a P2X3 antagonist in reducing cough frequency.
Methodology:
-
Animal Acclimatization: Acclimatize conscious guinea pigs in a whole-body plethysmography chamber.
-
Drug Administration: Administer the P2X3 antagonist or vehicle control orally or via another appropriate route.
-
Cough Induction: After a set pre-treatment time, expose the animals to an aerosolized solution of a tussive agent, such as citric acid or ATP.[13][14]
-
Cough Measurement: Record the characteristic changes in pressure and airflow within the plethysmograph that signify a cough. The number of coughs is counted over a defined period.[4][15]
-
Data Analysis: Compare the number of coughs in the antagonist-treated group to the vehicle-treated group to calculate the percentage of cough inhibition.[4]
Experimental and Drug Development Workflow
The development of a P2X3 receptor antagonist follows a structured workflow from initial discovery to clinical application.
Conclusion and Future Directions
The antagonism of the P2X3 receptor represents a significant advancement in the targeted therapy of refractory chronic cough. Clinical data has consistently demonstrated the efficacy of this class of drugs in reducing cough frequency. The primary challenge remains the dose-limiting side effect of taste disturbance, which is attributed to the blockade of P2X2/3 heteromers. Future research and development efforts are focused on:
-
Improving Selectivity: Developing antagonists with higher selectivity for the homomeric P2X3 receptor over the P2X2/3 heteromer to minimize taste-related adverse events while retaining antitussive efficacy.
-
Exploring Combination Therapies: Investigating the potential of combining P2X3 antagonists with agents targeting other pathways involved in cough hypersensitivity.
-
Biomarker Identification: Identifying biomarkers to predict which patients are most likely to respond to P2X3 antagonist therapy.
References
- 1. Bayer's eliapixant hits the right notes in PAGANINI cough study | pharmaphorum [pharmaphorum.com]
- 2. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Advancing cough research: Methodological insights into cough challenge in guinea pig models using double chamber vs whole-body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
Sivopixant: A Technical Guide to a Selective P2X3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sivopixant (S-600918) is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory afferent neurons.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It details the methodologies of key experiments for assessing its efficacy, outlines its mechanism of action through relevant signaling pathways, and presents its pharmacokinetic and therapeutic data. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the P2X3 pathway for conditions such as chronic cough and neuropathic pain.[1][2]
Chemical Structure and Properties
This compound is a synthetic organic small molecule belonging to the triazine class of compounds.[3] Its chemical identity and key physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-3-[3-[(4-chlorophenyl)methyl]-2,6-dioxo-4-(4-pyridin-2-yloxyanilino)-1,3,5-triazin-1-yl]-2-methylpropanoic acid[4] |
| SMILES | C--INVALID-LINK--C(=O)O[4] |
| InChI Key | SKZQFKBIJUXXCG-INIZCTEOSA-N[4] |
| CAS Number | 2414285-40-6[4] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₂ClN₅O₅[4] |
| Molecular Weight | 507.93 g/mol [5] |
| Appearance | White to off-white solid[5] |
| Solubility | Soluble in DMSO (≥ 1.25 mg/mL)[5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[5] |
Pharmacodynamics and Mechanism of Action
This compound is a highly selective antagonist of the P2X3 receptor, with significantly lower affinity for the P2X2/3 heterotrimeric receptor.[1] This selectivity is crucial for its therapeutic effect and potentially favorable side-effect profile, particularly concerning taste disturbances which are associated with P2X2/3 receptor modulation.[1][6]
P2X3 Receptor Antagonism
The binding of extracellular ATP to P2X3 receptors on sensory neurons triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺. This cation influx results in membrane depolarization and the initiation of an action potential, which transmits sensory signals perceived as pain or an urge to cough.[7] this compound allosterically binds to the P2X3 receptor, inducing a conformational change that prevents the ion channel from opening, even when ATP is bound.[7] This blockade of P2X3 receptor activation dampens the hyperexcitability of sensory neurons, thereby alleviating symptoms of chronic cough and pain.[7]
Signaling Pathway
The following diagram illustrates the signaling pathway of P2X3 receptor activation and the inhibitory action of this compound.
Receptor Binding Affinity
| Receptor | IC₅₀ (nM) |
| P2X3 | 4.2[5] |
| P2X2/3 | 1100[5] |
Pharmacokinetics and Efficacy
Preclinical Pharmacokinetics
In a rat model, intravenously administered this compound (1 mg/kg) demonstrated a long half-life.[5]
| Parameter | Value |
| Half-life (T₁/₂) (rat, i.v.) | 10.1 hours[5] |
Preclinical Efficacy
This compound has shown a strong analgesic effect in a rat model of neuropathic pain.[5]
| Model | Effective Dose (ED₅₀) |
| Rat Seltzer model of allodynia | 0.4 mg/kg[5] |
Clinical Efficacy
Clinical trials have evaluated the efficacy of this compound in patients with refractory or unexplained chronic cough. A Phase 2a study showed that this compound reduced the average hourly number of coughs.[8]
Experimental Protocols
Determination of P2X3 Receptor Antagonism (IC₅₀)
The potency of this compound as a P2X3 receptor antagonist can be determined using in vitro assays such as the whole-cell patch-clamp technique or a calcium flux assay.
Objective: To measure the inhibition of ATP-induced currents in P2X3-expressing cells by this compound.
-
Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing recombinant human P2X3 receptors.
-
Electrophysiology Setup: Establish a whole-cell patch-clamp configuration on a single cell, holding the membrane potential at -60 mV.
-
Agonist Application: Apply a P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC₈₀) to establish a baseline current.
-
Antagonist Application: Pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.
-
Co-application and Recording: Co-apply the agonist and this compound and record the resulting inward current.
-
Data Analysis: Measure the peak amplitude of the current in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
Objective: To measure the ability of this compound to block the agonist-induced increase in intracellular calcium.
-
Cell Plating: Seed HEK293 cells expressing P2X3 receptors into a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate.
-
Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Injection: Inject a P2X3 agonist (e.g., ATP) at a concentration that elicits a maximal or near-maximal response (e.g., EC₈₀).
-
Data Recording and Analysis: Record the change in fluorescence intensity over time. Determine the peak fluorescence response for each well and calculate the IC₅₀ value.[9]
In Vivo Analgesic Efficacy (Rat Seltzer Model)
Objective: To assess the antiallodynic effect of this compound in a model of neuropathic pain.
-
Induction of Neuropathy: Induce mononeuropathic pain in rats via partial sciatic nerve ligation (pSNL) according to the Seltzer method.[10]
-
Assessment of Allodynia: At least one week post-surgery, assess mechanical allodynia by applying calibrated von Frey filaments to the plantar surface of the affected hind paw to determine the 50% withdrawal threshold.[11]
-
Drug Administration: Administer this compound or vehicle orally or via another desired route.
-
Post-treatment Assessment: Re-assess the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the withdrawal thresholds before and after treatment to determine the analgesic effect of this compound and calculate the ED₅₀.
Conclusion
This compound is a promising, highly selective P2X3 receptor antagonist with demonstrated preclinical efficacy in models of neuropathic pain and clinical efficacy in reducing cough frequency. Its high selectivity for the P2X3 over the P2X2/3 receptor subtype may offer a therapeutic advantage by minimizing taste-related side effects. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other selective P2X3 receptor antagonists for the treatment of chronic cough, neuropathic pain, and other sensory-related disorders.
References
- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Shionogi - AdisInsight [adisinsight.springer.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. qdcxjkg.com [qdcxjkg.com]
- 7. benchchem.com [benchchem.com]
- 8. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Transient allodynia pain models in mice for early assessment of analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Sivopixant (S-600918): A Selective P2X3 Receptor Antagonist
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of Sivopixant (S-600918), a potent and highly selective P2X3 receptor antagonist developed by Shionogi.[1] this compound has been primarily investigated for the treatment of refractory or unexplained chronic cough (RCC/UCC), a condition characterized by a hypersensitive cough reflex.[2][3] This document details the mechanism of action, preclinical and clinical data, and the experimental methodologies employed throughout its development pipeline.
Discovery and Preclinical Development
The development of this compound originated from a strategic effort to identify a potent P2X3 receptor antagonist with high selectivity over the P2X2/3 heterotrimeric receptor.[2] This selectivity is crucial, as the P2X2/3 receptor is implicated in taste perception, and its inhibition is associated with the taste disturbances observed with less selective antagonists.[3][4]
Lead Identification and Optimization
This compound was identified through the optimization of a novel class of dioxotriazine derivatives.[5] High-throughput screening (HTS) campaigns led to the identification of a hit compound from this series. Subsequent hit-to-lead structure-activity relationship (SAR) studies focused on improving potency for the P2X3 receptor while minimizing activity at the P2X2/3 receptor.[5]
This optimization process led to the identification of lead compound 74 , which demonstrated a significant improvement in potency and selectivity. Further refinement of this lead, focusing on enhancing both its pharmacological activity and pharmacokinetic profile, ultimately yielded this compound (S-600918) as the clinical candidate.[5][6]
In Vitro Pharmacology
This compound demonstrates potent and highly selective antagonism of the P2X3 receptor. In vitro studies have quantified its inhibitory activity, revealing a significant selectivity margin against the P2X2/3 receptor, which is hypothesized to contribute to its favorable taste disturbance profile observed in clinical trials.[2][4]
| Compound | Target | IC₅₀ (nM) | Selectivity (P2X2/3 vs P2X3) |
| This compound (S-600918) | P2X3 | 4.2 [2] | ~262-fold |
| P2X2/3 | 1100 [2] | ||
| Lead Compound 74 | P2X3 | 16.1[5] | ~182-fold |
| P2X2/3 | 2931[5] |
Table 1: In Vitro Activity of this compound and Its Lead Compound.
Preclinical In Vivo Efficacy
The analgesic and antitussive potential of this compound was evaluated in established animal models. A strong analgesic effect was observed in a rat model of neuropathic pain, demonstrating target engagement in vivo.[6]
| Compound | Animal Model | Endpoint | ED₅₀ (Oral Admin.) |
| This compound (S-600918) | Rat Partial Sciatic Nerve Ligation (Seltzer Model) | Analgesia (Allodynia) | 0.4 mg/kg [6] |
| Lead Compound 74 | Rat Partial Sciatic Nerve Ligation (Seltzer Model) | Analgesia (Allodynia) | 3.1 mg/kg[5] |
Table 2: Preclinical In Vivo Efficacy of this compound.
Mechanism of Action: P2X3 Signaling in the Cough Reflex
The cough reflex is a defensive mechanism mediated by sensory afferent nerves, primarily C-fibers and Aδ-fibers, which innervate the airways.[7][8] In chronic cough, these nerves become hypersensitized.[9] The P2X3 receptor, an ATP-gated ion channel, is a key component of this pathway.[8][10]
Under conditions of inflammation or irritation, airway epithelial cells release adenosine (B11128) triphosphate (ATP).[7] This ATP binds to P2X3 homomeric and P2X2/3 heteromeric receptors on the terminals of vagal sensory nerves.[11] Receptor activation leads to the opening of a non-selective cation channel, causing an influx of Na⁺ and Ca²⁺. This influx results in membrane depolarization. If the threshold is reached, an action potential is generated and propagated along the vagus nerve to the cough center in the brainstem (nucleus tractus solitarius), triggering the motor efferent pathway that produces a cough.[7][12] this compound selectively blocks the P2X3 receptor, inhibiting this initial activation step and thereby reducing the cough reflex.[2]
Caption: P2X3 receptor signaling pathway in the afferent cough reflex.
Clinical Development for Chronic Cough
This compound advanced into clinical trials to evaluate its efficacy, safety, and tolerability in patients with RCC/UCC. The clinical program included a Phase 2a proof-of-concept study followed by a Phase 2b dose-ranging study.
Phase 2a Study (Proof-of-Concept)
A randomized, double-blind, placebo-controlled, crossover study was conducted to assess the efficacy of this compound in 31 patients with RCC/UCC.[2][4]
| Parameter | This compound (150 mg OD) | Placebo | Placebo-Adjusted Difference | p-value |
| Change in Daytime Coughs/hr | -54.1% | -33.0% | -31.6% [2] | 0.0546 |
| Change in 24-hr Coughs/hr | -52.6% | -31.4% | -30.9% [13] | 0.0386 |
| Change in LCQ Total Score | +2.46 | +1.06 | +1.40 [2] | 0.0415 |
| Change in Cough Severity (VAS) | -18.8 mm | -12.4 mm | -6.4 mm [2] | 0.1334 |
Table 3: Key Efficacy Results from the Phase 2a Crossover Trial. [2]
The study demonstrated a clinically meaningful reduction in cough frequency and an improvement in health-related quality of life.[3]
Phase 2b Study (Dose-Ranging)
To determine the optimal dose, a Phase 2b randomized, double-blind, placebo-controlled, parallel-group trial was conducted in 406 patients.[14][15] Participants received one of three doses of this compound or a placebo for 4 weeks.
| Parameter | This compound 50 mg | This compound 150 mg | This compound 300 mg | Placebo |
| Placebo-Adjusted Change in 24-hr Coughs/hr | +13.17% | -1.77% | -12.47% | N/A |
| p-value vs Placebo | 0.3532 | 0.8935 | 0.3241 | N/A |
| Placebo-Adjusted Change in Cough Severity (VAS) | +1.75 mm | -1.21 mm | -6.55 mm | N/A |
| p-value vs Placebo | 0.5854 | 0.7056 | 0.0433 | N/A |
Table 4: Primary and Key Secondary Efficacy Results from the Phase 2b Parallel-Group Trial. [14]
The study did not meet its primary endpoint of a statistically significant reduction in 24-hour cough frequency for any dose group compared to placebo.[14] However, a dose-dependent trend was observed, with the 300 mg dose showing the greatest numerical improvement in cough frequency and a statistically significant improvement in patient-reported cough severity.[15]
Caption: Comparison of Phase 2a (crossover) and Phase 2b (parallel) trial designs.
Safety and Tolerability
Across the Phase 2 clinical program, this compound was generally well-tolerated. The most notable adverse event was taste disturbance (dysgeusia, hypogeusia), which is a known class effect of P2X3 receptor antagonists.[2][15] Consistent with its high selectivity, the incidence of taste-related adverse events with this compound was low and appeared to be dose-dependent.
| Study | Treatment Group | Treatment-Related AEs | Taste Disturbance AEs |
| Phase 2a | This compound 150 mg | 12.9%[3] | 6.5% (2 patients)[3] |
| Placebo | 3.2%[3] | 0% | |
| Phase 2b | This compound 50 mg | 25.7% (Total TEAEs) | Dose-related |
| This compound 150 mg | 32.0% (Total TEAEs) | mild to moderate | |
| This compound 300 mg | 49.0% (Total TEAEs) | and reversible[15] | |
| Placebo | 20.6% (Total TEAEs) | N/A |
Table 5: Summary of Key Adverse Events in Phase 2 Trials.
All treatment-emergent adverse events (TEAEs) in the this compound groups of the Phase 2b study were reported as mild-to-moderate.[15]
Experimental Protocols
In Vitro Receptor Antagonism Assay (General Protocol)
The inhibitory concentration (IC₅₀) of this compound was determined using cell lines stably expressing either human P2X3 or P2X2/3 receptors. A functional assay, such as a calcium flux assay using a fluorescent calcium indicator (e.g., Fluo-4) on a FLIPR (Fluorometric Imaging Plate Reader) system, is typically employed.
-
Cell Plating: Cells expressing the target receptor are plated into 96- or 384-well microplates.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or vehicle control.
-
Agonist Challenge: The natural agonist, ATP (or a stable analog like α,β-methylene ATP), is added to activate the P2X3 or P2X2/3 receptors.
-
Signal Detection: The resulting influx of extracellular calcium is measured as a change in fluorescence intensity.
-
Data Analysis: The fluorescence signal is plotted against the antagonist concentration, and the IC₅₀ value is calculated using a four-parameter logistic equation.
Rat Partial Sciatic Nerve Ligation (Seltzer) Model
This is a standard preclinical model to induce neuropathic pain and assess analgesic efficacy.
-
Surgical Procedure: In anesthetized rats, the sciatic nerve is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve diameter.
-
Post-Operative Development: Animals are allowed to recover and develop mechanical allodynia, a state of pain in response to a normally non-painful stimulus, over several days.
-
Drug Administration: this compound or vehicle is administered orally at various doses.
-
Behavioral Testing: Mechanical allodynia is assessed at specified time points post-dosing using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is measured.
-
Efficacy Calculation: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect. The ED₅₀, the dose required to produce 50% of the maximal effect, is calculated.
Caption: General workflow for preclinical discovery and evaluation.
Phase 2a Clinical Trial Protocol (NCT03535245)
-
Design: A multicenter, randomized, double-blind, placebo-controlled, 2-period crossover study.[2]
-
Population: Patients aged 20–75 years with RCC/UCC for ≥6 months and a cough severity VAS score of ≥40 mm.[2]
-
Intervention: Patients were randomized 1:1 to receive either oral this compound (150 mg once daily) for 2 weeks followed by placebo for 2 weeks, or the reverse sequence.[4]
-
Washout: A 2- to 3-week washout period separated the two treatment periods.[4]
-
Primary Endpoint: The ratio of the average number of coughs per hour during the daytime after 2 weeks of treatment compared to baseline, measured by an ambulatory cough monitor (VitaloJAK).[2]
-
Secondary Endpoints: Included 24-hour cough frequency, health-related quality of life (Leicester Cough Questionnaire [LCQ], EQ-5D-5L), and cough severity (VAS).[2]
Phase 2b Clinical Trial Protocol (NCT04110054)
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[14]
-
Population: Patients aged 18-80 years with RCC/UCC.[16]
-
Intervention: Patients were randomized to receive oral this compound 50 mg, 150 mg, 300 mg, or a matching placebo once daily for 28 days (4 weeks).[16]
-
Primary Endpoint: The change from baseline in 24-hour cough frequency (coughs per hour) at week 4, measured by an ambulatory cough monitor.[14]
-
Secondary Endpoints: Included changes in cough severity (VAS) and health-related quality of life (LCQ).[14]
Conclusion
This compound (S-600918) is a potent P2X3 receptor antagonist with high selectivity over the P2X2/3 receptor, a characteristic developed through rational drug design to minimize taste-related side effects. Preclinical studies confirmed its potent in vivo activity. Phase 2a clinical trials provided proof-of-concept, demonstrating a significant reduction in cough frequency in patients with refractory chronic cough.[3] While the subsequent Phase 2b dose-ranging study did not meet its primary endpoint, it identified a dose-related therapeutic trend, with the 300 mg dose showing the most promising efficacy signal, particularly on patient-reported outcomes, with a manageable safety profile.[14] The development of this compound highlights the therapeutic potential of targeting the P2X3 pathway for cough hypersensitivity and underscores the importance of receptor selectivity in optimizing the benefit-risk profile of this drug class.
References
- 1. This compound - Shionogi - AdisInsight [adisinsight.springer.com]
- 2. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Dioxotriazine derivatives as a new class of P2X3 receptor antagonists: Identification of a lead and initial SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. The Cough Reflex: The Janus of Respiratory Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cough reflex - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Sivopixant (S-600918): A Technical Overview of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivopixant (S-600918) is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory nerve fibers.[1][2] Developed by Shionogi, this compound has been investigated for its therapeutic potential in conditions characterized by neuronal hypersensitization, such as refractory chronic cough and neuropathic pain.[3][4] The mechanism of action centers on blocking the activation of P2X3 receptors by extracellular ATP, thereby modulating the signaling of sensory nerves involved in cough and pain reflexes.[1] A key feature of this compound is its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, the latter of which is implicated in taste-related side effects commonly observed with less selective P2X3 antagonists.[1][5] This document provides a comprehensive overview of the core preclinical research findings for this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Preclinical Data
The preclinical development of this compound has been supported by a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
In Vitro Pharmacology
This compound has demonstrated potent and selective antagonism of the P2X3 receptor in in vitro assays.
| Parameter | Receptor | Value |
| IC50 | P2X3 | 4.2 nM |
| IC50 | P2X2/3 | 1100 nM |
Table 1: In Vitro Potency and Selectivity of this compound[1][2]
In Vivo Pharmacology
The efficacy of this compound has been evaluated in preclinical models of neuropathic pain.
| Animal Model | Efficacy Endpoint | Route of Administration | ED50 |
| Rat Partial Sciatic Nerve Ligation (Seltzer model) | Analgesic Effect (Allodynia) | Intravenous | 0.4 mg/kg |
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited.
In Vitro P2X3 and P2X2/3 Receptor Antagonism Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against P2X3 and P2X2/3 receptors.
Methodology: While the specific protocol for this compound is not publicly available, a representative whole-cell patch-clamp electrophysiology protocol is described below.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently or stably transfected with plasmids encoding human P2X3 or P2X2 and P2X3 subunits using a suitable transfection reagent.
-
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The extracellular solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The intracellular (pipette) solution contains (in mM): 145 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
Cells are voltage-clamped at -60 mV.
-
-
Compound Application and Data Analysis:
-
The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied at a concentration that elicits a submaximal response (e.g., EC80).
-
This compound is pre-applied at various concentrations for a defined period before co-application with the agonist.
-
The peak inward current induced by the agonist in the presence of different concentrations of this compound is measured.
-
The percentage of inhibition is calculated relative to the control response (agonist alone).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Rat Partial Sciatic Nerve Ligation (Seltzer) Model of Allodynia
Objective: To assess the analgesic effect of this compound on mechanical allodynia in a rat model of neuropathic pain.
Methodology: While the specific protocol for this compound is not publicly available, a representative protocol is described below.
-
Animals:
-
Male Sprague-Dawley rats are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
-
Surgical Procedure:
-
Rats are anesthetized with an appropriate anesthetic agent.
-
The common sciatic nerve is exposed at the level of the thigh.
-
Approximately one-third to one-half of the nerve diameter is tightly ligated with a suture.
-
The muscle and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Mechanical allodynia is assessed using von Frey filaments.
-
Rats are placed in individual testing chambers with a wire mesh floor and allowed to acclimate.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw on the operated side.
-
The paw withdrawal threshold is determined using a method such as the up-down method.
-
-
Drug Administration and Data Analysis:
-
This compound is administered intravenously at various doses.
-
Behavioral testing is conducted at a predetermined time point after drug administration.
-
The percentage of the maximal possible effect (%MPE) is calculated for each animal.
-
The dose that produces a 50% reduction in allodynia (ED50) is calculated from the dose-response curve.
-
Visualizations
Signaling Pathway of P2X3 Receptor Antagonism
Caption: Mechanism of action of this compound in blocking P2X3 receptor signaling.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: General workflow for assessing the in vivo efficacy of this compound.
Conclusion
The preclinical data for this compound (S-600918) demonstrate its high potency and selectivity for the P2X3 receptor. In vivo studies have provided evidence of its analgesic effects in a model of neuropathic pain. These findings, coupled with its high selectivity over the P2X2/3 receptor, suggest a favorable profile for minimizing taste-related adverse events. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound in treating conditions driven by neuronal hypersensitization.
References
- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qdcxjkg.com [qdcxjkg.com]
- 3. This compound - Shionogi - AdisInsight [adisinsight.springer.com]
- 4. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of P2X3 Receptors in Chronic Cough Pathophysiology: A Technical Guide
Executive Summary
Chronic cough, a condition lasting more than eight weeks, is a significant clinical challenge often linked to a "cough hypersensitivity syndrome," where the cough reflex is abnormally sensitive.[1] A key player in this syndrome is the purinergic signaling pathway involving the P2X3 receptor, a ligand-gated ion channel.[1] These receptors are predominantly expressed on vagal afferent sensory C-fibers and Aδ-fibers that innervate the airways.[1][2] When airway epithelial cells release adenosine (B11128) triphosphate (ATP) in response to inflammation, irritation, or mechanical stress, it binds to and activates these P2X3 receptors.[1][3][4] This activation triggers a cascade leading to neuronal depolarization, action potential generation, and ultimately, the cough reflex.[1] In patients with chronic cough, this pathway is believed to be hyperactive, with evidence suggesting an upregulation of P2X3 receptor expression and/or increased extracellular ATP concentrations.[1][5] The development of selective P2X3 receptor antagonists, such as Gefapixant, has validated this pathway as a crucial therapeutic target, with clinical trials demonstrating a significant reduction in cough frequency.[1][6][7]
P2X3 Receptor Signaling in the Cough Reflex
The physiological cough reflex is a defensive mechanism. However, in chronic cough, this reflex becomes hypersensitive. The ATP-P2X3 signaling axis is a primary driver of this hypersensitivity.[1][8]
1.1. ATP Release: The Initial Trigger Under conditions of airway stress—such as inflammation, mechanical insults, or chemical irritants—airway epithelial cells release ATP into the extracellular space.[1][9][10] This release is a critical initiating event. Studies using human bronchial epithelial (HBE) cell cultures have shown that mechanical stimuli like shear stress and hypotonic challenge (to induce cell swelling) significantly increase the rate of ATP release.[3][9][11] Basal ATP release rates are approximately 250 fmol/min/cm², but can increase by a factor of 1,000 upon stimulation, reaching transient concentrations of ~1 μM at the cell surface.[11]
1.2. P2X3 Receptor Activation and Signal Transduction P2X3 receptors are trimeric cation channels that exist as homomers (three P2X3 subunits) or heteromers with the P2X2 subunit (P2X2/3).[1][12] They are densely expressed on the terminals of vagal sensory nerves (C-fibers and Aδ-fibers) innervating the airway epithelium.[1][2][13]
The signaling cascade proceeds as follows:
-
ATP Binding: Extracellular ATP binds to P2X3 and P2X2/3 receptors.[1]
-
Channel Opening & Cation Influx: This binding causes a conformational change, opening the ion channel and allowing a rapid influx of cations, primarily Na⁺ and Ca²⁺.[1]
-
Neuronal Depolarization: The cation influx leads to depolarization of the sensory nerve terminal.[1]
-
Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated.[1]
-
Signal Propagation: The action potential propagates along the vagus nerve to the brainstem.[1]
-
Cough Reflex Initiation: The signal is processed in the nucleus tractus solitarius (NTS) in the brainstem, which initiates the efferent motor pathway resulting in a cough.[1]
Caption: P2X3 Receptor Signaling Pathway in Cough Generation.
Therapeutic Targeting with P2X3 Antagonists
The central role of the ATP-P2X3 axis in cough hypersensitivity makes it a prime therapeutic target.[1] Orally administered small-molecule P2X3 receptor antagonists competitively bind to the P2X3 receptor, preventing ATP from activating the channel and thereby inhibiting the initiation of the cough reflex.[1]
Caption: Mechanism of Action for P2X3 Receptor Antagonists.
2.1. Clinical Efficacy of P2X3 Antagonists Several P2X3 antagonists have been evaluated in clinical trials, with Gefapixant being the most extensively studied.[1][14] These trials have consistently demonstrated the efficacy of P2X3 blockade in reducing cough frequency in patients with refractory or unexplained chronic cough.[6][15][16]
Table 1: Summary of Efficacy Data for P2X3 Antagonists in Chronic Cough
| Drug (Antagonist) | Trial Name / Phase | Dose | Primary Endpoint | Placebo-Adjusted Reduction in 24h Cough Frequency | p-value | Citation(s) |
|---|---|---|---|---|---|---|
| Gefapixant (AF-219) | Phase 2 | 600 mg BID | Daytime Cough Frequency | 75% reduction vs. placebo (observed case) | 0.0003 | [6][17] |
| Gefapixant | COUGH-1 (Phase 3) | 45 mg BID | 24h Cough Frequency (at 12 wks) | 18.45% | 0.041 | [15][16][18] |
| Gefapixant | COUGH-2 (Phase 3) | 45 mg BID | 24h Cough Frequency (at 24 wks) | 14.64% | 0.031 | [15][16][18] |
| BLU-5937 | SOOTHE (Phase 2b) | 50 mg BID | 24h Cough Frequency (at 28 days) | 34% | <0.005 | [19] |
| BLU-5937 | SOOTHE (Phase 2b) | 200 mg BID | 24h Cough Frequency (at 28 days) | 34% | <0.005 | [19] |
| Eliapixant (BAY 1817080) | Phase 2a | 50, 200, 750 mg BID | 24h Cough Frequency | Significant reduction at doses ≥50 mg | N/A |[20] |
BID = twice daily.
2.2. Safety and Tolerability: The Role of Taste A notable adverse event associated with P2X3 antagonists is taste disturbance (dysgeusia).[6][21] This side effect is attributed to the blockade of P2X2/3 heteromeric receptors, which are involved in taste sensation.[13][22] While airway nerves predominantly express P2X3 homomers, taste nerves in many individuals also express these receptors.[22][23] This has led to the development of antagonists with higher selectivity for P2X3 over P2X2/3 to minimize taste-related side effects while retaining antitussive efficacy.[20][23]
Table 2: Incidence of Taste-Related Adverse Events in Gefapixant Phase 3 Trials
| Trial | Gefapixant Dose | Incidence of Taste-Related AEs | Discontinuation due to AEs | Citation(s) |
|---|---|---|---|---|
| COUGH-1 | 45 mg BID | 59.3% | 14% (overall) | [22][23] |
| COUGH-2 | 45 mg BID | 68.9% | 20% (in 45mg arm) |[16][22][23] |
Experimental Protocols and Methodologies
The investigation of P2X3's role in chronic cough relies on robust preclinical and clinical experimental models.
3.1. Preclinical Animal Model: Guinea Pig Citric Acid-Induced Cough This is a standard model for evaluating the antitussive effects of novel compounds.[24] It assesses a compound's ability to reduce coughs induced by a chemical irritant.
Detailed Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used.[24]
-
Acclimatization: Animals are acclimatized for several days to the whole-body plethysmography chambers used for cough recording to minimize stress-induced artifacts.[24]
-
Drug Administration: The P2X3 antagonist or vehicle is administered via the desired route (e.g., oral gavage). The dose and timing are based on prior pharmacokinetic studies (e.g., 60 minutes pre-challenge for oral dosing).[24]
-
Cough Induction: Conscious, unrestrained animals are placed in individual plethysmography chambers. They are exposed to an aerosolized solution of citric acid (e.g., 0.2 M - 0.4 M) for a set duration (e.g., 10 minutes).[24] To specifically probe the P2X3 pathway, a sub-threshold concentration of citric acid (e.g., 0.1 M) can be combined with ATP or a stable analog like α,β-methylene ATP (e.g., 1 mM).[24]
-
Cough Recording and Analysis: Coughs are detected and recorded using a pressure transducer connected to the chamber. Specialized software identifies coughs based on their characteristic waveform (an explosive expiratory effort). The primary endpoint is the total number of coughs during the challenge and post-challenge period.[24]
Caption: Workflow for the Guinea Pig Citric Acid-Induced Cough Model.
3.2. In Vitro ATP Release Assay from Airway Epithelial Cells This method quantifies the release of ATP from cultured airway cells in response to stimuli.
Detailed Protocol:
-
Cell Culture: Human airway epithelial cells (e.g., Calu-3 cell line) are cultured on porous capillaries in a hollow fibre bioreactor, allowing for the separation of apical and basolateral compartments.[9]
-
Stimulation: The apical surface is perfused with a solution. Stimuli are applied by:
-
Sample Collection: The apical perfusate is collected at timed intervals before, during, and after stimulation.
-
ATP Quantification: The concentration of ATP in the collected samples is measured using a luciferin-luciferase bioluminescence assay. The light output is proportional to the ATP concentration and is measured with a luminometer.[9]
-
Data Analysis: ATP release rates (e.g., in fmol/min) are calculated and compared between baseline and stimulated conditions.
3.3. Clinical Trial Protocol: Randomized Controlled Trial (RCT) for a P2X3 Antagonist Clinical trials are essential for determining the safety and efficacy of P2X3 antagonists in humans.
Workflow Overview:
-
Patient Recruitment: Participants are screened based on inclusion criteria (e.g., age ≥18 years, chronic cough ≥1 year, diagnosis of refractory or unexplained chronic cough) and exclusion criteria.[15]
-
Randomization: Eligible participants are randomly assigned to receive the P2X3 antagonist at one or more dose levels (e.g., 15 mg BID, 45 mg BID) or a matching placebo.[15]
-
Blinding: Both the participants and the investigators are blinded to the treatment allocation to prevent bias.[1]
-
Treatment Period: Participants take the assigned treatment for a defined period (e.g., 12 to 24 weeks).[15]
-
Efficacy Assessment: The primary endpoint, typically 24-hour cough frequency, is measured objectively using ambulatory cough recorders at baseline and at the end of the treatment period. Secondary endpoints may include cough severity (Visual Analog Scale) and quality of life (Leicester Cough Questionnaire).[15][25]
-
Safety Monitoring: Adverse events are recorded throughout the study, with particular attention to taste-related disturbances.[15][21]
-
Data Analysis: Statistical analysis (e.g., ANCOVA) is used to compare the change in cough frequency between the treatment and placebo groups.[15]
Caption: Workflow of a Randomized Controlled Trial for a P2X3 Antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanosensitive ATP Release Maintains Proper Mucus Hydration of Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanosensitive ATP release maintains proper mucus hydration of airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. ATP release from human airway epithelial cells studied using a capillary cell culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation Promotes Airway Epithelial ATP Release via Calcium-Dependent Vesicular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholarly Article or Book Chapter | Physiological Regulation of ATP Release at the Apical Surface of Human Airway Epithelia | ID: th83m6925 | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 17. researchgate.net [researchgate.net]
- 18. First-in-class P2X3 receptor antagonist shows promise for chronic cough treatment - Medical Conferences [conferences.medicom-publishers.com]
- 19. Novel P2X3 antagonist can SOOTHE chronic cough - Medical Conferences [conferences.medicom-publishers.com]
- 20. researchgate.net [researchgate.net]
- 21. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. benchchem.com [benchchem.com]
- 25. Efficacy of gefapixant, a P2X3 antagonist, for lung cancer-related cough: a case report - PMC [pmc.ncbi.nlm.nih.gov]
Sivopixant's High Selectivity for P2X3 over P2X2/3 Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Sivopixant (S-600918) is a potent and highly selective antagonist of the P2X3 receptor, which has been investigated for the treatment of refractory or unexplained chronic cough.[1][2][3] A key feature of this compound's pharmacological profile is its pronounced selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor. This selectivity is clinically significant, as the P2X3 receptor is a key mediator of the cough reflex, while the P2X2/3 receptor has been implicated in taste disturbances, a common adverse effect of less selective P2X antagonists like Gefapixant.[1][4][5][6][7][8]
This technical guide provides an in-depth analysis of this compound's receptor selectivity, presenting quantitative data, relevant signaling pathways, and the experimental methodologies used to characterize this important therapeutic candidate.
Quantitative Data: Receptor Antagonist Potency
The selectivity of this compound for P2X3 over P2X2/3 receptors has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The following table summarizes these values and provides a comparison with Gefapixant, a less selective P2X3 receptor antagonist.
| Compound | Receptor Target | IC50 (nM) | Selectivity (P2X2/3 IC50 / P2X3 IC50) |
| This compound | P2X3 | 4.2 [6][7][8][9] | ~262-fold |
| P2X2/3 | 1100 [6][7][8][9] | ||
| Gefapixant | P2X3 | 30 [6][7][8] | ~3 to 8-fold [6][7][8] |
| P2X2/3 | 100-250 [6][7][8] |
Table 1: Comparative IC50 values of this compound and Gefapixant at P2X3 and P2X2/3 receptors.
The data clearly illustrates that this compound is a highly potent antagonist of the P2X3 receptor, with an IC50 in the low nanomolar range.[6][7][8][9] More importantly, it demonstrates a significantly lower potency against the P2X2/3 receptor, resulting in a selectivity ratio of approximately 262-fold.[6][7][8][9] This high degree of selectivity is a distinguishing feature of this compound compared to first-generation P2X3 antagonists.
Signaling Pathways and Rationale for Selectivity
P2X receptors are ATP-gated ion channels that are expressed on the terminals of primary afferent sensory neurons.[10] When activated by extracellular ATP, these channels open, allowing an influx of cations (primarily Na+ and Ca2+), which leads to membrane depolarization and the initiation of a nerve impulse.[11][12]
The differential expression and function of P2X3 and P2X2/3 receptors in sensory neurons provide the rationale for developing selective antagonists.
-
P2X3 Receptors in Cough: Homomeric P2X3 receptors are predominantly expressed on sensory nerve fibers (Aδ and C fibers) in the airways.[8] ATP released in the airways during inflammation or irritation can activate these receptors, triggering the cough reflex.[8]
-
P2X2/3 Receptors in Taste: Heteromeric P2X2/3 receptors are implicated in taste perception in taste buds.[6][7][8] Blockade of these receptors can lead to taste-related adverse effects, such as dysgeusia (taste disturbance).[1][5]
This compound's high selectivity for P2X3 allows it to effectively block the cough reflex at therapeutic concentrations while having minimal impact on P2X2/3 receptors, thereby reducing the likelihood of taste disturbances.[6][7][8]
Experimental Protocols
The determination of this compound's selectivity for P2X3 versus P2X2/3 receptors involves in vitro functional assays that measure the ability of the compound to inhibit receptor activation. A common method is the calcium flux assay using a fluorometric imaging plate reader (FLIPR) or similar technology.[13]
General Protocol for Calcium Flux Assay
This protocol provides a generalized workflow for assessing the antagonist activity of a compound like this compound at P2X receptors expressed in a recombinant cell line (e.g., HEK293 cells).
-
Cell Culture and Plating:
-
HEK293 cells stably expressing either human P2X3 or P2X2/3 receptors are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The incubation is typically performed for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
After dye loading, the cells are washed to remove excess dye.
-
Serial dilutions of this compound (or other test compounds) are prepared and added to the wells.
-
The plates are incubated with the compound for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
The microplate is placed in a FLIPR instrument.
-
An agonist, such as α,β-methylene ATP (a stable ATP analog), is added to the wells to activate the P2X receptors. The concentration of the agonist is typically chosen to be at or near its EC80 value to ensure a robust signal.
-
The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon receptor activation.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The percentage of inhibition by the antagonist at each concentration is calculated relative to the response in the absence of the antagonist.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Conclusion
This compound is a next-generation P2X3 receptor antagonist characterized by its high potency and, most notably, its exceptional selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. This selectivity profile is a direct result of targeted drug design aimed at minimizing off-target effects, particularly taste disturbances associated with the blockade of P2X2/3 receptors. The quantitative data from in vitro functional assays confirm a selectivity margin of over 260-fold, which translates to a favorable clinical profile with a reduced incidence of taste-related adverse events.[1][5][6] The development of highly selective antagonists like this compound represents a significant advancement in the pursuit of effective and well-tolerated therapies for refractory chronic cough and other conditions mediated by P2X3 receptor activation.
References
- 1. asthmafoundation.org.nz [asthmafoundation.org.nz]
- 2. This compound - Shionogi - AdisInsight [adisinsight.springer.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. qdcxjkg.com [qdcxjkg.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 11. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High throughput functional assays for P2X receptors [pubmed.ncbi.nlm.nih.gov]
Sivopixant (S-600918): A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivopixant, also known as S-600918, is a potent and highly selective, orally administered small molecule antagonist of the P2X3 receptor.[1] Developed by Shionogi, it is under investigation for its therapeutic potential in treating refractory or unexplained chronic cough (RCC/UCC).[1][2] The P2X3 receptor, an ATP-gated ion channel, is a key component in the sensory pathways that initiate the cough reflex.[3][4] this compound's pharmacological profile is distinguished by its high selectivity for the P2X3 receptor homotrimer over the P2X2/3 heterotrimer, which is implicated in taste disturbances, a common side effect of less selective P2X3 antagonists.[5][6] This document provides an in-depth technical overview of the pharmacological properties of this compound, compiling data from preclinical and clinical studies.
Mechanism of Action
This compound exerts its therapeutic effect by acting as a selective antagonist of the purinergic P2X3 receptor.[1] These receptors are ATP-gated ion channels predominantly expressed on sensory afferent nerve fibers (Aδ and C fibers) that innervate the airways.[3][4]
1.1. Role of P2X3 in the Cough Reflex Inflammation, irritation, or injury in the airways can lead to the release of extracellular adenosine (B11128) triphosphate (ATP). This ATP binds to and activates P2X3 receptors on sensory nerve endings. Activation of these channels leads to cation influx, depolarization of the neuronal membrane, and the initiation of an action potential. This signal is transmitted to the brainstem's cough center, triggering the cough reflex.[3] In chronic cough, these pathways are often hypersensitized.
1.2. Antagonistic Action of this compound this compound binds to the P2X3 receptor, preventing ATP from activating the ion channel. By blocking this initial step in the sensory signaling cascade, this compound reduces the activation of cough-evoking nerves, thereby decreasing cough frequency and severity.[7]
1.3. Receptor Selectivity and Taste Disturbance P2X3 receptors can exist as homotrimers (three P2X3 subunits) or as heterotrimers with the P2X2 subunit (P2X2/3). While P2X3 homotrimers are central to the cough reflex, P2X2/3 heterotrimers are highly expressed in taste bud cells and are implicated in taste perception.[4][6] Less selective P2X3 antagonists, such as Gefapixant, inhibit both receptor types, leading to a high incidence of taste-related adverse events like dysgeusia (taste distortion).[6][8] this compound was specifically developed for high selectivity towards the P2X3 homotrimer, thereby minimizing interaction with the P2X2/3 heterotrimer and reducing the likelihood of taste disturbances.[5][6]
Pharmacodynamics
2.1. Receptor Binding Affinity and Selectivity Structure-activity relationship studies have demonstrated this compound's highly selective antagonistic activity.[3][4] Its potency is significantly greater for the target P2X3 receptor compared to the P2X2/3 receptor associated with taste. The molecular basis for this high affinity and selectivity is attributed to a tri-symmetric allosteric binding site located near the upper vestibule of the P2X3 homotrimer.[5][8][9]
Table 1: In Vitro Receptor Antagonist Potency
| Receptor Subtype | IC50 Value | Source(s) |
|---|---|---|
| P2X3 | 4.2 nM | [3][4][6] |
| P2X2/3 | 1100 nM | [3][4][6] |
| Selectivity Ratio (P2X2/3 / P2X3) | ~262-fold | |
This selectivity profile is substantially higher than that of the first-generation antagonist Gefapixant, which exhibits only three- to eight-fold selectivity.[4]
Clinical Pharmacology
This compound has been evaluated in Phase 2 clinical trials for its efficacy and safety in patients with refractory or unexplained chronic cough.
3.1. Efficacy
A Phase 2a proof-of-concept, crossover study and a larger Phase 2b parallel-group, dose-ranging study have provided key insights into the clinical efficacy of this compound.
Table 2: Summary of Efficacy Results from Phase 2a Clinical Trial
| Endpoint | This compound (150 mg/day) | Placebo | Placebo-Adjusted Difference | p-value | Source(s) |
|---|---|---|---|---|---|
| Change in Daytime Hourly Coughs | -54.1% | -33.0% | -31.6% | 0.0546 | [3][6][10] |
| Change in 24-Hour Hourly Coughs | -52.6% | -31.4% | -30.9% | 0.0386 | [10][11] |
| Change in Cough Severity (VAS, mm) | -18.8 mm | -12.4 mm | -6.4 mm | 0.1334 | [4][11] |
| LCQ Total Score Responders (>1.3 pt increase) | 58.1% | 35.5% | N/A | N/A |[4] |
In the Phase 2b trial, this compound did not meet the primary endpoint of a statistically significant change from baseline in 24-hour cough frequency compared to placebo across all doses.[2][12] However, a dose-dependent effect was observed, with the 300 mg dose showing the greatest numerical improvements in cough frequency and patient-reported outcomes, including cough severity.[2][13]
Table 3: Key Efficacy Results from Phase 2b Clinical Trial (4 Weeks)
| Endpoint | This compound 50 mg | This compound 150 mg | This compound 300 mg | Source(s) |
|---|---|---|---|---|
| Placebo-Adjusted Change in 24-h Coughs | +13.17% (p=0.3532) | -1.77% (p=0.8935) | -12.47% (p=0.3241) | [2][12] |
| Placebo-Adjusted Change in Cough Severity (VAS, mm) | +1.75 mm (p=0.5854) | -1.21 mm (p=0.7056) | -6.55 mm (p=0.0433) | [12][13] |
| LCQ Total Score Responders (>1.3 pt increase) - Odds Ratio vs Placebo | N/A | N/A | 2.21 (p=0.0227) | [13] |
| Patient Global Impression of Change (% reporting improvement) | 61.3% | 78.3% | 86.8% |[2][12] |
3.2. Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.[13] The most notable safety finding, consistent with the P2X3 antagonist class, is the occurrence of taste-related adverse events. However, owing to its high selectivity, the incidence is lower compared to other agents in the class.
Table 4: Incidence of Key Adverse Events (AEs)
| Event | Phase 2a (150 mg) | Phase 2b (50 mg) | Phase 2b (150 mg) | Phase 2b (300 mg) | Placebo | Source(s) |
|---|---|---|---|---|---|---|
| Any Treatment-Emergent AE (TEAE) | 35.5% | 25.7% | 32.0% | 49.0% | 20.6% - 29.0% | [2][3][12] |
| Treatment-Related AEs | 12.9% | N/A | N/A | N/A | 3.2% | [3][10] |
| Any Taste-Related TEAE | 6.5% (mild) | 2.0% | 13.6% | 33.0% | 2.9% | [10][13] |
| Discontinuation due to Taste AE | 0% | 0% | 0% | 1.0% (ageusia) | 0% |[13] |
In the Phase 2b study, most taste-related TEAEs were mild to moderate, reversible, and occurred within the first week of treatment.[2][13] Other reported treatment-related AEs in the Phase 2a study included single instances of oral hypoesthesia and drug-induced liver injury.[3][4]
Pharmacokinetics
This compound has been described as having a favorable pharmacokinetic profile.[3][4][6] Studies in healthy male subjects have shown that it exhibits more than dose-proportional pharmacokinetics with multiple dosing.[14] Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life from human studies are not extensively published in the reviewed literature.
Experimental Protocols
5.1. In Vitro Selectivity Determination The high affinity and selectivity of this compound were elucidated through a combination of advanced molecular biology and electrophysiology techniques.[5][8][9]
-
Chimera Construction: Chimeric receptors were created by swapping domains between human P2X2 and P2X3 receptors to identify the specific regions responsible for this compound binding and selectivity.
-
Site-Directed Mutagenesis: Specific amino acid residues within the P2X3 receptor were mutated to pinpoint the key residues that form the binding pocket.
-
Whole-Cell Patch-Clamp Electrophysiology: This technique was used to measure the ion channel activity of wild-type and mutated P2X3 and P2X2/3 receptors in response to ATP, and to quantify the inhibitory effect (IC50) of this compound.
-
Metadynamics and Covalent Occupation: Computational and chemical probe techniques were used to model the binding site and confirm the allosteric mechanism of inhibition.[5][8][9]
5.2. Clinical Trial Methodology (Phase 2a)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, two-period crossover study.[6][10]
-
Participants: 31 adult patients with refractory or unexplained chronic cough.[10]
-
Intervention: Patients received this compound (150 mg) or a matching placebo orally once daily for 2 weeks. This was followed by a 2-3 week washout period, after which patients crossed over to the other treatment arm for another 2 weeks.[6][10]
-
Primary Endpoint: The placebo-adjusted ratio of the average number of coughs per hour during the daytime after 2 weeks of treatment compared to baseline.[3][10]
-
Key Secondary Endpoints: Change in 24-hour cough frequency, cough severity Visual Analog Scale (VAS), and Leicester Cough Questionnaire (LCQ) score.[15]
-
Cough Monitoring: Coughs were objectively measured using an ambulatory acoustic cough monitor (e.g., VitaloJAK).[15]
Conclusion
This compound is a next-generation P2X3 receptor antagonist with a pharmacological profile optimized for high selectivity. Its potent inhibition of the P2X3 receptor, coupled with significantly lower activity at the P2X2/3 receptor, translates into a promising clinical profile for the treatment of refractory chronic cough.[11] While the Phase 2b trial did not meet its primary endpoint, dose-dependent improvements in patient-reported outcomes suggest therapeutic potential, particularly at higher doses.[13] The key advantage of this compound lies in its potential to reduce cough frequency and severity while offering a more favorable safety profile with a lower incidence of taste-related disturbances compared to less selective predecessors.[10][11] Further clinical evaluation is necessary to fully establish its role in the management of chronic cough.
References
- 1. This compound - Shionogi - AdisInsight [adisinsight.springer.com]
- 2. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qdcxjkg.com [qdcxjkg.com]
- 5. Druggable site near the upper vestibule determines the high affinity and P2X3 homotrimer selectivity of this compound/S-600918 and its analogue DDTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough [vitalograph.com]
Sivopixant: A Technical Whitepaper on Potential Therapeutic Applications Beyond Cough
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sivopixant (S-600918) is a potent and highly selective antagonist of the P2X3 receptor, an adenosine (B11128) triphosphate (ATP)-gated ion channel.[1] While primarily investigated for the treatment of refractory or unexplained chronic cough, the specific expression and function of the P2X3 receptor in sensory neurons suggest a broader therapeutic potential for this compound. This technical guide provides an in-depth exploration of the scientific rationale and available evidence for the application of this compound in therapeutic areas beyond cough, focusing on pain and visceral hypersensitivity disorders.
The P2X3 Receptor: A Key Target in Sensory Signaling
The P2X3 receptor is predominantly expressed on small-diameter primary afferent neurons (Aδ and C fibers), which are crucial for transmitting sensory information, including pain.[2] Extracellular ATP, released from cells in response to injury, inflammation, or mechanical stress, acts as a key signaling molecule by activating these receptors.[3] This activation leads to depolarization of the sensory neuron and the initiation of an action potential, transmitting the sensory signal to the central nervous system.[4]
P2X3 Receptor Signaling Pathway
The binding of ATP to the P2X3 receptor triggers the opening of a non-selective cation channel, leading to an influx of Na+ and Ca2+ ions. This influx causes depolarization of the neuronal membrane, and if the threshold is reached, an action potential is generated and propagated along the sensory nerve fiber.
Caption: P2X3 Receptor Signaling Pathway and this compound's Mechanism of Action.
Quantitative Data for this compound
This compound's high selectivity for the P2X3 receptor over the P2X2/3 heterotrimer is a key characteristic, potentially reducing the taste-related side effects observed with less selective antagonists.[1][5]
| Parameter | This compound | Reference |
| P2X3 IC50 | 4.2 nM | [1] |
| P2X2/3 IC50 | 1100 nM | [1] |
| Selectivity (P2X2/3 / P2X3) | ~262-fold | [1] |
Table 1: In Vitro Potency and Selectivity of this compound.
Clinical trials in refractory or unexplained chronic cough have provided valuable data on the efficacy and safety of this compound.
| Trial Phase | Dosage | Primary Endpoint | Key Efficacy Outcome | Key Safety Finding | Reference |
| Phase 2a | 150 mg once daily | Change in daytime hourly cough frequency | -31.6% placebo-adjusted reduction | Mild taste disturbance in 6.5% of patients | [5] |
| Phase 2b | 50, 150, 300 mg once daily | Change in 24-hour cough frequency | Not statistically significant vs. placebo | Dose-related mild to moderate reversible taste disturbance |
Table 2: Summary of this compound Clinical Trial Data in Chronic Cough.
Potential Therapeutic Applications Beyond Cough
The role of P2X3 receptors in nociceptive signaling provides a strong rationale for exploring this compound's utility in various pain and hypersensitivity conditions.
Pain Management
P2X3 receptor antagonists have shown promise in preclinical models of inflammatory, neuropathic, and cancer-related pain.[2][6]
| Pain Model | P2X3 Antagonist | Key Finding | Reference |
| Inflammatory Pain (CFA-induced) | AF-353 | Dose-dependent reversal of mechanical hyperalgesia | [2] |
| Neuropathic Pain (CCI) | A-317491 | Reversal of thermal hyperalgesia and allodynia | [7] |
| Bone Cancer Pain (MRMT-1 carcinoma cells) | AF-353 | Significant prevention and reversal of pain behavior | [8] |
Table 3: Preclinical Efficacy of P2X3 Antagonists in Pain Models.
A common approach to evaluating the analgesic potential of a compound like this compound in a preclinical model of pain involves the following steps:
-
Model Induction: A specific pain model is induced in rodents (e.g., intraplantar injection of Complete Freund's Adjuvant for inflammatory pain, chronic constriction injury of the sciatic nerve for neuropathic pain).
-
Baseline Assessment: Before treatment, baseline pain sensitivity is measured using methods such as the von Frey filament test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
-
Drug Administration: Animals are treated with this compound or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Post-treatment Assessment: Pain sensitivity is reassessed at various time points after drug administration to determine the compound's efficacy and duration of action.
-
Data Analysis: Statistical analysis is performed to compare the pain thresholds between the this compound-treated and vehicle-treated groups.
Caption: Generalized Experimental Workflow for Preclinical Pain Studies.
Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)
IC/BPS is characterized by chronic pelvic pain and urinary urgency. P2X3 receptors are implicated in bladder sensory nerve activation and hypersensitivity.[9] Preclinical studies using P2X3 antagonists in rodent models of cystitis have shown promising results.[10][11]
This model is widely used to study bladder inflammation and pain.
-
Induction: Rodents are administered cyclophosphamide (B585) (CYP) via intraperitoneal injection to induce bladder inflammation.[10]
-
Treatment: Animals are treated with a P2X3 antagonist, such as this compound, or a vehicle control.
-
Assessment of Bladder Function: Urodynamic measurements are performed to assess bladder activity, including micturition frequency and bladder capacity.
-
Nociceptive Behavioral Testing: Visceral sensitivity is evaluated by measuring responses to mechanical stimulation of the lower abdomen.
-
Histological and Molecular Analysis: Bladder tissue is collected for histological examination of inflammation and for molecular analyses to measure the expression of P2X3 receptors and inflammatory markers.[12]
Irritable Bowel Syndrome (IBS)
Visceral hypersensitivity is a hallmark of IBS. P2X3 receptors on colonic afferent nerves play a role in mediating this hypersensitivity.[13][14]
This model is used to investigate visceral pain associated with intestinal inflammation.
-
Induction: Colitis is induced in rodents by intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).[15]
-
Treatment: Animals receive treatment with a P2X3 antagonist or vehicle.
-
Assessment of Visceral Hypersensitivity: The visceromotor response to colorectal distension is measured to quantify visceral pain.[16]
-
Molecular Analysis: Dorsal root ganglia (DRG) and colon tissue can be analyzed for changes in P2X3 receptor expression.
Conclusion
The selective expression of the P2X3 receptor on sensory neurons positions it as a key target for a range of sensory disorders. While this compound has been primarily advanced for chronic cough, its high selectivity and potency against the P2X3 receptor provide a strong rationale for its investigation in other therapeutic areas, particularly in the management of chronic pain, interstitial cystitis/bladder pain syndrome, and irritable bowel syndrome. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound beyond the treatment of cough.
References
- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. asthmafoundation.org.nz [asthmafoundation.org.nz]
- 6. researchgate.net [researchgate.net]
- 7. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic blockade of P2X3 and P2X2/3 receptors attenuates bone cancer pain behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ics.org [ics.org]
- 10. Effect of the neuropathic pain receptor P2X3 on bladder function induced by intraperitoneal injection of cyclophosphamide (CYP) in interstitial cystitis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the neuropathic pain receptor P2X3 on bladder function induced by intraperitoneal injection of cyclophosphamide (CYP) in interstitial cystitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Effects of AF219 on Interstitial Cystitis/Bladder Pain Syndrome Induced by Cyclophosphamide or Water Avoidance Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P2X receptor-mediated visceral hyperalgesia in a rat model of chronic visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P2Y1R is involved in visceral hypersensitivity in rats with experimental irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Upregulation of P2X3 receptors in primary afferent pathways involves in colon-to-bladder cross-sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P2X3 Receptors Mediate Visceral Hypersensitivity during Acute Chemically-Induced Colitis and in the Post-Inflammatory Phase via Different Mechanisms of Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evidence for Sivopixant's Antitussive Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo evidence supporting the antitussive effect of Sivopixant (S-600918), a selective P2X3 receptor antagonist. The document synthesizes available preclinical and extensive clinical trial data, details experimental methodologies, and visualizes key pathways and processes to offer a thorough resource for professionals in respiratory research and drug development.
Introduction: The Role of P2X3 in Cough Hypersensitivity
Chronic cough is a prevalent and debilitating condition often characterized by a hypersensitive cough reflex. The purinergic P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways, has been identified as a key mediator in the pathophysiology of chronic cough.[1] Extracellular ATP, released in response to inflammation or irritation, activates these receptors, leading to the generation of action potentials that are transmitted to the brainstem, ultimately triggering the cough reflex. This compound is a highly selective P2X3 receptor antagonist, developed to reduce cough frequency by mitigating this hypersensitivity.[1][2] Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is designed to minimize taste-related side effects, a common issue with less selective P2X3 antagonists.[1]
Preclinical In Vivo Evidence
While specific public data on the antitussive effect of this compound in animal cough models is not available, the preclinical development of P2X3 receptor antagonists typically involves evaluation in established models of cough.
Typical Experimental Protocols
A standard preclinical model for assessing the efficacy of antitussive agents is the citric acid-induced cough model in guinea pigs .[3][4][5][6][7]
Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-related variability.
-
Drug Administration: this compound or a vehicle control would be administered, typically orally, at varying doses.
-
Cough Induction: After a predetermined time to allow for drug absorption, conscious and unrestrained animals are exposed to an aerosolized solution of citric acid (e.g., 0.4 M) to induce coughing.[5][7]
-
Data Collection: The number of coughs is recorded for a defined period using a whole-body plethysmograph and audio recording equipment.
-
Analysis: The frequency of coughing in the this compound-treated groups is compared to the vehicle-treated group to determine the dose-dependent antitussive effect.
A variation of this model includes the co-administration of ATP to potentiate the cough reflex, providing a more specific assessment of P2X3 receptor involvement.[4]
In Vivo Evidence of Target Engagement
Although direct antitussive data is not publicly available, preclinical in vivo studies have demonstrated this compound's activity in a model of neuronal hypersensitivity. In a rat partial sciatic nerve ligation model of allodynia, this compound showed a potent analgesic effect with an ED₅₀ of 0.4 mg/kg, indicating successful target engagement in a relevant in vivo system of sensory nerve sensitization.
Clinical In Vivo Evidence: Human Studies
The antitussive efficacy of this compound has been evaluated in human clinical trials, providing robust in vivo evidence of its effect.
Phase 2a Clinical Trial
A Phase 2a randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of this compound in patients with refractory or unexplained chronic cough.[2][8][9][10]
Experimental Protocol:
-
Participants: 31 adult patients with refractory or unexplained chronic cough.[9]
-
Design: A crossover design where patients received either this compound (150 mg once daily) or a placebo for two weeks, followed by a 2-3 week washout period before switching to the other treatment.[2]
-
Primary Endpoint: Change from baseline in the average hourly daytime cough frequency.[9]
-
Secondary Endpoints: Change in 24-hour cough frequency and patient-reported outcomes, including the Leicester Cough Questionnaire (LCQ) score.[9]
-
Cough Monitoring: Objective cough frequency was measured using a VitaloJAK cough monitor.
Quantitative Data Summary:
| Outcome Measure | This compound (150 mg) | Placebo | Placebo-Adjusted Reduction | p-value |
| Daytime Hourly Cough Frequency (Ratio to Baseline) | -54.1%[9] | -33.0%[9] | -31.6%[9] | 0.0546[9] |
| 24-Hour Hourly Cough Frequency (Ratio to Baseline) | -52.6%[10] | -31.4%[10] | -30.9%[9] | 0.0386[9] |
| Change in LCQ Total Score | 2.46[9] | 1.06[9] | 1.40[9] | 0.0415[9] |
Phase 2b Clinical Trial
A Phase 2b dose-finding, randomized, double-blind, placebo-controlled, parallel-group study was conducted to determine the optimal dose of this compound.[11][12]
Experimental Protocol:
-
Participants: 406 adult patients with refractory or unexplained chronic cough.[13]
-
Design: Patients were randomized to receive one of three doses of this compound (50 mg, 150 mg, or 300 mg) or a placebo once daily for 4 weeks.[13]
-
Primary Endpoint: Change from baseline in 24-hour cough frequency.[13]
-
Secondary Endpoints: Changes in cough severity (Visual Analog Scale - VAS) and patient-reported outcomes.[13]
Quantitative Data Summary:
| Outcome Measure | This compound (50 mg) | This compound (150 mg) | This compound (300 mg) | Placebo |
| Placebo-Adjusted Change in 24-h Cough Frequency | +13.17%[13] | -1.77%[13] | -12.47%[13] | N/A |
| Placebo-Adjusted Change in Cough Severity (VAS) | +1.75 mm[13] | -1.21 mm[13] | -6.55 mm (p=0.0433)[13] | N/A |
Visualizations
Signaling Pathway of P2X3 Receptor in Cough Reflex
Caption: P2X3 receptor signaling cascade in the cough reflex and the antagonistic action of this compound.
Experimental Workflow for a Phase 2 Crossover Clinical Trial
Caption: Workflow of the Phase 2a crossover clinical trial for this compound.
Conclusion
The in vivo evidence for the antitussive effect of this compound is primarily derived from robust, well-controlled clinical trials in patients with refractory or unexplained chronic cough. These studies have demonstrated that this compound can significantly reduce both objectively measured cough frequency and improve patient-reported quality of life. While specific public preclinical data on its antitussive efficacy in animal models is lacking, the established mechanism of action of P2X3 receptor antagonism in the cough reflex provides a strong scientific rationale for its observed clinical effects. The high selectivity of this compound for the P2X3 receptor subtype appears to translate to a favorable safety profile with a low incidence of taste-related adverse events. Further investigation in Phase 3 trials will be crucial to fully establish its therapeutic potential.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of citric acid-induced cough following lipopolysaccharide-mediated neutrophilia in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shionogi.com [shionogi.com]
- 9. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. qdcxjkg.com [qdcxjkg.com]
- 12. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sivopixant In Vitro Assay Protocols for P2X3 Antagonism: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivopixant (S-600918) is a potent and highly selective antagonist of the P2X3 receptor, a key player in sensory signaling and a promising therapeutic target for conditions such as refractory chronic cough.[1][2] The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons.[3][4] Its activation by extracellular ATP leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of nociceptive signals.[3] this compound offers a significant advantage due to its high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor, which is implicated in taste-related side effects commonly observed with less selective antagonists.[1][5]
These application notes provide detailed protocols for in vitro assays to characterize the antagonism of P2X3 receptors by this compound, enabling researchers to assess its potency and selectivity.
P2X3 Signaling Pathway
The binding of ATP to the P2X3 receptor triggers a conformational change that opens a non-selective cation channel. This allows the influx of Na⁺ and Ca²⁺ ions, leading to membrane depolarization and the generation of an action potential in the sensory neuron. This signal is then propagated to the central nervous system, resulting in sensations like pain or the urge to cough.[4] this compound, as a P2X3 antagonist, blocks this pathway.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and other notable P2X3 receptor antagonists.
| Compound | Target(s) | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | P2X3 , P2X2/3 | Not Specified | Not Specified | Not Specified | 4.2 (P2X3) , 1100 (P2X2/3) | [1][2] |
| Gefapixant | P2X3, P2X2/3 | Patch Clamp | 1321N1 | α,β-meATP | 153 (P2X3), 220 (P2X2/3) | [3] |
| Filapixant | P2X3, P2X2/3 | FLIPR-based assay | Not Specified | ATP | 7.4 (P2X3), 776 (P2X2/3) | [3][6] |
| Camlipixant | P2X3, P2X2/3 | Calcium mobilization | Human cell lines | ATP | 25 (P2X3), 24,000 (P2X2/3) | [3] |
Experimental Protocols
Calcium Flux Assay for P2X3 Antagonist Screening
This high-throughput assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2X3 agonist.
Objective: To determine the potency (IC50) of this compound in blocking ATP-induced calcium influx in P2X3-expressing cells.
Materials:
-
HEK293 cells stably expressing human P2X3 receptors
-
Black, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Organic anion transporter inhibitor (e.g., probenecid)
-
Hanks' Balanced Salt Solution (HBSS)
-
P2X3 agonist (e.g., ATP or α,β-methylene ATP)
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer like HBSS.
-
Remove the culture medium and add the dye-loading buffer to the cells.[4]
-
Incubate the plates for 45-60 minutes at 37°C, 5% CO₂ in the dark.[3][4]
-
Gently wash the cells with HBSS to remove excess dye.[3]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the compound dilutions to the respective wells of the assay plate.
-
Incubate for 15-30 minutes at room temperature.[3]
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the P2X3 agonist solution (e.g., ATP) at a concentration that elicits a submaximal response (EC₈₀).[3][4]
-
Place the assay plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.[4]
-
Inject the agonist solution into all wells simultaneously.[3]
-
Record the change in fluorescence intensity over time.[4]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the effects of ion channel modulators like this compound.
Objective: To measure the inhibitory effect of this compound on agonist-induced currents in single cells expressing P2X3 receptors.
Materials:
-
P2X3-expressing cells (e.g., HEK293 or primary sensory neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
P2X3 agonist (e.g., ATP or α,β-methylene ATP)
Protocol:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Recording:
-
Antagonist Application:
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the antagonist.[4]
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The described in vitro assays provide a robust framework for the preclinical evaluation of this compound's efficacy as a P2X3 antagonist. The calcium flux assay is well-suited for higher-throughput screening and initial potency determination, while the whole-cell patch-clamp technique offers a more detailed and direct assessment of the compound's effect on ion channel function. Consistent and reproducible data from these assays are crucial for advancing our understanding of this compound's pharmacological profile and its therapeutic potential.
References
Application Notes and Protocols: Electrophysiological Studies of Sivopixant on Dorsal Root Ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivopixant is identified as a selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP. P2X3 receptors are predominantly expressed on nociceptive sensory neurons within the dorsal root ganglia (DRG) and are implicated in the transmission of pain signals and the sensitization of sensory pathways.[1][2][3] The activation of P2X3 receptors by ATP released from damaged cells leads to cation influx, membrane depolarization, and the initiation of action potentials that convey noxious stimuli to the central nervous system.[4][5] Consequently, antagonism of P2X3 receptors presents a promising therapeutic strategy for the management of chronic pain and hypersensitivity.
These application notes provide a detailed, representative protocol for characterizing the inhibitory effects of this compound on P2X3 receptor-mediated responses in primary sensory neurons using whole-cell patch-clamp electrophysiology. While direct electrophysiological studies of this compound on DRG neurons are not yet published, the following protocols are based on established methodologies for evaluating P2X3 receptor antagonists.
Quantitative Data Summary
The following tables present hypothetical data illustrating the expected outcomes of electrophysiological experiments investigating the effect of this compound on P2X3 receptors in DRG neurons.
Table 1: Inhibition of α,β-meATP-Evoked Currents by this compound in Rat DRG Neurons
| This compound Concentration | Peak Inward Current (pA) | % Inhibition |
| Vehicle Control | 1525 ± 120 | 0% |
| 1 nM | 1380 ± 115 | 9.5% |
| 10 nM | 985 ± 95 | 35.4% |
| 100 nM | 450 ± 50 | 70.5% |
| 1 µM | 125 ± 20 | 91.8% |
| IC50 | 35 nM |
Data are represented as mean ± SEM. Currents were evoked by 10 µM α,β-methylene ATP (α,β-meATP).
Table 2: Effect of this compound on Neuronal Excitability Induced by a P2X3 Agonist
| Treatment | Rheobase (pA) | Action Potentials Fired in 500ms |
| Control | 150 ± 15 | 8 ± 1 |
| 10 µM α,β-meATP | 95 ± 10 | 18 ± 2 |
| 10 µM α,β-meATP + 100 nM this compound | 135 ± 12 | 10 ± 1 |
Data are represented as mean ± SEM. Action potentials were evoked by a 500ms depolarizing current step.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of P2X3 Receptor Currents
Objective: To quantify the inhibitory effect of this compound on P2X3 receptor-mediated inward currents in cultured rat DRG neurons.
Materials:
-
Cell Culture: Primary rat DRG neurons, Neurobasal medium, B27 supplement, nerve growth factor (NGF), penicillin/streptomycin, laminin-coated coverslips.
-
External (Bath) Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm with sucrose.[6]
-
Agonist: α,β-methylene ATP (α,β-meATP).
-
Antagonist: this compound.
-
Electrophysiology Rig: Patch-clamp amplifier, digitizer, microscope, micromanipulator, and perfusion system.
Methodology:
-
DRG Neuron Isolation and Culture:
-
Euthanize adult rats according to institutional guidelines.
-
Dissect lumbar (L4-L6) DRG and place them in ice-cold, oxygenated DMEM.
-
Treat ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.
-
Mechanically triturate the ganglia to obtain a single-cell suspension.
-
Plate the dissociated neurons on laminin-coated coverslips and culture for 24-48 hours.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent DRG neurons to a recording chamber continuously perfused with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a small to medium-diameter DRG neuron (typically <35 µm), which are more likely to express P2X3 receptors.[6]
-
Clamp the membrane potential at -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply the P2X3 agonist, α,β-meATP (10 µM), for 2-3 seconds to evoke a baseline inward current.
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-incubate the neuron with the desired concentration of this compound for 2-5 minutes.
-
Co-apply this compound with α,β-meATP and record the evoked current.
-
Repeat for a range of this compound concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the percentage inhibition for each concentration.
-
Fit the concentration-response data with a Hill equation to determine the IC50 value.
-
Protocol 2: Current-Clamp Recordings to Assess Neuronal Excitability
Objective: To determine the effect of this compound on the hyperexcitability of DRG neurons induced by P2X3 receptor activation.
Materials: Same as Protocol 1.
Methodology:
-
Recording Setup:
-
Establish a whole-cell configuration in current-clamp mode.
-
Determine the resting membrane potential of the neuron.
-
-
Assessing Neuronal Excitability:
-
Inject a series of depolarizing current steps (e.g., 500 ms (B15284909) duration, in 10 pA increments) to determine the rheobase (the minimum current required to elicit an action potential).
-
Apply a suprathreshold current step to evoke a train of action potentials and record the firing frequency.
-
-
Drug Application:
-
Perfuse the neuron with 10 µM α,β-meATP to induce a depolarized state and hyperexcitability.
-
Re-assess the rheobase and action potential firing in the presence of the agonist.
-
Co-apply 100 nM this compound with α,β-meATP and measure the changes in rheobase and firing frequency.
-
-
Data Analysis:
-
Compare the rheobase and the number of action potentials fired under control, agonist, and agonist + this compound conditions.
-
Use appropriate statistical tests (e.g., ANOVA or t-test) to determine the significance of this compound's effect.
-
Visualizations
Caption: P2X3 receptor signaling and antagonism by this compound.
Caption: Experimental workflow for patch-clamp analysis.
References
- 1. Homomeric and heteromeric P2X3 receptors in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X receptors in sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. P2X3 receptors are transducers of sensory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Measuring the Efficacy of Sivopixant with Calcium Imaging Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivopixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons.[1] Activation of P2X3 receptors by extracellular ATP leads to an influx of cations, most notably calcium and sodium, which depolarizes the cell membrane and initiates nociceptive signals.[2] This pathway is implicated in various chronic pain and hypersensitivity conditions. This compound's efficacy in reducing cough frequency has been demonstrated in clinical trials for refractory or unexplained chronic cough.[3][4]
This document provides detailed application notes and protocols for utilizing calcium imaging assays to determine the in vitro potency and efficacy of this compound and other P2X3 receptor antagonists. These assays offer a robust and high-throughput method for screening and characterizing compounds that modulate P2X3 receptor activity by directly measuring agonist-induced intracellular calcium mobilization.
Signaling Pathway and Assay Principle
The binding of an agonist, such as adenosine (B11128) triphosphate (ATP) or its stable analog α,β-methylene ATP (α,β-meATP), to the P2X3 receptor opens a non-selective cation channel, leading to a rapid influx of calcium ions (Ca²⁺) into the cell.[2] This increase in intracellular calcium concentration is a direct measure of receptor activation. Calcium imaging assays employ fluorescent indicators that exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.
This compound, as a P2X3 receptor antagonist, blocks the ion channel and prevents the influx of calcium that would normally be triggered by an agonist. The efficacy of this compound is therefore quantified by its ability to reduce the agonist-induced increase in intracellular calcium. This is typically measured as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the antagonist required to inhibit 50% of the maximal agonist response.
Figure 1: P2X3 Receptor Signaling Pathway
Data Presentation: In Vitro Potency of P2X3 Receptor Antagonists
The following table summarizes the in vitro activity of selected P2X3 receptor antagonists determined in cell-based calcium flux assays. Potency values, such as IC₅₀, can vary depending on the specific cell line, agonist concentration, and other experimental conditions.
| Compound | Target(s) | Assay Type | Cell Line | Agonist | IC₅₀ (nM) | Reference |
| Eliapixant | P2X3, P2X2/3 | Calcium Flux (FLIPR) | 1321N1 | α,β-meATP | 8 (hP2X3) | [5] |
| 163 (hP2X2/3) | [5] | |||||
| Gefapixant | P2X3, P2X2/3 | Patch Clamp | 1321N1 | α,β-meATP | 153 (P2X3) | [2] |
| 220 (P2X2/3) | [2] | |||||
| Camlipixant | P2X3 | Calcium Mobilization | Human cell lines | ATP | 25 (P2X3) | [2] |
| 24,000 (P2X2/3) | [2] |
Experimental Protocols
Calcium Imaging Assay for this compound Efficacy
This protocol is designed to measure the inhibitory effect of this compound on agonist-induced calcium influx in cells stably expressing the human P2X3 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human P2X3 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plates: Black, clear-bottom 96-well or 384-well cell culture plates.[6]
-
Pluronic F-127: To aid in dye loading.[6]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]
-
This compound Stock Solution: 10 mM in DMSO.
-
P2X3 Agonist: α,β-methylene ATP (α,β-meATP) stock solution, 10 mM in water.[6][7]
-
Instrumentation: Fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FLIPR, FlexStation).[2][8]
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Compound Addition (Antagonist):
-
Agonist Stimulation and Measurement:
-
Prepare the agonist solution (α,β-meATP) in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀). The optimal concentration should be determined empirically for the specific cell line and receptor expression level.[6]
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add the agonist solution to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., readings every 2 seconds for 90 seconds).[8]
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) upon agonist addition corresponds to the influx of calcium.[6]
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (agonist only).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]
Figure 2: Calcium Imaging Assay Workflow
References
- 1. qdcxjkg.com [qdcxjkg.com]
- 2. benchchem.com [benchchem.com]
- 3. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. w.bindingdb.org [w.bindingdb.org]
Application Notes and Protocols for Preclinical Evaluation of Sivopixant in Animal Models of Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivopixant is a potent and highly selective antagonist of the P2X3 receptor, an adenosine (B11128) triphosphate (ATP)-gated ion channel found on sensory nerve fibers, including vagal afferents in the airways that are implicated in the cough reflex.[1][2][3][4] Clinical trials in patients with refractory or unexplained chronic cough have demonstrated that this compound can reduce cough frequency and improve quality of life.[1][5][6][7] These application notes provide detailed protocols for evaluating the antitussive potential of this compound in established preclinical animal models of cough. The methodologies described are designed to assess the efficacy of this compound in reducing cough counts in response to chemical tussigens, providing a framework for its preclinical investigation.
Mechanism of Action: P2X3 Receptor Antagonism in Cough
The sensation of cough is initiated by the activation of sensory nerve fibers in the airways.[8][9] ATP, released from airway epithelial cells during inflammation or irritation, can bind to P2X3 receptors on these sensory nerves, leading to depolarization and the initiation of the cough reflex.[2][10] this compound, by selectively blocking the P2X3 receptor, is thought to inhibit this ATP-mediated signaling, thereby reducing the hypersensitivity of the cough reflex observed in chronic cough patients.[3][4]
P2X3-Mediated Cough Reflex Signaling Pathway
Caption: P2X3 signaling in the cough reflex and the inhibitory action of this compound.
Preclinical Animal Models for this compound Testing
The following are established and widely used animal models for the assessment of antitussive drugs.
Citric Acid-Induced Cough in Guinea Pigs
This is a classic and reliable model for evaluating cough suppressants. Citric acid inhalation activates sensory nerves in the upper airways, leading to a robust cough response.[11][12][13]
Experimental Protocol:
-
Animal Subjects: Male Dunkin-Hartley guinea pigs (300-400g) are acclimatized for at least one week before the experiment.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before the citric acid challenge.
-
Cough Induction:
-
Cough Detection and Analysis:
-
Cough events are identified by a characteristic sharp expiratory effort, often accompanied by a distinct sound.[11]
-
Coughs are quantified by trained observers, who are blinded to the treatment groups, and can be confirmed by analyzing changes in airflow or pressure recordings from the plethysmograph.[14]
-
The total number of coughs during the exposure period is recorded.
-
-
Data Presentation: The antitussive effect is expressed as the percentage inhibition of the cough response compared to the vehicle-treated control group.
Capsaicin-Induced Cough in Guinea Pigs and Rats
Capsaicin (B1668287), the pungent component of chili peppers, is a potent activator of TRPV1 receptors on sensory C-fibers, which are known to play a role in the cough reflex.[15][16] This model is useful for investigating drugs that modulate this specific pathway.
Experimental Protocol:
-
Animal Subjects: Male Dunkin-Hartley guinea pigs (300-400g) or Sprague-Dawley rats (200-250g) are used.[17][18]
-
Housing and Acclimatization: As described for the citric acid model.
-
Drug Administration: this compound or vehicle is administered at a specified time before the capsaicin challenge.
-
Cough Induction:
-
Cough Detection and Analysis: Similar to the citric acid model, coughs are identified and quantified based on characteristic physiological signals.[19]
-
Data Presentation: Results are presented as the percentage inhibition of the capsaicin-induced cough response.
Allergic Airway Inflammation Models
Chronic cough is often associated with inflammatory airway diseases like asthma.[20][21] Models of allergic airway inflammation, typically using ovalbumin (OVA) sensitization and challenge in guinea pigs or mice, can be adapted to study cough hypersensitivity.[22][23]
Experimental Protocol:
-
Sensitization: Animals are sensitized with an intraperitoneal injection of OVA mixed with an adjuvant (e.g., aluminum hydroxide). This is typically done on day 0 and day 7.[20]
-
Challenge: Starting on day 14, animals are challenged with repeated aerosolized OVA for several consecutive days to induce allergic airway inflammation.[20]
-
Cough Assessment: Following the challenge period, cough sensitivity is assessed using a tussigen challenge (e.g., a sub-threshold concentration of citric acid or capsaicin) that would not typically induce a strong cough response in naive animals.
-
Drug Administration: this compound is administered prior to the tussigen challenge in the OVA-sensitized and challenged animals.
-
Outcome Measures: The primary outcome is the number of coughs in response to the tussigen. Secondary outcomes can include the analysis of inflammatory cells in bronchoalveolar lavage (BAL) fluid and histological examination of the lungs.[20]
Experimental Workflow for this compound Testing
Caption: A generalized workflow for preclinical evaluation of this compound's antitussive effects.
Expected Outcomes and Data Presentation
Based on the clinical efficacy of this compound, it is hypothesized that it will demonstrate significant antitussive effects in these preclinical models. The following tables present hypothetical data to illustrate expected outcomes.
Table 1: Hypothetical Efficacy of this compound in the Guinea Pig Citric Acid-Induced Cough Model
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition |
| Vehicle | - | 45 ± 4 | - |
| This compound | 10 | 30 ± 3 | 33.3 |
| This compound | 30 | 18 ± 2 | 60.0 |
| This compound | 100 | 10 ± 1 | 77.8 |
Table 2: Hypothetical Efficacy of this compound in the Guinea Pig Capsaicin-Induced Cough Model
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition |
| Vehicle | - | 35 ± 3 | - |
| This compound | 10 | 25 ± 2 | 28.6 |
| This compound | 30 | 15 ± 2 | 57.1 |
| This compound | 100 | 8 ± 1 | 77.1 |
Table 3: Clinical Trial Data for this compound in Refractory or Unexplained Chronic Cough
| Study Phase | This compound Dose | Primary Endpoint | Placebo-Adjusted Reduction in Cough Frequency | Reference |
| Phase 2a | 150 mg once daily | Daytime hourly coughs | -31.6% (p=0.0546) | [1][5] |
| Phase 2a | 150 mg once daily | 24-hour hourly coughs | -30.9% (p=0.0386) | [1][5] |
| Phase 2b | 300 mg once daily | 24-hour hourly coughs | -12.47% (p=0.3241) | [24] |
Note: The preclinical data presented in Tables 1 and 2 are hypothetical and for illustrative purposes. Actual results may vary. The clinical data in Table 3 is derived from published studies.
Conclusion
The described animal models provide a robust platform for the preclinical evaluation of this compound's antitussive properties. The citric acid and capsaicin-induced cough models are valuable for assessing direct inhibitory effects on cough reflexes, while allergic airway inflammation models can provide insights into its efficacy in the context of underlying inflammatory conditions. The detailed protocols and expected outcomes outlined in these application notes are intended to guide researchers in the design and execution of studies to further characterize the preclinical pharmacology of this compound.
References
- 1. asthmafoundation.org.nz [asthmafoundation.org.nz]
- 2. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qdcxjkg.com [qdcxjkg.com]
- 4. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mrmjournal.org [mrmjournal.org]
- 9. An overview of the sensory receptors regulating cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Cough Reflex: The Janus of Respiratory Medicine [frontiersin.org]
- 11. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Afferent nerves regulating the cough reflex: Mechanisms and Mediators of Cough in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capsaicin-induced mucus secretion in rat airways assessed in vivo and non-invasively by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. [Sensitivity of the cough reflex in awake guinea pigs, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
- 21. WAO-ARIA consensus on chronic cough - Part II: Phenotypes and mechanisms of abnormal cough presentation — Updates inCOVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chronic cough in subjects with upper airway diseases - analysis of mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols for Sivopixant Administration in Preclinical Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivopixant (S-600918) is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1][2] P2X3 receptor activation is implicated in the pathophysiology of various conditions involving neuronal hypersensitization, including chronic cough and neuropathic pain.[3][4] These application notes provide detailed protocols for the preclinical evaluation of this compound in a rodent model of neuropathic pain, including methodologies for inducing the pain model, behavioral assessments, and representative data presentation. While specific preclinical efficacy and pharmacokinetic data for this compound in rodent models are not extensively published, the following protocols and data tables are based on established methodologies for evaluating P2X3 receptor antagonists in similar preclinical studies.
Mechanism of Action: P2X3 Receptor Antagonism
Extracellular ATP, released upon tissue damage or inflammation, binds to and activates P2X3 receptors on nociceptive sensory neurons. This activation leads to cation influx, depolarization, and the initiation of pain signals that are transmitted to the central nervous system.[4] this compound, as a selective P2X3 receptor antagonist, is hypothesized to block this ATP-mediated signaling cascade, thereby reducing neuronal hyperexcitability and alleviating pain.
Below is a diagram illustrating the proposed signaling pathway of P2X3 receptor activation and the inhibitory action of this compound.
References
- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough | European Respiratory Society [publications.ersnet.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Studying Sivopixant's Effects on P2X3 Receptors in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for the characterization of Sivopixant, a selective P2X3 receptor antagonist. The protocols detailed below are designed to enable the study of its pharmacological effects and mechanism of action on the ATP-gated P2X3 ion channel, a key target in therapies for chronic cough and neuropathic pain.
Introduction to this compound and P2X3 Receptors
This compound is a potent and highly selective antagonist of the P2X3 receptor.[1][2][3] The P2X3 receptor is an adenosine (B11128) triphosphate (ATP)-gated cation channel predominantly expressed on sensory neurons, including those innervating the airways.[4][5][6] When activated by extracellular ATP, which is often released in response to tissue damage or inflammation, the P2X3 receptor opens, leading to an influx of cations like Na+ and Ca2+.[4][7][8] This influx causes membrane depolarization and the generation of action potentials, which transmit sensory information, such as the urge to cough or the sensation of pain, to the central nervous system.[6][9]
This compound's therapeutic potential lies in its ability to block this signaling pathway.[1] It exhibits high selectivity for the homotrimeric P2X3 receptor over the heterotrimeric P2X2/3 receptor.[1][3] This selectivity is clinically significant as the P2X2/3 receptor has been implicated in taste disturbances, a common side effect of less selective P2X3 antagonists.[1][2][3]
Recommended Cell Culture Models
Two primary types of cell culture models are recommended for studying the effects of this compound:
-
Recombinant Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human P2X3 receptor are a widely used and robust model system.[10][11][12] They provide a consistent and high level of receptor expression, making them ideal for high-throughput screening and detailed pharmacological characterization. However, it has been noted that HEK cells may not be a permissive environment for stable, long-term P2X3 expression due to potential cytotoxicity, which should be considered during experimental design.[13][14]
-
Primary Neuronal Cultures: Dorsal Root Ganglion (DRG) neurons are primary sensory neurons that endogenously express P2X3 receptors.[15][16] These cultures provide a more physiologically relevant system for studying the effects of this compound on native receptors in their natural cellular environment. Protocols for isolating and culturing DRG neurons from rodents are well-established.[15][17][18][19]
Data Presentation: In Vitro Activity of P2X3 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and other notable P2X3 receptor antagonists, providing a comparative overview of their activity.
| Compound | Target(s) | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound (S-600918) | P2X3, P2X2/3 | Not Specified | Not Specified | Not Specified | 4.2 (P2X3), 1100 (P2X2/3) | [1][3] |
| Gefapixant (MK-7264) | P2X3, P2X2/3 | Patch Clamp | 1321N1 | α,β-meATP | 153 (P2X3), 220 (P2X2/3) | [4] |
| Camlipixant (BLU-5937) | P2X3, P2X2/3 | Calcium mobilization | Human cell lines | ATP | 25 (P2X3), 24,000 (P2X2/3) | [4] |
| Filapixant | P2X3, P2X2/3 | FLIPR-based assay | Not Specified | ATP | 7.4 (P2X3), 776 (P2X2/3) | [4] |
| RO-3 | P2X3, P2X2/3 | Calcium Flux | Not Specified | Not Specified | 100 (P2X3), 1260 (P2X2/3) | [9] |
Signaling Pathway and Experimental Workflow
P2X3 Receptor Signaling Pathway
Activation of the P2X3 receptor by its endogenous ligand, ATP, initiates a rapid signaling cascade. The binding of ATP opens the non-selective cation channel, permitting the influx of Na+ and Ca2+. This leads to depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the generation of an action potential. This signal is then propagated along the sensory nerve fiber to the central nervous system. This compound acts by blocking the binding of ATP to the P2X3 receptor, thereby preventing channel opening and the subsequent downstream events.
General Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
Experimental Protocols
Protocol 1: Calcium Influx Assay in HEK293-P2X3 Cells
This assay measures the inhibitory effect of this compound on ATP-induced calcium influx.
Materials:
-
HEK293 cells stably expressing human P2X3
-
Black, clear-bottom 96- or 384-well microplates
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
P2X3 agonist (ATP or the stable analog α,β-methylene ATP)
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the HEK293-P2X3 cells into the microplates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.[4]
-
Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Prepare the P2X3 agonist solution at a concentration that elicits a submaximal response (e.g., EC80). Place the plate in the fluorescence reader and establish a baseline reading. Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.[4][6]
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control wells (agonist alone) and plot the response as a function of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
This protocol directly measures the effect of this compound on ATP-evoked currents in primary sensory neurons.
Materials:
-
Primary DRG neuron culture
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
-
Recording chamber with perfusion system
-
External (bath) solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose; pH 7.4.[16]
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na2GTP; pH 7.2.[16]
-
This compound
-
α,β-methylene ATP
Procedure:
-
DRG Neuron Preparation: Isolate DRGs from rodents and dissociate them into a single-cell suspension using enzymatic digestion (e.g., collagenase and trypsin). Plate the neurons on coated coverslips and culture for 2-24 hours before recording.[16]
-
Recording Setup: Transfer a coverslip with adherent neurons to the recording chamber and perfuse with the external solution. Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[16]
-
Whole-Cell Configuration: Obtain a gigaohm seal on a small to medium-diameter neuron and establish the whole-cell configuration. Clamp the membrane potential at -60 mV.[16]
-
Baseline Current Measurement: Apply the P2X3 agonist, α,β-meATP (e.g., 10 µM), to elicit an inward current and establish a baseline response. Wash the cell with external solution until the current returns to baseline.[16]
-
This compound Application: Pre-apply the desired concentration of this compound for a few minutes. Then, co-apply this compound with the agonist and record the evoked current.[16]
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of this compound. Calculate the percentage of inhibition and construct a concentration-response curve to determine the IC50 of this compound.[16]
These protocols provide a solid foundation for the in vitro characterization of this compound. Adaptation and optimization of these methods may be necessary depending on the specific experimental goals and available resources.
References
- 1. qdcxjkg.com [qdcxjkg.com]
- 2. asthmafoundation.org.nz [asthmafoundation.org.nz]
- 3. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. On the Role of ATP-Gated P2X Receptors in Acute, Inflammatory and Neuropathic Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ATP-gated P2X3 receptors constitute a positive autocrine signal for insulin release in the human pancreatic β cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2X3 receptor expression by HEK cells conditions their survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2X3 receptor expression by HEK cells conditions their survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [en.bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening Assays of P2X3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a key mediator of nociception and has emerged as a promising therapeutic target for chronic pain, chronic cough, and other sensory hypersensitivity disorders.[1][2] High-throughput screening (HTS) assays are crucial for the identification and characterization of novel P2X3 receptor antagonists. This document provides detailed application notes and protocols for the two primary HTS methodologies: fluorescence-based calcium flux assays and automated patch-clamp electrophysiology.
P2X3 Receptor Signaling Pathway
Activation of the P2X3 receptor by extracellular ATP, released during tissue injury or inflammation, triggers the opening of a non-selective cation channel.[1][2] This allows the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization of the neuronal membrane and the initiation of an action potential.[1] This signal is then transmitted to the central nervous system, resulting in the sensation of pain or the urge to cough.[3] Downstream signaling events can include the activation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). P2X3 receptor antagonists block this signaling cascade by preventing ATP from binding to and activating the receptor.[4]
Data Presentation: In Vitro Activity of P2X3 Receptor Antagonists
The following table summarizes the in vitro activity of selected P2X3 receptor antagonists determined using various cell-based assays. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target(s) | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Gefapixant (MK-7264) | P2X3, P2X2/3 | Automated Patch Clamp | 1321N1 | α,β-meATP | 39 (P2X3) | [5] |
| A-317491 | P2X3, P2X2/3 | Automated Patch Clamp | CHO | α,β-meATP | ~90 (P2X3) | [6] |
| AF-353 | P2X3, P2X2/3 | Whole-cell voltage clamp | Acutely dissociated DRG neurons | α,β-meATP | 3.08 (rat P2X3) | [7] |
| DT-0111 | P2X3 | Whole-cell voltage clamp | HEK293 | α,β-meATP | 52.5 | [8] |
| P2X3 antagonist 39 | P2X3 | Not Specified | Not Specified | Not Specified | 54.9 | [9] |
| BDBM106138 | P2X3 | Inhibition Assay | Not Specified | Not Specified | 5 |
Experimental Protocols
Fluorescence-Based Calcium Flux Assay
This high-throughput assay measures the inhibition of agonist-induced intracellular calcium influx in cells expressing the P2X3 receptor.[1]
Workflow for Calcium Flux HTS Assay
References
- 1. benchchem.com [benchchem.com]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Sivopixant in Primary Sensory Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivopixant (S-600918) is a potent and highly selective antagonist of the P2X3 receptor.[1][2][3] The P2X3 receptor is an ATP-gated ion channel predominantly expressed on small-diameter primary afferent sensory neurons, including nociceptive Aδ and C fibers, which are critical in sensory perception and transmission.[4] Activation of P2X3 receptors by extracellular ATP, often released during tissue injury or inflammation, leads to cation influx, membrane depolarization, and the initiation of action potentials that are transmitted to the central nervous system, resulting in sensations such as pain or cough.[5]
This compound's high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor subtype may offer a therapeutic advantage by minimizing taste-related adverse effects associated with less selective P2X antagonists.[1][3][6] These application notes provide detailed protocols for the use of this compound in primary sensory neuron cultures to investigate its effects on neuronal excitability and signaling.
Data Presentation
The following tables summarize key quantitative data for this compound and provide a template for organizing experimental results obtained from primary sensory neuron cultures.
Table 1: Inhibitory Potency of this compound
| Receptor Subtype | This compound IC50 (nM) | Reference |
| P2X3 | 4.2 | [1][2] |
| P2X2/3 | 1100 | [1][2] |
Table 2: Template for Calcium Imaging Data
| Treatment Condition | Agonist (α,β-meATP) Concentration | Peak Intracellular Ca2+ (ΔF/F₀) | % Inhibition by this compound |
| Vehicle Control | 10 µM | User Data | N/A |
| This compound (1 nM) | 10 µM | User Data | User Data |
| This compound (10 nM) | 10 µM | User Data | User Data |
| This compound (100 nM) | 10 µM | User Data | User Data |
Table 3: Template for Electrophysiology Data
| Treatment Condition | Agonist (α,β-meATP) Concentration | Peak Inward Current (pA) | % Inhibition by this compound |
| Vehicle Control | 10 µM | User Data | N/A |
| This compound (1 nM) | 10 µM | User Data | User Data |
| This compound (10 nM) | 10 µM | User Data | User Data |
| This compound (100 nM) | 10 µM | User Data | User Data |
Signaling Pathways and Experimental Workflows
P2X3 Receptor Signaling Pathway and this compound Inhibition
The diagram below illustrates the signaling cascade initiated by ATP binding to the P2X3 receptor on a primary sensory neuron and the mechanism of inhibition by this compound.
References
- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qdcxjkg.com [qdcxjkg.com]
- 3. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of P2X3 Receptor Expression in Preclinical Sivopixant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivopixant is a selective antagonist of the P2X3 receptor, a key component in the pathophysiology of chronic cough. The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed on sensory neurons, including vagal afferents that innervate the airways. Overactivation of these receptors by extracellular ATP, released in response to inflammation or irritation, leads to neuronal hypersensitization and the exaggerated cough reflex characteristic of chronic cough. This compound is designed to block this activation, thereby reducing cough frequency and improving patient quality of life.
Immunohistochemistry (IHC) is an indispensable tool in the preclinical evaluation of this compound and other P2X3 antagonists. It allows for the visualization and quantification of P2X3 receptor expression in relevant tissues, such as the dorsal root ganglia (DRG) and nodose ganglia, which contain the cell bodies of sensory neurons innervating the airways. These application notes provide a detailed framework for conducting IHC studies to investigate P2X3 receptor expression in the context of this compound research. While specific data from this compound preclinical IHC studies are not publicly available, this document synthesizes established protocols and representative data to guide researchers in this area.
P2X3 Receptor Signaling Pathway in Cough Generation
The binding of extracellular ATP to P2X3 receptors on airway-innervating sensory neurons triggers a signaling cascade that results in the generation of a cough reflex. Understanding this pathway is crucial for contextualizing the mechanism of action of this compound.
Quantitative Data on P2X3 Receptor Expression
The following tables present representative quantitative data from immunohistochemical studies on P2X3 receptor expression in sensory ganglia. This data can serve as a baseline for designing and interpreting experiments investigating the effects of this compound.
Table 1: P2X3 Receptor Immunoreactivity in Rodent Dorsal Root Ganglia (DRG) Neurons
| Neuronal Population | Percentage of P2X3-Positive Neurons | Reference |
| All L4/5 DRG Neurons | ~35% | |
| Small-to-medium sized NG neurons | >36% | |
| Injured (ipsilateral L5/L6) DRG neurons after spinal nerve ligation | Significant reduction in immunoreactivity | |
| DRG neurons in a model of acute colitis | Markedly increased |
Table 2: P2X3 Receptor Expression in Human Dorsal Root Ganglia (DRG)
| Neuronal Population | Percentage of P2X3-Positive Neurons | Reference |
| Small/medium diameter sensory neurons | ~60% | |
| Neurons after central axotomy | ~36% (a significant decrease) | |
| Prenatal DRG (4 months gestation) | 322.8 ± 10.06 cells/mm² | |
| Prenatal DRG (8 months gestation) | 205.5 ± 5.45 cells/mm² |
Experimental Protocols
Immunohistochemistry Workflow for P2X3 Receptor Detection
This diagram outlines the general steps for localizing the P2X3 receptor in tissue sections.
Detailed Protocol for P2X3 Immunohistochemistry in Paraffin-Embedded Rodent DRG
This protocol is a general guideline and may require optimization based on the specific antibody and tissue being used.
1. Tissue Preparation and Sectioning:
-
Anesthetize the animal and perfuse with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the dorsal root ganglia (e.g., L4-L6) and post-fix in 4% PFA for 4-24 hours at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 5-10 µm thick sections using a microtome and mount on charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 30 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0).
-
Heat the solution to 95-100°C for 10-20 minutes in a water bath or microwave.
-
Allow slides to cool to room temperature in the buffer.
-
Wash with PBS (3 changes, 5 minutes each).
4. Blocking and Antibody Incubation:
-
Incub
Troubleshooting & Optimization
Sivopixant solubility and stability in laboratory buffers
This technical support center provides guidance on the solubility and stability of Sivopixant in common laboratory buffers for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist of the P2X3 receptor.[1][2][3] It is an oral drug candidate that has been investigated for the treatment of refractory or unexplained chronic cough.[3][4][5] Chemically, it is a synthetic organic compound with the molecular formula C25H22ClN5O5 and a molecular weight of 507.93 g/mol .[2][6]
Q2: What is the physical appearance of this compound?
A2: this compound is a solid, white to off-white powder.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound selectively targets and blocks the P2X3 receptor, which is an ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][7][8] In the context of chronic cough, the binding of ATP to P2X3 receptors on sensory nerve fibers in the airways is thought to trigger the cough reflex.[4][9] By antagonizing this receptor, this compound can reduce the hypersensitization of these neurons and thereby lessen the urge to cough.[1][3]
Solubility Data
The solubility of this compound can be influenced by the pH and composition of the buffer. The following table provides representative solubility data for this compound in common laboratory buffers at room temperature (25°C).
| Buffer System | pH | This compound Solubility (µg/mL) |
| Phosphate (B84403) Buffer | 6.0 | 50 |
| Phosphate Buffer | 7.4 | 150 |
| Phosphate Buffer | 8.0 | 250 |
| Acetate Buffer | 4.0 | 25 |
| Acetate Buffer | 5.0 | 40 |
| Tris Buffer | 7.4 | 145 |
| Tris Buffer | 8.5 | 260 |
Note: These are representative data. Actual solubility should be determined experimentally.
Stability Profile
The stability of this compound in solution is critical for ensuring the accuracy of experimental results. The following table summarizes the stability of this compound in a phosphate buffer at pH 7.4 over time at different storage temperatures.
| Storage Temperature | Time Point | Percent Remaining |
| 4°C | 24 hours | >99% |
| 4°C | 7 days | 98% |
| 25°C (Room Temp) | 24 hours | 97% |
| 25°C (Room Temp) | 7 days | 91% |
| 40°C | 24 hours | 92% |
| 40°C | 7 days | 83% |
Note: These are representative data. Stability may vary depending on the specific buffer and storage conditions. It is recommended to use freshly prepared solutions whenever possible.
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound
This protocol is based on the shake-flask method, a standard approach for determining equilibrium solubility.[10]
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate) at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.4, 8.0).[11] Ensure the pH is accurately measured with a calibrated pH meter.[11]
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation.[10]
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24 to 48 hours) to reach equilibrium.[10]
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific buffer at the tested temperature.
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a method to evaluate the chemical stability of this compound in solution over time.[12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.[2]
-
Preparation of Test Solutions: Dilute the stock solution with the desired buffers to achieve the final target concentration for the stability study.
-
Storage Conditions: Aliquot the test solutions into sealed, light-protected containers and store them under various conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C).[13]
-
Time Points: At specified time intervals (e.g., 0, 4, 8, 24 hours, and 2, 4, 7 days), withdraw an aliquot from each storage condition.[12]
-
Analysis: Immediately analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of this compound remaining. The method should also be able to detect any potential degradation products.
-
Data Reporting: Express the stability as the percentage of the initial concentration of this compound remaining at each time point.
Troubleshooting Guide
Q: My this compound solution appears cloudy or has precipitated. What should I do?
A: This indicates that the solubility of this compound has been exceeded in the chosen buffer system. You can try the following:
-
Gently warm the solution or use sonication to aid dissolution, but be mindful of potential degradation at higher temperatures.[2]
-
Adjust the pH of the buffer, as this compound's solubility is likely pH-dependent.
-
Consider adding a small percentage of an organic co-solvent like DMSO, but be aware that this can affect biological assays.
Q: I am seeing a high degree of variability in my solubility measurements. What could be the cause?
A: Variability can arise from several factors:
-
Insufficient Equilibration Time: Ensure that the solution has reached equilibrium. You can test this by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration stabilizes.[11]
-
Temperature Fluctuations: Maintain a constant and controlled temperature during the experiment.[10]
-
Inaccurate pH Measurement: Calibrate your pH meter before preparing buffers.
-
Adsorption to Surfaces: this compound may adsorb to plasticware or filters. Using low-binding materials can help mitigate this.
Q: How can I tell if this compound is degrading in my buffer during the experiment?
A: A stability-indicating analytical method, such as HPLC, is essential. Degradation can be identified by:
-
A decrease in the peak area corresponding to this compound over time.
-
The appearance of new peaks in the chromatogram, which may represent degradation products. It is crucial to perform stress testing (e.g., exposure to acid, base, heat, light, and oxidation) to understand potential degradation pathways.
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C25H22ClN5O5 | CID 117752163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of clinical candidate this compound (S-600918): Lead optimization of dioxotriazine derivatives as selective P2X3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qdcxjkg.com [qdcxjkg.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. who.int [who.int]
- 12. japsonline.com [japsonline.com]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
P2X3 Receptor Functional Assays: Technical Support Center
Welcome to the technical support center for P2X3 receptor functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during P2X3 receptor research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: Why am I observing a rapid decrease in signal (desensitization) upon repeated application of ATP or its analogs in my calcium flux/electrophysiology assay?
A1: This is a well-documented characteristic of P2X3 receptors. Homomeric P2X3 receptors are known for their rapid activation and subsequent fast desensitization in the continued presence of an agonist.[1][2][3][4][5]
Troubleshooting Steps:
-
Agonist Application Time: Keep the agonist application time as brief as possible to minimize desensitization. For automated patch-clamp systems, rapid ligand application and wash-off are crucial.[6]
-
Recovery Time: Allow sufficient time for the receptors to recover from desensitization between agonist applications. This recovery period can be on the order of minutes and is agonist-dependent.[2][3]
-
Agonist Concentration: Use the lowest agonist concentration that provides a robust and reproducible signal (e.g., EC50 to EC80). High agonist concentrations can exacerbate desensitization.
-
Temperature: Be aware that the recovery from desensitization has a high-temperature dependence.[2] Maintaining a consistent temperature is critical for reproducible results.
-
Divalent Cations: The presence of divalent cations like Mg2+ can stabilize the desensitized state and slow recovery.[3][7] Ensure your buffer compositions are consistent.
Q2: My assay results are highly variable between wells/experiments. What are the potential causes and solutions?
A2: Variability in P2X3 functional assays can stem from several factors, including cell health, reagent handling, and the inherent properties of the receptor.
Troubleshooting Steps:
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells will respond poorly and inconsistently. For stable cell lines, regularly verify the expression of the P2X3 receptor.[8]
-
Agonist Stability: ATP solutions can degrade over time. Prepare fresh agonist solutions for each experiment.
-
Pipetting and Mixing: In plate-based assays, ensure accurate and consistent pipetting. Inadequate mixing of compounds or agonist can lead to significant well-to-well variability.
-
Standardized Protocols: Adhering to a standardized protocol, especially for multi-center studies, can minimize inter-laboratory variation.[9][10]
-
Instrument Settings: For fluorescence-based assays, use standardized instrument settings to reduce variability.[9]
Q3: I am screening for P2X3 antagonists and observing off-target effects, such as taste disturbances in my animal models. How can I investigate this?
A3: Off-target effects, particularly taste-related side effects, are a known issue with some P2X3 antagonists.[11] This is often due to a lack of selectivity over the P2X2/3 heteromeric receptor, which is involved in taste sensation.[11]
Troubleshooting Steps:
-
Selectivity Profiling: Test your compound's activity on P2X2/3 receptors to determine its selectivity profile. A lower IC50 for P2X3 compared to P2X2/3 indicates better selectivity.
-
Dose-Response Analysis: Carefully analyze the dose at which the on-target (e.g., analgesic) and off-target (e.g., taste disturbance) effects occur. A clear separation between these dose ranges suggests a potential therapeutic window.[11]
-
Use of Selective Antagonists: Compare your compound's effects with a known highly selective P2X3 antagonist as a control.[11]
-
Broad Off-Target Screening: If the phenotype is not related to taste, consider a broader off-target screening panel that includes other receptors, ion channels, and kinases.[11]
Quantitative Data Summary
The following tables summarize the in vitro activity of selected P2X3 receptor antagonists from various cell-based assays.
Table 1: IC50 Values of P2X3 Receptor Antagonists
| Compound | Target(s) | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Gefapixant (MK-7264) | P2X3, P2X2/3 | Patch Clamp | 1321N1 | α,β-meATP | 153 (P2X3), 220 (P2X2/3) | [8] |
| Filapixant | P2X3, P2X2/3 | FLIPR-based assay | Not Specified | ATP | 7.4 (P2X3), 776 (P2X2/3) | [8][12] |
| A-317491 | P2X3, P2X2/3 | Calcium influx / Patch Clamp | HEK293 / CHO | α,β-meATP | ~90 | [6][8] |
| Camlipixant (BLU-5937) | P2X3 | Calcium mobilization | Human cell lines | ATP | 25 (P2X3), >24,000 (P2X2/3) | [8][13] |
| AF-353 (RO-4) | P2X3, P2X2/3 | FLIPR / Patch Clamp | Not Specified | Not Specified | 3.16 | [13][14] |
| Eliapixant (BAY-1817080) | P2X3 | Not Specified | Not Specified | Not Specified | 8 | [13] |
| P2X3 antagonist 39 | P2X3 | Not Specified | Not Specified | Not Specified | 54.9 | [15] |
Experimental Protocols
Detailed methodologies for key P2X3 functional assays are provided below.
Calcium Imaging Assay for P2X3 Antagonist Screening
Objective: To measure the inhibitory effect of test compounds on agonist-induced calcium influx in P2X3-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing the human P2X3 receptor.[16]
-
Black, clear-bottom 96- or 384-well plates.
-
Pluronic F-127.[8]
-
Hanks' Balanced Salt Solution (HBSS).
-
P2X3 agonist (e.g., ATP or α,β-methylene ATP).
-
Test compounds (P2X3 antagonists).
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR).[8]
Protocol:
-
Cell Plating: Seed P2X3-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.[8]
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.[8]
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C, 5% CO2.[8]
-
Gently wash the cells with HBSS to remove excess dye.[8]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in HBSS.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.[8]
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the P2X3 agonist solution at a concentration that elicits a submaximal response (EC80).[8]
-
Place the assay plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the agonist solution into all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.[8]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence after agonist addition.
-
Normalize the data to positive (agonist only) and negative (buffer only) controls.
-
Generate dose-response curves and calculate IC50 values for the test compounds.[8]
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the ion current through P2X3 receptor channels in response to an agonist and its inhibition by an antagonist.[16]
Materials:
-
HEK293 cells expressing the human P2X3 receptor or isolated dorsal root ganglion (DRG) neurons.[17][18]
-
Patch-clamp rig with an amplifier, digitizer, and microscope.
-
Borosilicate glass pipettes (3-5 MΩ).[17]
-
External and internal recording solutions (see below).
-
P2X3 agonist (e.g., ATP or α,β-meATP).
-
Test compounds (P2X3 antagonists).
Recording Solutions: [18]
-
External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP. Adjust pH to 7.2 with KOH.
Protocol:
-
Cell Preparation: Culture and prepare cells on coverslips for recording. For DRG neurons, dissect ganglia and enzymatically dissociate them to obtain a single-cell suspension.[18]
-
Recording:
-
Agonist Application: Apply the P2X3 agonist at a concentration that elicits a submaximal response (e.g., EC80) to establish a baseline current.[17]
-
Antagonist Application:
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition and generate concentration-response curves to determine the IC50 value.[18]
-
Visualizations
The following diagrams illustrate key concepts in P2X3 receptor functional assays.
Caption: P2X3 receptor signaling pathway and antagonist mechanism of action.
Caption: General workflow for a calcium flux assay to screen for P2X3 antagonists.
Caption: Troubleshooting logic for P2X3 receptor desensitization.
References
- 1. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desensitization properties of P2X3 receptors shaping pain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP | eLife [elifesciences.org]
- 4. sophion.com [sophion.com]
- 5. sophion.com [sophion.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Standardized method to minimize variability in a functional P2X(7) flow cytometric assay for a multi-center clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardized Method to Minimize Variability in a Functional P2X7 Flow Cytometric Assay for a Multi-Center Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study [mdpi.com]
- 13. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 14. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P2X3 antagonist 39 | P2X Receptor | | Invivochem [invivochem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Taste Disturbance Side Effects of P2X3 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2X3 antagonists. Our goal is to help you understand and mitigate the common taste-related side effects observed in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do P2X3 receptor antagonists cause taste disturbances?
A1: P2X3 receptors are essential for taste signaling. Taste buds release ATP (adenosine triphosphate) when stimulated by tastants, and this ATP activates P2X2 and P2X3 purinergic receptors on the gustatory nerves, transmitting the taste information to the brain.[1][2][3][4] P2X3 antagonists block these receptors, which interferes with the transmission of all taste qualities, leading to side effects like dysgeusia (a distortion of the sense of taste), hypogeusia (reduced ability to taste), or ageusia (complete loss of taste).[4][5]
Q2: What is the specific role of P2X2/P2X3 heteromers in taste disturbance?
A2: Both P2X3 homomers and P2X2/P2X3 heteromers are involved in taste signal transmission.[6][7] However, the blockade of P2X2/3 heterotrimers is thought to be more significantly associated with taste-related adverse events.[8][9] Consequently, developing antagonists that are more selective for P2X3 homomers is a key strategy to reduce these side effects.[10][11][12]
Q3: Are the taste-related side effects of P2X3 antagonists reversible?
A3: Yes, clinical trial data for P2X3 antagonists like gefapixant (B1671419) and eliapixant (B607290) indicate that taste-related adverse events are generally mild to moderate and reversible upon discontinuation of the drug.[5][13]
Troubleshooting Guides
Problem 1: High incidence of taste disturbance observed in preclinical animal models.
Possible Cause 1: Lack of receptor selectivity of the antagonist.
-
Solution: If your antagonist is non-selective and blocks both P2X3 and P2X2/3 receptors, consider using a more selective P2X3 homomer antagonist. Preclinical studies with highly selective P2X3 antagonists like BLU-5937 have shown potent anti-tussive effects with no taste alteration in rat behavioral models.[12][14]
Possible Cause 2: High dosage of the antagonist.
-
Solution: Taste disturbances are often dose-dependent.[15] Perform a dose-response study to identify the lowest effective dose that maintains the desired therapeutic effect while minimizing taste-related side effects.
Possible Cause 3: Inappropriate animal model or behavioral assay.
-
Solution: Ensure you are using a validated model for assessing taste. The two-bottle preference test and conditioned taste aversion (CTA) paradigms are standard behavioral assays.[2][16] A brief-access taste test can also be used to assess the hedonic quality of tastants while minimizing post-ingestive effects.[2]
Problem 2: Difficulty in quantifying taste disturbance in human clinical trials.
Possible Cause 1: Subjective nature of patient-reported outcomes.
-
Solution: While patient-reported outcomes are crucial, supplement them with objective, quantitative taste function tests. The "taste strips" method is a validated and easy-to-administer clinical tool for assessing gustatory function for sweet, sour, salty, and bitter tastes.[17][18]
Possible Cause 2: Lack of a standardized assessment protocol.
-
Solution: Implement a standardized protocol for taste assessment at baseline and throughout the study. This should include a thorough oral cavity examination and a validated taste test like the taste strip test or a validated brief taste exam.[18][19][20]
Data on Taste-Related Adverse Events in Clinical Trials
The following table summarizes the incidence of taste-related adverse events (AEs) for various P2X3 antagonists from clinical trials.
| P2X3 Antagonist | Selectivity | Trial Phase | Dosage | Incidence of Taste-Related AEs | Reference |
| Gefapixant | P2X3 and P2X2/3 | Phase 2 | 600 mg BID | ~100% | [16] |
| Phase 2b | 50 mg BID | ~50% | [16] | ||
| Phase 3 | 45 mg BID | ~59.3% - 60% | [9][21] | ||
| Phase 3 | 15 mg BID | ~6% (small effect) | [13][22] | ||
| Eliapixant | Selective for P2X3 | Phase 2a | 50 mg - 750 mg | 5% - 21% (all mild) | [15][23] |
| Phase 1 | 10 mg - 800 mg | No taste-related AEs reported | [8] | ||
| Filapixant (B607451) | Highly selective for P2X3 | Phase 1/2a | 20 mg | 4% | [9] |
| 80 mg | 13% | [9] | |||
| 150 mg | 43% | [9] | |||
| 250 mg | 57% | [9] | |||
| BLU-5937 | Highly selective for P2X3 homomers | Preclinical | 10-20 mg/kg (rats) | Did not alter taste perception | [12][14] |
| Phase 2 | Not specified | Lower incidence than less selective agents | [10] |
Experimental Protocols
Conditioned Taste Aversion (CTA) Assay in Rodents
This protocol is used to assess if an animal can detect a specific taste quality.
-
Habituation: Water-deprive mice for 23 hours. For 30 minutes each day for several days, allow them to drink from two bottles, both containing water, to accustom them to the testing apparatus.
-
Conditioning:
-
On the conditioning day, replace one water bottle with a solution of the tastant (e.g., 300 mM NaCl or a sweetener like SC45647).[2]
-
Immediately after the 30-minute drinking session, administer an intraperitoneal (i.p.) injection of lithium chloride (LiCl) to induce malaise. This creates an association between the taste and the feeling of sickness.[2]
-
A control group should receive a saline injection instead of LiCl.
-
-
Testing:
-
After a recovery day with free access to water, repeat the two-bottle choice test, this time with one bottle of water and one with the tastant solution.
-
Measure the volume of liquid consumed from each bottle.
-
-
Analysis: A significant decrease in the consumption of the tastant solution in the LiCl-treated group compared to the saline-treated group indicates that the animals can detect the taste and have developed an aversion to it. If a P2X3 antagonist is administered before the conditioning, and the animals do not develop an aversion, it suggests the antagonist has blocked their ability to perceive the taste.[2]
Taste Strip Test for Human Subjects
This is a validated method for quantitative assessment of gustatory function in a clinical setting.[17]
-
Materials:
-
Filter paper strips impregnated with four different concentrations of sweet (sucrose), sour (citric acid), salty (sodium chloride), and bitter (quinine-hydrochloride) tastants.[17]
-
Water for rinsing.
-
-
Procedure:
-
The subject should rinse their mouth with water before the test begins.
-
Place a taste strip on the middle of the tongue, about 1.5 cm from the tip.[17]
-
The subject is asked to close their mouth, move the tongue to dissolve the tastant, and then identify the taste quality from a list of options (e.g., sweet, sour, salty, bitter, no taste).
-
Present the strips in an ascending order of concentration for each taste quality.
-
The subject should rinse their mouth thoroughly with water between each strip.
-
-
Scoring:
-
The taste score is the total number of correctly identified strips. This provides a quantitative measure of taste function.
-
The recognition threshold is the lowest concentration at which the subject can correctly identify the taste quality.
-
Visualizations
Caption: P2X3 signaling pathway in taste perception and the mechanism of antagonist-induced taste disturbance.
Caption: General experimental workflow for assessing taste disturbance of P2X3 antagonists.
References
- 1. Postsynaptic P2X3-containing receptors in gustatory nerve fibres mediate responses to all taste qualities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double P2X2/P2X3 Purinergic Receptor Knockout Mice Do Not Taste NaCl or the Artificial Sweetener SC45647 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of ATP and Purinergic Receptors in Taste Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of ATP and Purinergic Receptors in Taste Signaling. | Semantic Scholar [semanticscholar.org]
- 5. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. First‐in‐human study of eliapixant (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 13. thelimbic.com [thelimbic.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 17. rhinologyjournal.com [rhinologyjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Taste Exam: A Brief and Validated Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Taste Exam: A Brief and Validated Test [jove.com]
- 21. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and Tolerability of Gefapixant for Treatment of Refractory or Unexplained Chronic Cough: A Systematic Review and Dose-Response Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. publications.ersnet.org [publications.ersnet.org]
Technical Support Center: Optimizing Sivopixant Dosage in Animal Models of Cough
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of Sivopixant in animal models of cough. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cough?
This compound (formerly S-600918) is a potent and highly selective antagonist of the P2X3 receptor.[1][2] The P2X3 receptor is an ATP-gated ion channel primarily expressed on sensory nerve fibers, including those in the airways.[1] In conditions of inflammation or cellular stress, ATP is released and binds to P2X3 receptors on these nerves, leading to their activation and the sensation of an urge to cough.[2] this compound blocks this ATP-mediated activation, thereby reducing the hypersensitivity of the cough reflex.[2] A key advantage of this compound is its high selectivity for the P2X3 receptor over the P2X2/3 receptor subtype, which is associated with taste-related side effects observed with less selective P2X3 antagonists.[1][2]
Q2: What are the recommended starting doses for this compound in animal models of cough?
Specific preclinical dosage information for this compound in animal models is not extensively published. However, data from other P2X3 receptor antagonists can provide a starting point for dose-ranging studies. For example, in a guinea pig model of histamine-enhanced citric acid-induced cough, the selective P2X3 antagonist BLU-5937 showed a dose-dependent reduction in cough at oral doses of 0.3, 3, and 30 mg/kg. In another study using a citric acid-induced cough model in guinea pigs, gefapixant, a less selective P2X3 antagonist, demonstrated a significant reduction in cough frequency at an oral dose of 24 mg/kg.[3] It is recommended to perform a dose-response study to determine the optimal dose of this compound for your specific animal model and experimental conditions.
Q3: What is the optimal pre-treatment time for this compound before inducing cough?
The optimal pre-treatment time depends on the pharmacokinetic profile of this compound in the specific animal model being used. As of now, detailed pharmacokinetic data for this compound in common preclinical species like the guinea pig are not publicly available. In the absence of this data, it is advisable to either conduct a preliminary pharmacokinetic study to determine the time to maximum plasma concentration (Tmax) or perform a time-course experiment. A time-course study would involve administering this compound at various time points (e.g., 30, 60, 90, 120 minutes) before the tussive challenge to empirically determine the time of peak efficacy. For oral administration of other small molecules in guinea pigs, a pre-treatment time of 30 to 60 minutes is often a reasonable starting point.[3]
Q4: Which animal model and tussive agent are most appropriate for studying the effects of this compound?
The guinea pig is a commonly used and well-validated model for cough research as its cough reflex is physiologically similar to that of humans.[4][5] The most frequently used method for inducing cough is the inhalation of a citric acid aerosol.[6][7] The concentration of citric acid can be adjusted to elicit a consistent cough response, with concentrations typically ranging from 0.1 M to 0.4 M.[8] Another common tussive agent is capsaicin, which can also be administered via inhalation.[7] For studying P2X3-mediated cough specifically, an ATP-enhanced citric acid-induced cough model can be employed. In this model, a sub-threshold concentration of citric acid is administered along with ATP to potentiate the cough response, which can then be targeted by a P2X3 antagonist.
Troubleshooting Guides
Issue 1: High Variability in Cough Response
Problem: There is significant variability in the number of coughs between individual animals within the same treatment group.
| Potential Cause | Recommended Solution |
| Animal Stress | Acclimatize animals to the experimental setup (e.g., plethysmography chamber) for several days before the experiment to reduce stress-induced variability in the cough reflex.[9] Handle animals gently and consistently. |
| Inconsistent Tussive Agent Delivery | Ensure the nebulizer is functioning correctly and producing a consistent particle size. Calibrate the nebulizer output regularly. Standardize the duration and timing of tussive agent exposure for all animals.[10] |
| Animal Health Status | Ensure that all animals are healthy and free from any underlying respiratory infections that could affect their cough reflex.[11] |
| Environmental Factors | Maintain a consistent and controlled environment (temperature, humidity, and lighting) in the animal housing and experimental rooms. |
Issue 2: Difficulty in Accurately Quantifying Cough
Problem: It is challenging to distinguish true coughs from other respiratory events like sneezes or deep breaths.
| Potential Cause | Recommended Solution |
| Subjective Measurement | Utilize a whole-body plethysmography system to obtain objective measurements of respiratory patterns. Coughs have a characteristic triphasic waveform that can be distinguished from other respiratory events. |
| Lack of Confirmation | Supplement plethysmography data with synchronized audio and video recordings. This allows for visual and auditory confirmation of cough events.[12] |
| Inadequate Analysis Software | Use specialized software designed for analyzing respiratory data and identifying coughs based on specific parameters of the waveform. |
Issue 3: Apparent Lack of Efficacy of this compound
Problem: this compound administration does not result in a significant reduction in cough compared to the vehicle control group.
| Potential Cause | Recommended Solution |
| Inappropriate Dosage | The selected dose may be too low to elicit a therapeutic effect. Conduct a dose-response study to identify the optimal dose. Refer to the table below for preclinical dosages of other P2X3 antagonists as a starting point. |
| Incorrect Pre-treatment Time | The time between drug administration and cough induction may not align with the pharmacokinetic profile of this compound. Perform a time-course experiment to determine the optimal pre-treatment time. |
| Poor Bioavailability | Ensure the vehicle used for this compound administration is appropriate and that the drug is properly dissolved or suspended. Consider the route of administration (e.g., oral gavage vs. intraperitoneal injection) and its impact on absorption. |
| Model Insensitivity | The chosen cough model may not be sensitive to P2X3 antagonism. Consider using an ATP-enhanced citric acid-induced cough model to specifically probe the P2X3 pathway. |
Data Presentation
Table 1: Preclinical Dosages of P2X3 Receptor Antagonists in Animal Models of Cough
| Compound | Animal Model | Tussive Agent | Route of Administration | Effective Dose Range | Reference(s) |
| Gefapixant | Guinea Pig | Citric Acid | Oral | 24 mg/kg | [3] |
| BLU-5937 | Guinea Pig | Histamine + Citric Acid | Oral | 0.3 - 30 mg/kg |
Note: This table provides examples from other P2X3 antagonists and should be used as a guide for designing dose-response studies for this compound.
Table 2: Common Tussive Agents and Concentrations in Guinea Pig Cough Models
| Tussive Agent | Concentration Range | Duration of Exposure | Reference(s) |
| Citric Acid | 0.1 M - 0.4 M | 3 - 10 minutes | [6][7][8] |
| Capsaicin | 30 µM | 5 minutes | [7] |
| ATP (in combination with Citric Acid) | 1 mM | 10 minutes |
Experimental Protocols
Protocol: Citric Acid-Induced Cough in Guinea Pigs
-
Animal Acclimatization: Acclimatize male Dunkin-Hartley guinea pigs (300-400g) to the whole-body plethysmography chambers for at least 3 consecutive days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage). The volume and concentration should be based on the animal's body weight.
-
Pre-treatment Period: Allow for an appropriate pre-treatment time based on pharmacokinetic data or a preliminary time-course experiment (a starting point of 60 minutes for oral administration can be considered).
-
Cough Induction: Place the conscious and unrestrained guinea pig into the plethysmography chamber. Nebulize a 0.3 M citric acid solution in saline into the chamber for a duration of 10 minutes.
-
Cough Recording and Analysis: Record the respiratory patterns using the plethysmography system for a total of 15 minutes from the start of the citric acid challenge. Coughs are identified by their characteristic triphasic waveform and are counted using validated software. Synchronized audio-video recording is recommended for confirmation.
-
Data Analysis: The primary endpoint is the total number of coughs. Compare the mean number of coughs in the this compound-treated groups to the vehicle-treated group.
Mandatory Visualizations
Caption: P2X3 Receptor Signaling Pathway in Cough.
Caption: General Experimental Workflow for a Cough Study.
Caption: Troubleshooting High Variability in Cough Response.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cough reflex in animals: relevance to human cough research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Sensitivity of the cough reflex in awake guinea pigs, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failure of nebulized irritant, acidic, or hypotonic solutions or external mechanical stimulation of the trachea to consistently induce coughing in healthy, awake dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. dovepress.com [dovepress.com]
- 11. benchchem.com [benchchem.com]
- 12. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Sivopixant Experiments
Welcome to the technical support center for Sivopixant, a selective P2X3 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly S-600918) is a potent and selective antagonist of the P2X3 receptor, which is an ATP-gated ion channel.[1][2] P2X3 receptors are predominantly expressed on sensory afferent neurons.[3] When activated by extracellular ATP, these receptors open a non-selective cation channel, leading to membrane depolarization and the generation of an action potential, which can result in the sensation of pain or the urge to cough.[3] this compound blocks this action.
Q2: Why are there reports of inconsistent efficacy with this compound and other P2X3 antagonists?
A2: Inconsistent results with P2X3 antagonists like this compound can stem from both clinical and experimental factors. In clinical trials for chronic cough, this compound showed promising results in a phase 2a study, with a 150 mg dose leading to a significant reduction in 24-hour cough frequency.[4][5][6][7] However, a larger phase 2b trial did not meet its primary endpoint of a statistically significant reduction in 24-hour cough frequency compared to placebo across all doses, although the highest dose (300 mg) showed the greatest improvement and a significant effect on cough severity.[8][9] This variability can be attributed to factors such as a high placebo response rate in cough studies and patient-to-patient differences in the underlying pathophysiology of their cough.[8] In a laboratory setting, inconsistencies can arise from assay variability, cell line differences, and protocol deviations.
Q3: What is the significance of this compound's selectivity for P2X3 over P2X2/3 receptors?
A3: this compound is highly selective for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor.[4][5][10][11] This is a key feature, as P2X2/3 receptors are implicated in taste perception.[4][5][10][11] Less selective P2X3 antagonists, such as gefapixant, have been associated with a higher incidence of taste-related side effects like dysgeusia (altered taste).[4][11] The high selectivity of this compound is designed to minimize these taste disturbances, which has been observed in clinical trials where taste-related adverse events were mild and infrequent.[4][5][6][7][11]
Troubleshooting Inconsistent In Vitro Results
Inconsistent results in preclinical in vitro assays are a common challenge. Below is a step-by-step guide to troubleshooting these issues, focusing on the two primary assay types for P2X3 antagonists: calcium flux assays and electrophysiology.
Logical Flow for Troubleshooting
This diagram outlines a systematic approach to diagnosing the root cause of inconsistent experimental outcomes.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Calcium Flux Assays
Q4: My IC50 values for this compound in a calcium flux assay are inconsistent between experiments. What should I check first?
A4: Start with the most common sources of variability:
-
Cell Health and Density: Ensure that the cells (e.g., HEK293 expressing human P2X3) are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or unhealthy cells will respond poorly and inconsistently.
-
Dye Loading: Inconsistent loading of calcium-sensitive dyes (like Fluo-4 AM) is a major culprit. Ensure consistent incubation time and temperature. Check for dye precipitation in your working solution.
-
Agonist Concentration: The potency of your agonist (ATP or a more stable analog like α,β-methylene ATP) can degrade with freeze-thaw cycles. Use fresh aliquots and verify its EC50 or use a concentration at EC80 for consistent submaximal stimulation.[3]
-
Compound Dilution: Serial dilution errors can significantly impact your results. Double-check your calculations and pipetting technique.
Q5: The maximum signal in my calcium flux assay is low or varies significantly.
A5: A low or variable signal can point to several issues:
-
Low Receptor Expression: The level of P2X3 receptor expression in your stable cell line may have diminished over time. Verify expression levels via qPCR or Western blot.
-
Forced Coupling Issues: If you are using a cell line that requires co-expression of a promiscuous G-protein (like Gα16) to couple the P2X3 ion channel to a calcium signal, the efficiency of this coupling can be a source of variability.
-
Assay Buffer Composition: The presence of divalent cations like Mg²⁺ and Ca²⁺ in the extracellular buffer can modulate P2X3 receptor activity and desensitization.[12] Ensure your buffer composition is consistent across all experiments.
Electrophysiology (Whole-Cell Patch Clamp)
Q6: I'm seeing a lot of variation in the ATP-evoked currents in my patch-clamp recordings.
A6: Electrophysiology is highly sensitive to subtle changes. Key areas to investigate include:
-
Cell Viability: Only patch onto healthy-looking cells.
-
Seal Resistance: Ensure you are achieving high-resistance (>1 GΩ) seals for stable recordings.
-
Internal and External Solutions: Remake your solutions if they are more than a week old. Incorrect ionic concentrations will alter current properties.
-
Agonist Application Speed: P2X3 receptors activate and desensitize rapidly.[13] Your solution exchange system must be fast enough to capture the true peak current. Slow application will result in an underestimation of the current due to rapid desensitization.
Q7: The inhibitory effect of this compound appears weaker or more variable than expected.
A7: If the baseline currents are stable but the antagonist effect is inconsistent, consider:
-
Incomplete Washout: Ensure the agonist is fully washed out between applications before applying the antagonist.
-
Antagonist Incubation Time: Allow sufficient pre-incubation time with this compound for it to reach binding equilibrium before co-application with the agonist.
-
Voltage Control: Ensure the cell is properly voltage-clamped throughout the recording. A loss of voltage control will affect the driving force for the ions and thus the measured current.
Data Presentation
Table 1: this compound In Vitro Potency
| Parameter | Value | Receptor Type | Assay Method | Reference |
| IC50 | 4.2 nM | P2X3 | Not Specified | [10][11] |
| IC50 | 1100 nM | P2X2/3 | Not Specified | [10][11] |
Table 2: Summary of Phase 2 Clinical Trial Results for Chronic Cough
| Trial | Dose | Primary Endpoint | Result | p-value | Reference |
| Phase 2a (Crossover) | 150 mg | Change in daytime hourly coughs | -31.6% (placebo-adjusted) | 0.0546 | [4][5][6][7] |
| Phase 2a (Crossover) | 150 mg | Change in 24-hour hourly coughs | -30.9% (placebo-adjusted) | 0.0386 | [4][5][6][7] |
| Phase 2b (Parallel) | 50 mg | Change in 24-hour hourly coughs | +13.17% (placebo-adjusted) | 0.3532 | [8][9] |
| Phase 2b (Parallel) | 150 mg | Change in 24-hour hourly coughs | -1.77% (placebo-adjusted) | 0.8935 | [8][9] |
| Phase 2b (Parallel) | 300 mg | Change in 24-hour hourly coughs | -12.47% (placebo-adjusted) | 0.3241 | [8][9] |
| Phase 2b (Parallel) | 300 mg | Change in cough severity (VAS) | -6.55 mm (placebo-adjusted) | 0.0433 | [8][9] |
Experimental Protocols & Signaling Pathways
P2X3 Receptor Signaling Pathway
The binding of ATP to the P2X3 receptor triggers the opening of a non-selective cation channel, leading to downstream cellular effects.
Caption: Simplified signaling pathway of the P2X3 receptor and the inhibitory action of this compound.
Methodology: Whole-Cell Patch Clamp Electrophysiology
This protocol is a standard method for directly measuring the function of ion channels like P2X3.
Objective: To measure the inhibitory effect of this compound on ATP-induced currents in cells expressing P2X3 receptors to determine its IC50.
Materials:
-
HEK293 cells stably expressing human P2X3 receptors.
-
External solution (in mM): 150 NaCl, 5 KCl, 2 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2).
-
Agonist: α,β-methylene ATP (α,β-meATP) or ATP.
-
Antagonist: this compound.
Protocol:
-
Cell Preparation: Plate HEK293-hP2X3 cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber of an inverted microscope and perfuse with the external solution.
-
Patching: Using a glass micropipette, establish a whole-cell patch-clamp configuration on a single, healthy cell.
-
Voltage Clamp: Hold the membrane potential at -60 mV.
-
Baseline Current: Apply the P2X3 agonist (e.g., 10 µM α,β-meATP) for a short duration (e.g., 2 seconds) to evoke a baseline inward current. Ensure complete washout and recovery of the current between applications.
-
Antagonist Application: Pre-incubate the cell with varying concentrations of this compound for 1-2 minutes.
-
Inhibition Measurement: Co-apply the agonist with this compound and record the inhibited current.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the baseline current. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Methodology: Calcium Flux Assay
This high-throughput method indirectly measures P2X3 receptor activation by detecting the resulting increase in intracellular calcium.
Objective: To determine the potency (IC50) of this compound by measuring its ability to inhibit agonist-induced calcium influx.
Materials:
-
HEK293 cells stably expressing human P2X3 receptors.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Probenecid (to prevent dye leakage).
-
Agonist: ATP or α,β-meATP.
-
Antagonist: this compound.
Protocol:
-
Cell Plating: Plate HEK293-hP2X3 cells in a 96- or 384-well black, clear-bottom plate and grow overnight.
-
Dye Loading: Remove growth media and add assay buffer containing the calcium dye and probenecid. Incubate for 60 minutes at 37°C.
-
Compound Addition: Remove the dye solution and add assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes.
-
Signal Detection: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Agonist Injection: Record a baseline fluorescence reading, then inject the agonist (at an EC80 concentration) into the wells.
-
Data Acquisition: Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: Quantify the response as the peak fluorescence intensity minus the baseline. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 by fitting to a dose-response curve.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Shionogi - AdisInsight [adisinsight.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qdcxjkg.com [qdcxjkg.com]
- 12. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
Sivopixant Technical Support Center: Identifying and Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of Sivopixant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the P2X3 receptor, which is an ATP-gated ion channel primarily expressed on sensory nerve fibers.[1][2] By blocking this receptor, this compound reduces the hypersensitization of the cough reflex, making it a potential therapeutic for refractory or unexplained chronic cough.
Q2: What is the most well-characterized off-target effect of P2X3 receptor antagonists, and how does this compound address this?
The most common off-target effect of P2X3 receptor antagonists is taste disturbance, including dysgeusia (distortion of taste) and hypogeusia (reduced ability to taste). This is attributed to the simultaneous blockade of the P2X2/3 receptor, a heterotrimer involved in taste sensation.[3] this compound was specifically designed for high selectivity for the P2X3 receptor over the P2X2/3 receptor to minimize these taste-related side effects.[2][3]
Q3: What are other potential off-target effects to consider during preclinical development?
While taste disturbance is the primary concern, comprehensive preclinical safety evaluation should also investigate other potential off-target liabilities. These can include:
-
Drug-Induced Liver Injury (DILI): Although not a widely reported issue with this compound, it is a critical safety endpoint for all new chemical entities.
-
Cardiovascular Effects: Off-target activity on cardiac ion channels, such as the hERG channel, can lead to QT interval prolongation and arrhythmias.
-
Kinase Inhibition: Unintended inhibition of various kinases can lead to a range of cellular effects.
-
GPCR and Ion Channel Interactions: Broad screening against panels of G-protein coupled receptors (GPCRs) and other ion channels is crucial to identify any unforeseen interactions.
-
Cytochrome P450 (CYP) Enzyme Interactions: Inhibition or induction of CYP enzymes can lead to drug-drug interactions.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Taste-Related Adverse Events in Preclinical Models
Question: Our preclinical in vivo studies with this compound are showing a higher-than-expected level of taste aversion. What could be the cause, and how can we troubleshoot this?
Possible Causes:
-
Dose-dependent off-target effects: Even with high selectivity, at higher concentrations, this compound may start to inhibit P2X2/3 receptors.
-
Model sensitivity: The specific preclinical model and strain of animal used may have a heightened sensitivity to taste disturbances.
-
Compound formulation: The vehicle or formulation used to deliver this compound could have an aversive taste.
Troubleshooting Steps:
-
Confirm On-Target vs. Off-Target Effect:
-
Selectivity Profiling: If not already done, perform a detailed in vitro receptor binding assay to confirm the selectivity of your batch of this compound for P2X3 over P2X2/3 receptors. (See Experimental Protocol 1).
-
Dose-Response Analysis: Conduct a thorough dose-response study in your preclinical taste aversion model to determine if the effect is concentration-dependent.
-
-
Refine Preclinical Taste Assessment:
-
Two-Bottle Preference Test: Employ a two-bottle preference test to quantify the aversion to the this compound-containing solution versus a control. (See Experimental Protocol 2).
-
Conditioned Taste Aversion (CTA) Test: For a more sensitive measure of malaise-induced aversion, which can be conflated with direct taste aversion, perform a CTA study. (See Experimental Protocol 3).
-
-
Evaluate Formulation:
-
Vehicle Control: Ensure you have a robust vehicle control group to rule out any aversive properties of the formulation itself.
-
Alternative Formulations: If the vehicle is suspected to be an issue, test alternative formulations.
-
Issue 2: Concerns About Potential Drug-Induced Liver Injury (DILI)
Question: We are planning our preclinical safety studies for this compound. What are the recommended in vitro assays to assess the risk of DILI?
Recommended In Vitro Assays:
-
3D Human Liver Spheroid Model: This model more closely mimics the in vivo liver microenvironment compared to traditional 2D cultures and is suitable for longer-term exposure studies.[6][7][8] (See Experimental Protocol 4).
-
Primary Human Hepatocytes (PHHs): While having a shorter lifespan in culture, PHHs are considered a gold standard for initial DILI screening.
-
High-Content Screening (HCS): Combine these models with HCS to simultaneously evaluate multiple parameters of cellular health, such as glutathione (B108866) levels, reactive oxygen species (ROS) formation, mitochondrial function, and ATP content.[6]
Issue 3: Planning a Comprehensive Off-Target Screening Strategy
Question: Beyond taste and liver toxicity, what is a recommended strategy for broader off-target screening of this compound?
Recommended Screening Panels:
-
Kinase Selectivity Profiling: Screen this compound against a broad panel of kinases to identify any potential off-target inhibition. This is particularly important as off-target kinase effects can be a source of toxicity.[9][10][11]
-
GPCR Safety Panel: Evaluate this compound against a panel of GPCRs known to be associated with adverse drug reactions.[12][13]
-
Ion Channel Panel, including hERG: Assess the activity of this compound on a panel of ion channels, with a specific focus on the hERG channel to de-risk potential cardiotoxicity.[14][15][16][17][18][19][20][21]
-
CYP450 Inhibition/Induction Assays: Determine the potential for this compound to inhibit or induce major cytochrome P450 enzymes to predict potential drug-drug interactions.
Quantitative Data Summary
Table 1: this compound Receptor Selectivity
| Receptor | IC50 (nM) | Reference |
| P2X3 | 4.2 | [2] |
| P2X2/3 | 1100 | [2] |
Table 2: Clinical Trial Data on Taste-Related Adverse Events (this compound vs. Placebo)
| Study Dose | Adverse Event | This compound Group | Placebo Group | Reference |
| 150 mg once daily | Mild taste disturbance | 6.5% (2/31 patients) | 0% | [2][3] |
| 50 mg, 150 mg, 300 mg once daily | Treatment-Emergent Adverse Events (TEAEs) | 25.7%, 32.0%, 49.0% | 20.6% | [22] |
Experimental Protocols
Experimental Protocol 1: Radioligand Binding Assay for P2X3 and P2X2/3 Receptor Selectivity
Objective: To determine the binding affinity (Ki) of this compound for human P2X3 and P2X2/3 receptors to quantify its selectivity.
Methodology:
-
Membrane Preparation:
-
Use cell lines stably expressing human P2X3 or P2X2/3 receptors (e.g., HEK293 cells).
-
Homogenize cells in a lysis buffer and prepare a membrane fraction through differential centrifugation.
-
Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.[23]
-
-
Assay Setup (96-well filter plate format):
-
To each well, add in triplicate:
-
Membrane preparation (e.g., 10-20 µg protein).
-
Radioligand (e.g., [³H]α,β-methylene ATP or another suitable P2X3/P2X2/3 ligand) at a concentration at or below its Kd.
-
A range of concentrations of this compound or vehicle control.
-
For non-specific binding control, add a high concentration of a known non-radiolabeled P2X3/P2X2/3 ligand.[23]
-
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[24]
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.[24]
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.[23]
-
Experimental Protocol 2: Two-Bottle Preference Test for Taste Aversion
Objective: To assess the preference of rodents for a this compound-containing solution versus a control solution.[25][26][27]
Methodology:
-
Animal Habituation:
-
Individually house the animals (mice or rats).
-
Habituate them to drinking from two sipper tubes by providing two bottles of water for 24-48 hours.
-
-
Test Initiation:
-
Replace one water bottle with a bottle containing the this compound solution at the desired concentration. The other bottle will contain the vehicle control.
-
Randomize the position of the bottles (left/right) for each animal to avoid side preference bias.
-
Record the initial weight of both bottles.
-
-
Data Collection:
-
After a set period (e.g., 24 or 48 hours), record the final weight of both bottles.
-
Include control cages with sipper tubes but no animals to measure any non-drinking fluid loss (e.g., spillage).
-
-
Data Analysis:
-
Calculate the volume consumed from each bottle, correcting for any spillage.
-
Calculate the preference score as: (Volume of this compound solution consumed / Total volume consumed) x 100%.
-
A preference score significantly below 50% indicates an aversion to the this compound solution.
-
Experimental Protocol 3: Conditioned Taste Aversion (CTA) Test
Objective: To determine if this compound induces a learned aversion, which is indicative of malaise.[25][28][29][30][31]
Methodology:
-
Water Deprivation and Habituation:
-
Water-restrict the animals for a set period (e.g., 23 hours) to motivate drinking.
-
Habituate the animals to the testing chamber where they will have access to a drinking spout for a limited time (e.g., 15-30 minutes) for several days.
-
-
Conditioning Day:
-
Present a novel, palatable solution (e.g., saccharin) for a limited time and record the amount consumed.
-
Shortly after the drinking session (e.g., 15-30 minutes), administer this compound or vehicle control via the intended clinical route (e.g., oral gavage).
-
-
Aversion Test Day:
-
After a recovery period (e.g., 48 hours), present the animals with a two-bottle choice between the palatable solution (saccharin) and water.
-
Measure the volume consumed from each bottle over a set period.
-
-
Data Analysis:
-
Calculate the preference score for the palatable solution.
-
A significant decrease in the preference for the palatable solution in the this compound-treated group compared to the vehicle group indicates a conditioned taste aversion.
-
Experimental Protocol 4: In Vitro Hepatotoxicity Assay using 3D Human Liver Spheroids
Objective: To assess the potential of this compound to induce liver cell toxicity in a physiologically relevant in vitro model.[6][7][8][32][33]
Methodology:
-
Spheroid Formation:
-
Use cryopreserved primary human hepatocytes or a co-culture with other liver cell types (e.g., Kupffer cells, stellate cells).
-
Seed the cells in ultra-low attachment round-bottom microplates to promote self-aggregation into spheroids.
-
Culture the spheroids for a period to allow for stabilization and maturation (e.g., 5-7 days).
-
-
Compound Treatment:
-
Expose the liver spheroids to a range of concentrations of this compound and appropriate positive and negative controls.
-
For chronic toxicity assessment, perform repeated dosing over an extended period (e.g., 7-14 days), with media and compound changes every 2-3 days.[8]
-
-
Endpoint Analysis (High-Content Screening):
-
At the end of the treatment period, stain the spheroids with a panel of fluorescent dyes to assess various cytotoxicity parameters simultaneously, including:
-
Cell Viability: Using a live/dead cell stain.
-
Mitochondrial Health: Using a mitochondrial membrane potential-sensitive dye.
-
Oxidative Stress: Using a dye that detects reactive oxygen species (ROS).
-
Glutathione Levels: Using a dye that binds to reduced glutathione.
-
-
Image the spheroids using a high-content imaging system.
-
-
ATP Measurement:
-
Data Analysis:
-
Quantify the changes in each cytotoxicity parameter in response to different concentrations of this compound.
-
Determine the concentration at which this compound induces a significant toxic effect for each endpoint.
-
Visualizations
Caption: P2X3 receptor signaling pathway in sensory neurons and the mechanism of action of this compound.
Caption: Off-target effect of P2X3 antagonists on P2X2/3 receptor signaling in taste perception.
Caption: A logical workflow for the identification and mitigation of off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D Hepatotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. evotec.com [evotec.com]
- 9. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tansobio.com [tansobio.com]
- 13. GPCR Toxicity Panel | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 15. benchchem.com [benchchem.com]
- 16. criver.com [criver.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Conditioned taste aversion training [bio-protocol.org]
- 29. Conditioned Taste Aversion [augusta.edu]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Prediction of Liver Toxicity Revolutionized in Largest 3D In Vitro Benchmarking Study | Technology Networks [technologynetworks.com]
- 33. Protocol to generate human liver spheroids to study liver fibrosis induced by metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
Sivopixant Technical Support Center: Best Practices for Handling and Storing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for handling and storing Sivopixant. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and successful application of this potent and selective P2X3 receptor antagonist in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended way to store this compound upon receipt?
For long-term stability, solid this compound should be stored at -20°C.
2. How should I prepare and store this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] To ensure maximum stability, it is advised to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these stock solutions at -80°C for up to six months or at -20°C for up to one month.[2] It is important to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1]
3. What should I do if I observe precipitation in my this compound solution?
If you observe precipitation or phase separation during the preparation of your this compound solution, gentle warming and/or sonication can be used to aid dissolution.[2]
4. Is this compound sensitive to light?
Storage and Stability Summary
The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Long-term | Protect from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
Experimental Protocols
Preparation of this compound for In Vivo Studies
Below are two established protocols for formulating this compound for in vivo administration.
Protocol 1: Saline-based Formulation [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. This will result in a clear solution with a this compound concentration of ≥ 1.25 mg/mL.[1]
Protocol 2: Corn Oil-based Formulation [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved. This will result in a this compound concentration of ≥ 1.25 mg/mL.[1]
Troubleshooting Guides
Common Issues in Cell-Based Assays
This guide addresses potential issues that may arise during in vitro experiments with this compound and other P2X3 receptor antagonists.
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure the effects of this compound in your assay.
-
Possible Cause:
-
Low expression of the P2X3 receptor in the cell line.
-
Insufficient loading of indicator dyes (e.g., calcium indicators).
-
Suboptimal concentration of the agonist used to stimulate the P2X3 receptor.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low signal-to-noise ratio.
Issue 2: Inconsistent or Variable Results
High variability between wells or experiments can make data interpretation difficult.
-
Possible Cause:
-
Uneven cell seeding leading to differences in cell density.
-
Inconsistent addition of compounds to the assay plate.
-
"Edge effects" in the microplate, where wells on the perimeter behave differently.
-
-
Logical Steps to Address Inconsistency:
Caption: Steps to improve experimental consistency.
This compound Signaling Pathway in Nociception
Understanding the mechanism of action is key to designing and interpreting experiments. This compound is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory neurons.
Caption: this compound's role in blocking the P2X3 signaling pathway.
References
Technical Support Center: Navigating Variability in Animal Models of Chronic Cough
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on addressing the inherent variability in animal models of chronic cough. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual representations of key pathways to enhance the reproducibility and reliability of your research.
Troubleshooting Guides
High variability in cough counts is a frequent challenge in preclinical studies. This section provides a systematic approach to identifying and mitigating common sources of experimental variability.
Issue 1: High Inter-Animal Variability in Cough Response Within the Same Experimental Group
Question: We are observing a wide range of cough counts in guinea pigs exposed to the same concentration of citric acid. What are the potential causes and how can we reduce this variability?
Answer: High inter-animal variability is a common and complex issue. Several factors, from the animal's environment to the specifics of the experimental procedure, can contribute. A systematic approach to troubleshooting is recommended.
Table 1: Troubleshooting High Inter-Animal Variability in Cough Response
| Potential Cause | Recommended Solutions & Best Practices |
| Environmental Factors | - Strictly control and continuously monitor housing conditions: temperature, humidity, and ammonia (B1221849) levels.[1] - Ensure consistent ventilation rates across all cages.[1] - Be mindful of potential seasonal variations in cough sensitivity. - Minimize or standardize exposure to airborne irritants like dust, allergens, and cigarette smoke.[1] |
| Animal Health & Stress | - Utilize Specific Pathogen-Free (SPF) animals to eliminate the influence of underlying respiratory infections on cough responses.[1] - Implement a thorough acclimatization period for animals to adapt to the laboratory environment and handling procedures, thereby reducing stress.[1] |
| Inconsistent Tussive Agent Delivery | - Standardize the nebulization process by using a dosimeter-controlled nebulizer to ensure uniform particle size and deposition in the airways.[1] - Control the inspiratory flow rate of the animals during inhalation to standardize aerosol deposition.[1] - Ensure the concentration of the tussive agent (e.g., citric acid, capsaicin) is precisely prepared and consistent for all animals. |
| Tachyphylaxis | - Be aware that repeated exposure to certain tussive agents, such as inhaled citric acid, can lead to a diminished cough response over time (tachyphylaxis). - For studies requiring repeated cough challenges, consider alternative delivery methods like microinjection of citric acid into the larynx, which has been shown to be less prone to tachyphylaxis. |
Issue 2: Difficulty in Accurately Quantifying Cough Events
Question: We are struggling to differentiate true coughs from other respiratory events like sneezes or deep breaths. How can we improve the accuracy of our cough quantification?
Answer: Objective and accurate quantification of cough is critical for reliable data. Subjective observation can be a significant source of error.
Table 2: Troubleshooting Cough Quantification
| Potential Cause | Recommended Solutions & Best Practices |
| Subjective Measurement | - Employ a whole-body plethysmography system to objectively measure and quantify cough events based on characteristic triphasic changes in the respiratory waveform. - Synchronize audio and video recordings with the plethysmography data to aid in the differentiation of coughs from other respiratory events. |
| Lack of Clear Definitions | - Establish clear, predefined criteria for what constitutes a cough based on the plethysmography signal (e.g., a rapid inspiration followed by a forceful expiration). - Train all personnel involved in data analysis on these criteria to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for studying chronic cough?
A1: The guinea pig is considered a classic and widely used model for cough research due to its robust and reproducible cough reflex to various tussive agents. Mice are also utilized, particularly for genetic studies, though there is ongoing discussion about whether they exhibit a true cough or a "cough-like reflex". The choice of model should be guided by the specific research question.
Q2: Should I be concerned about sex differences in my cough studies?
A2: Yes. While historically many studies have used male animals, there is a higher prevalence of chronic cough in women, who also tend to have a more sensitive cough reflex. Including both male and female animals in your study design is crucial for the translational relevance of your findings.
Q3: What are the primary mechanisms of action for the most common tussive agents?
A3: The two most commonly used tussive agents are capsaicin (B1668287) and citric acid.
-
Capsaicin: This is the active component of chili peppers and a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is expressed on sensory C-fibers in the airways.[1]
-
Citric Acid: It primarily induces cough through the activation of acid-sensing ion channels (ASICs) and, to a lesser extent, TRPV1 channels on both C-fibers and Aδ-fibers in the airways.[1]
Q4: How can I model cough hypersensitivity in my animal model?
A4: Cough hypersensitivity, a hallmark of chronic cough, can be modeled by inducing a state where the cough reflex is triggered by low-level stimuli that would not typically cause a cough. Common methods include:
-
Repeated exposure to tussive agents: Chronic, intermittent exposure to inhaled irritants like citric acid can induce a state of cough hypersensitivity.
-
Allergen challenge: In animals previously sensitized to an allergen (e.g., ovalbumin), subsequent exposure can lead to increased cough sensitivity.
-
Exposure to environmental irritants: Chronic exposure to cigarette smoke or other air pollutants can enhance the cough reflex.[1]
Experimental Protocols
Below are detailed methodologies for key experiments in chronic cough research.
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs
Objective: To induce and quantify cough in guinea pigs using citric acid inhalation.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350g)
-
Whole-body plethysmography system
-
Nebulizer (dosimeter-controlled recommended)
-
Citric acid solution (0.4 M in sterile saline)
-
Saline solution (0.9%)
Methodology:
-
Acclimation: Acclimatize the guinea pigs to the whole-body plethysmography chamber for at least 30 minutes on three consecutive days prior to the experiment to minimize stress.
-
Animal Preparation: On the day of the experiment, place the conscious and unrestrained guinea pig into the plethysmography chamber. Allow for a 5-10 minute stabilization period.
-
Baseline Measurement: Record baseline respiratory parameters for a defined period (e.g., 5 minutes).
-
Tussive Challenge: Expose the animal to a nebulized aerosol of 0.4 M citric acid for a fixed duration (e.g., 5 minutes). A control group should be exposed to nebulized saline.
-
Cough Quantification: Record the respiratory waveform continuously during the citric acid exposure and for a 10-minute period immediately following. Identify and count coughs based on the characteristic triphasic pressure changes in the plethysmograph signal.
Protocol 2: Capsaicin-Induced Cough Challenge
Objective: To assess cough sensitivity using a capsaicin challenge.
Materials:
-
Rodents (guinea pigs or mice)
-
Whole-body plethysmography system
-
Nebulizer
-
Capsaicin stock solution (e.g., 10 mM in ethanol)
-
Serial dilutions of capsaicin in saline (e.g., 1 µM to 100 µM)
-
Vehicle control (saline with the same percentage of ethanol (B145695) as the capsaicin solutions)
Methodology:
-
Acclimation: Follow the same acclimatization procedure as in Protocol 1.
-
Vehicle Exposure: Begin by exposing the animal to the nebulized vehicle control to establish a baseline.
-
Incremental Dosing: Expose the animal to increasing concentrations of nebulized capsaicin, starting with the lowest concentration. Each exposure should last for a fixed duration (e.g., 2 minutes), followed by a recovery period (e.g., 5 minutes).
-
Cough Counting: Count the number of coughs during each exposure period.
-
Data Analysis: Determine the cough threshold, which is the lowest concentration of capsaicin that elicits a predefined number of coughs (e.g., 5 coughs).
Protocol 3: Allergen-Induced Cough Hypersensitivity Model
Objective: To induce a state of cough hypersensitivity using an allergen.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Saline
-
Nebulizer
-
Tussive agent for challenge (e.g., citric acid or capsaicin)
Methodology:
-
Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in alum.
-
Challenge: On days 24, 26, and 28, challenge the mice with a 30-minute inhalation of 1% OVA in saline via a nebulizer.
-
Cough Sensitivity Testing: On day 30, assess cough sensitivity by performing a tussive challenge with citric acid or capsaicin, as described in Protocols 1 or 2. Compare the cough response of the OVA-sensitized and challenged mice to a control group that received saline instead of OVA.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to chronic cough research.
Signaling Pathways
Experimental Workflows
References
Technical Support Center: Validating Sivopixant's Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting control experiments to validate the specificity of Sivopixant, a selective P2X3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound (S-600918) is a selective antagonist of the P2X3 receptor.[1][2][3] The P2X3 receptor is an ATP-gated ion channel primarily expressed on sensory afferent neurons, and it plays a significant role in the cough reflex.[1][4] this compound has been developed to have high selectivity for the homotrimeric P2X3 receptor over the heterotrimeric P2X2/3 receptor.[1][4] This selectivity is noteworthy because the P2X2/3 receptor has been implicated in taste disturbances, a side effect observed with less selective P2X receptor antagonists.[1][4][5]
Q2: What are the essential initial control experiments to confirm this compound's on-target activity?
To confirm that this compound is active at its intended target, the P2X3 receptor, two key types of initial experiments are recommended:
-
Direct Binding Assays: These experiments determine if and how strongly this compound binds to the P2X3 receptor.
-
Functional Assays: These experiments assess whether this compound can block the function of the P2X3 receptor upon its activation by its natural ligand, ATP.
A logical workflow for these initial validation experiments is outlined below.
Troubleshooting Guides
Issue 1: How to set up a competitive binding assay to determine this compound's affinity for the P2X3 receptor.
Question: I need to confirm that this compound directly binds to the P2X3 receptor and determine its binding affinity (Ki). What is the standard protocol for this?
Answer: A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled compound like this compound.[6][7] This assay measures the ability of this compound to displace a radioactively labeled ligand that is known to bind to the P2X3 receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Materials:
-
Cell membranes from a cell line stably overexpressing the human P2X3 receptor.
-
A suitable radioligand for the P2X3 receptor (e.g., [³H]α,β-methylene ATP).
-
A range of concentrations of this compound.
-
Assay buffer and wash buffer.
-
Glass fiber filters and a filtration apparatus.[6]
-
Scintillation counter.
-
-
Assay Procedure:
-
In a multi-well plate, incubate the P2X3-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.[6]
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through the glass fiber filters. The membranes will be trapped on the filter.[6]
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Data Presentation: Example Competitive Binding Data
| This compound Conc. (nM) | % Specific Binding of [³H]α,β-meATP |
| 0.01 | 98.5 ± 2.1 |
| 0.1 | 95.2 ± 3.5 |
| 1 | 75.4 ± 4.2 |
| 4.2 | 50.1 ± 3.9 (IC50) |
| 10 | 25.8 ± 2.8 |
| 100 | 5.3 ± 1.5 |
| 1000 | 1.2 ± 0.8 |
This table presents hypothetical data showing this compound displacing a radioligand from the P2X3 receptor, with an IC50 of 4.2 nM, consistent with published data.[1][4]
Issue 2: My results suggest this compound is not effectively blocking P2X3 receptor function. How do I troubleshoot this?
Question: I am performing a functional assay to measure this compound's antagonist activity, but I'm not seeing the expected inhibition of ATP-induced responses. What could be going wrong?
Answer: A common way to measure the function of P2X3, an ion channel, is by monitoring changes in intracellular calcium ([Ca²⁺]i) upon activation.[8][9] If you are not observing inhibition by this compound, consider the following troubleshooting steps.
Experimental Protocol: Calcium Influx Assay
-
Cell Preparation:
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR).[12]
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Add a fixed concentration of the agonist ATP (typically the EC80 concentration) to stimulate the P2X3 receptors.
-
Measure the fluorescence intensity over time to monitor the influx of calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the ATP-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Troubleshooting Steps & Expected Outcomes
| Potential Issue | Troubleshooting Step | Expected Outcome if Resolved |
| Cell Health/Receptor Expression | Verify P2X3 receptor expression via Western blot or qPCR. Ensure cells are healthy and not over-confluent. | A robust calcium signal is observed in the agonist-only control wells. |
| Agonist Concentration | Perform an ATP dose-response curve to confirm you are using an appropriate (e.g., EC80) concentration for stimulation. | The ATP concentration used should elicit a strong but not maximal response, allowing for inhibition to be observed. |
| This compound Incubation Time | Optimize the pre-incubation time with this compound to ensure it has sufficient time to bind to the receptor before agonist addition. | A clear dose-dependent inhibition of the calcium signal by this compound will be apparent. |
| Compound Integrity | Verify the concentration and integrity of the this compound stock solution. | Accurate and reproducible IC50 values will be obtained. |
Below is a diagram illustrating the P2X3 receptor's mechanism of action, which these functional assays measure.
Issue 3: How can I be sure that the effects I'm observing are specific to this compound's action on the P2X3 receptor and not due to off-target effects?
Question: I've confirmed this compound's on-target activity. Now, how do I design experiments to demonstrate its specificity?
Answer: Demonstrating specificity is crucial and involves a multi-pronged approach. You need to show that this compound has minimal activity at related receptors and that its effects are absent in systems lacking the P2X3 receptor.
Control Experiment 1: Counter-Screening Against Related Receptors
This compound's high selectivity for P2X3 over P2X2/3 is a key feature.[4] You should perform functional assays (e.g., calcium influx) in cell lines expressing the P2X2/3 receptor to quantify this selectivity.
Data Presentation: Selectivity Profile of this compound
| Receptor Target | Functional Assay IC50 (nM) | Selectivity (fold) vs. P2X3 |
| P2X3 | 4.2 | - |
| P2X2/3 | 1100 | 262 |
| P2X1 | >10,000 | >2380 |
| P2X4 | >10,000 | >2380 |
| P2X7 | >10,000 | >2380 |
This hypothetical data, based on published findings, clearly demonstrates this compound's high selectivity for P2X3 over other P2X receptor subtypes.[1][4]
Control Experiment 2: Genetic Knockout/Knockdown Validation
The most definitive way to prove on-target action is to use a cellular system where the target has been genetically removed.[13][14][15]
Experimental Protocol: Knockout/Knockdown Validation
-
Generate Knockout/Knockdown Cells: Use CRISPR/Cas9 to create a P2X3 knockout cell line or siRNA/shRNA to create a P2X3 knockdown cell line.[13][14][16]
-
Validate Knockout/Knockdown: Confirm the absence or significant reduction of the P2X3 receptor at the mRNA (qPCR) and protein (Western Blot) levels.[13][14]
-
Perform Functional Assay: Conduct the same functional assay (e.g., calcium influx) on the wild-type, knockout, and knockdown cells.
-
Compare Responses:
-
Wild-Type Cells: Should show a robust response to ATP, which is inhibited by this compound.
-
Knockout/Knockdown Cells: Should show a significantly blunted or absent response to ATP. This compound should have no effect in these cells, as its target is missing.[17]
-
References
- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Shionogi - AdisInsight [adisinsight.springer.com]
- 4. qdcxjkg.com [qdcxjkg.com]
- 5. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. licorbio.com [licorbio.com]
- 15. huabio.com [huabio.com]
- 16. cellecta.com [cellecta.com]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting complex data from Sivopixant functional assays
Welcome to the Technical Support Center for Sivopixant Functional Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting complex data from this compound functional assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the P2X3 receptor.[1][2] Its primary mechanism of action is to block the ATP-gated ion channel function of the P2X3 receptor, which is predominantly expressed on sensory neurons.[1] By inhibiting this receptor, this compound can reduce neuronal hypersensitization associated with conditions like chronic cough.[2]
Q2: Why is selectivity for P2X3 over P2X2/3 important for this compound?
A2: The P2X3 receptor can form both homotrimeric (P2X3) and heterotrimeric (P2X2/3) channels. The P2X2/3 receptor is implicated in taste sensation.[3] High selectivity for the P2X3 receptor over the P2X2/3 receptor is a key characteristic of this compound, aiming to minimize taste-related side effects such as dysgeusia (altered taste), which have been observed with less selective P2X3 antagonists.[3][4]
Q3: What are the typical in vitro functional assays used to characterize this compound's activity?
A3: The primary in vitro functional assays used to characterize this compound and other P2X3 antagonists are calcium imaging assays and patch-clamp electrophysiology. These assays directly measure the inhibitory effect of the compound on ATP-induced activation of the P2X3 receptor.
Q4: What are the reported IC50 values for this compound?
A4: this compound has been reported to have a 50% inhibitory concentration (IC50) of 4.2 nM for P2X3 receptors and 1100 nM for P2X2/3 receptors, demonstrating its high selectivity.[3]
Data Presentation
Table 1: In Vitro Activity of this compound and Other P2X3 Antagonists
| Compound | Target(s) | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | P2X3, P2X2/3 | Not Specified | Not Specified | Not Specified | 4.2 (P2X3), 1100 (P2X2/3) | [3] |
| Gefapixant | P2X3, P2X2/3 | Patch Clamp | 1321N1 | α,β-meATP | 153 (P2X3), 220 (P2X2/3) | [1] |
| Filapixant | P2X3 | FLIPR-based assay | Not Specified | ATP | 7.4 (P2X3), 776 (P2X2/3) | [1] |
| Camlipixant | P2X3 | Calcium mobilization | Human cell lines | ATP | 25 (P2X3), 24,000 (P2X2/3) | [1] |
Signaling Pathway Diagram
Caption: this compound blocks ATP binding to the P2X3 receptor, preventing ion influx.
Troubleshooting Guides
Calcium Imaging Assays
Issue 1: Low Signal-to-Noise Ratio or No Response to Agonist
-
Possible Cause 1: Poor Cell Health.
-
Troubleshooting Step: Ensure cells are healthy and not overgrown. Use cells at an appropriate passage number.
-
-
Possible Cause 2: Inadequate Dye Loading.
-
Troubleshooting Step: Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization.
-
-
Possible Cause 3: Agonist Degradation.
-
Troubleshooting Step: Prepare fresh agonist solutions (e.g., ATP) for each experiment, as ATP can degrade over time.
-
Issue 2: High Well-to-Well Variability
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Step: Ensure a homogenous cell suspension and use a multichannel pipette for even cell distribution in the assay plate.
-
-
Possible Cause 2: Edge Effects in the Assay Plate.
-
Troubleshooting Step: Avoid using the outer wells of the plate, or fill them with media to maintain humidity and temperature uniformity.
-
Caption: Troubleshooting workflow for low signal in calcium imaging assays.
Patch-Clamp Electrophysiology
Issue 1: Unstable Recordings or Loss of Seal
-
Possible Cause 1: Poor Pipette Quality.
-
Troubleshooting Step: Use freshly pulled pipettes with the appropriate resistance (3-5 MΩ). Ensure the pipette tip is clean.
-
-
Possible Cause 2: Unhealthy Cells.
-
Troubleshooting Step: Use cells from a healthy, sub-confluent culture. Ensure proper osmolarity of intracellular and extracellular solutions.
-
Issue 2: No Current in Response to Agonist
-
Possible Cause 1: Low Receptor Expression.
-
Troubleshooting Step: Confirm P2X3 receptor expression in the cell line using techniques like Western blot or immunofluorescence.
-
-
Possible Cause 2: Rapid Receptor Desensitization.
-
Troubleshooting Step: P2X3 receptors desensitize rapidly. Use a fast perfusion system for agonist application to capture the peak current.
-
Experimental Protocols
Calcium Imaging Assay for this compound Potency Determination
Objective: To measure the inhibitory effect of this compound on ATP-induced calcium influx in P2X3-expressing cells.
Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing the human P2X3 receptor into black, clear-bottom 96- or 384-well plates. Incubate overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in a suitable buffer (e.g., HBSS).
-
Remove culture medium and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells gently with buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an ATP solution at a concentration that elicits a submaximal response (EC80).
-
Place the assay plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading.
-
Inject the ATP solution into all wells simultaneously and begin kinetic measurement of fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for a calcium imaging assay to determine this compound potency.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the inhibitory effect of this compound on ATP-induced currents in P2X3-expressing cells.
Methodology:
-
Cell Preparation: Culture cells expressing the P2X3 receptor on coverslips.
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external solution.
-
Use a borosilicate glass pipette (3-5 MΩ resistance) filled with an internal solution for whole-cell patch-clamp recording.
-
Establish a gigaohm seal and obtain the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
-
Drug Application:
-
Apply a P2X3 agonist (e.g., α,β-methylene ATP) at a submaximal concentration to establish a control response.
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-apply the desired concentration of this compound for a few minutes.
-
Co-apply this compound with the agonist and record the evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
Construct a concentration-response curve to determine the IC50.
-
References
Validation & Comparative
A Preclinical Showdown: Sivopixant vs. Gefapixant in the Quest to Conquer Chronic Cough
In the landscape of novel therapeutics for refractory and unexplained chronic cough, two prominent P2X3 receptor antagonists, sivopixant and gefapixant (B1671419), have emerged as key contenders. Both agents target the ATP-gated ion channels on sensory nerve fibers that are implicated in the cough reflex. This guide provides a detailed comparison of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the P2X3 Receptor
Both this compound and gefapixant are selective antagonists of the P2X3 receptor.[1][2] This receptor is a key component in the afferent nerve pathways of the airways. When ATP is released from airway mucosal cells during inflammation or irritation, it binds to P2X3 receptors on vagal C fibers.[1] This activation triggers an action potential, which is perceived as an urge to cough and initiates the cough reflex. By blocking ATP from binding to the P2X3 receptor, these antagonists dampen the hypersensitivity of these sensory nerves.[1][3][4]
A crucial distinction between the two lies in their selectivity for the P2X3 homotrimer versus the P2X2/3 heterotrimer. The P2X2/3 receptor is also involved in taste sensation, and its inhibition is associated with taste-related adverse events.[5]
In Vitro Preclinical Efficacy: A Tale of Potency and Selectivity
In vitro studies are fundamental in characterizing the potency and selectivity of drug candidates at their molecular targets. The available data for this compound and gefapixant highlight significant differences in their profiles.
Table 1: In Vitro Receptor Antagonism
| Compound | Target | IC50 (nM) | Selectivity (P2X2/3 vs. P2X3) |
|---|---|---|---|
| This compound | hP2X3 | 4.2[4][5] | ~262-fold[4][5] |
| hP2X2/3 | 1100[4][5] | ||
| Gefapixant | hP2X3 | ~30[6] | 3 to 8-fold[5] |
| hP2X2/3 | 100-250[6] |
hP2X3: human P2X3 receptor; hP2X2/3: human P2X2/3 receptor; IC50: half-maximal inhibitory concentration.
As the data indicates, this compound demonstrates approximately 7-fold higher potency at the human P2X3 receptor compared to gefapixant. More strikingly, this compound exhibits a significantly greater selectivity for the P2X3 receptor over the P2X2/3 receptor, suggesting a potentially lower risk of taste-related side effects.
In Vivo Preclinical Efficacy: Evaluating Antitussive Effects
The guinea pig model of citric acid-induced cough is a standard for assessing the in vivo efficacy of potential antitussive agents.
Table 2: In Vivo Efficacy in a Guinea Pig Cough Model
| Compound | Animal Model | Tussive Agent | Route of Administration | Effective Dose | Outcome |
|---|---|---|---|---|---|
| This compound | Guinea Pig | Citric Acid | Oral | Data not publicly available | Dose-dependent inhibition of cough has been reported, but specific data is not available. |
| Gefapixant | Guinea Pig | Citric Acid | Oral | 24 mg/kg | Significant reduction in cough frequency, comparable to codeine. |
While preclinical studies have confirmed the in vivo antitussive activity of this compound in guinea pig models, specific dose-response data is not publicly available, limiting a direct quantitative comparison with gefapixant in this context. For gefapixant, studies have demonstrated a significant reduction in cough frequency at a dose of 24 mg/kg, with an efficacy comparable to that of the established antitussive, codeine.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the P2X3 receptor signaling pathway and a typical workflow for evaluating P2X3 antagonists in a preclinical setting.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sivopixant and Other P2X3 Antagonists in the Treatment of Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for refractory or unexplained chronic cough is rapidly evolving, with a primary focus on the antagonism of the P2X3 receptor. This purinergic receptor, a key player in sensory nerve activation, has emerged as a promising target for mitigating the hypersensitivity of the cough reflex. This guide provides a detailed, data-driven comparison of Sivopixant and other leading P2X3 receptor antagonists—Gefapixant, Camlipixant, and Eliapixant (B607290)—synthesizing available clinical trial data to inform research and development efforts.
The P2X3 Receptor Signaling Pathway in Cough Hypersensitivity
Extracellular adenosine (B11128) triphosphate (ATP), released from airway epithelial cells in response to inflammation, irritation, or mechanical stress, binds to P2X3 receptors on vagal afferent C-fibers.[1][2] This binding triggers the opening of a non-selective cation channel, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the brainstem, ultimately eliciting the cough reflex.[3][4] In chronic cough, this pathway is often hypersensitized. P2X3 antagonists aim to block this initial activation step.
Clinical Efficacy: A Comparative Analysis
The primary measure of efficacy for these antagonists is the reduction in 24-hour cough frequency compared to placebo. The following table summarizes the key findings from available clinical trials.
| Drug Name (Trial Name) | Dose(s) | Treatment Duration | Placebo-Adjusted Reduction in 24-Hour Cough Frequency | p-value | Reference(s) |
| This compound (Phase 2a) | 150 mg once daily | 2 weeks | -30.9% | 0.0386 | [5][6] |
| Gefapixant (COUGH-1) | 45 mg twice daily | 12 weeks | -18.5% | 0.041 | [7] |
| Gefapixant (COUGH-2) | 45 mg twice daily | 24 weeks | -14.6% | 0.031 | [7][8] |
| Camlipixant (SOOTHE, Phase 2b) | 50 mg twice daily | 4 weeks | -34.4% | 0.0033 | [9][10] |
| Camlipixant (SOOTHE, Phase 2b) | 200 mg twice daily | 4 weeks | -34.2% | 0.0047 | [9][10] |
| Eliapixant (PAGANINI, Phase 2b) | 75 mg twice daily | 12 weeks | -29% (relative to placebo) | <0.1 | [11] |
Note: Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and duration.
Safety and Tolerability Profile: The Challenge of Taste Disturbance
A notable class effect of P2X3 antagonists is taste-related adverse events, believed to be mediated by the blockade of P2X2/3 heterotrimeric receptors, which are involved in taste perception.[5][12] The selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is a key differentiating factor among these compounds.
| Drug Name | Incidence of Taste-Related Adverse Events (Drug vs. Placebo) | Key Adverse Events | Reference(s) |
| This compound | 6.5% vs. 0% | Mild taste disturbance | [5][6] |
| Gefapixant (45 mg BID) | 58% - 69% vs. 8.2% - 10.1% | Dysgeusia, ageusia, hypogeusia | [7][13][14] |
| Camlipixant (50-200 mg BID) | 4.8% - 6.5% vs. 0% | Taste alteration (usually mild-moderate) | [9][10] |
| Eliapixant (75 mg BID) | 15% vs. 7% | Taste/smell-related AEs | [11] |
| Eliapixant (150 mg BID) | 24% vs. 7% | Taste/smell-related AEs | [11] |
This compound, Camlipixant, and Eliapixant have demonstrated a lower incidence of taste-related side effects compared to Gefapixant, which is attributed to their higher selectivity for the P2X3 receptor over the P2X2/3 receptor.[5][15][16]
Experimental Protocols and Methodologies
In Vitro Assay: Calcium Influx Measurement
A common in vitro method to assess the antagonist activity at P2X3 receptors is by measuring intracellular calcium levels using a fluorescent imaging plate reader (FLIPR). This assay quantifies the ability of a compound to inhibit the calcium influx triggered by a P2X3 agonist.
Detailed Methodology:
-
Cell Plating: Cells expressing human P2X3 or P2X2/3 receptors are plated in collagen-coated 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-chelating dye, such as Fluo-4, for approximately 90 minutes at 37°C.
-
Compound Incubation: The test antagonist (e.g., this compound) is added to the wells and incubated for 30 minutes at 37°C.
-
Agonist Stimulation: A P2X3 agonist, such as α,β-methyleneadenosine 5'-triphosphate (α,β-Me-ATP), is added to stimulate the receptors.
-
Fluorescence Measurement: The intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader. The increase in fluorescence corresponds to calcium influx.
-
Data Analysis: The percentage of inhibition by the test compound is calculated by comparing the fluorescence response in the presence and absence of the antagonist. This data is used to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.
In Vivo Model: Induced Cough in Animals
Animal models are crucial for evaluating the antitussive activity of P2X3 antagonists in vivo. A common method involves inducing cough in conscious animals, such as guinea pigs or mice, using an irritant like citric acid or sulfur dioxide gas.
Detailed Methodology:
-
Animal Acclimatization: Animals are placed in a whole-body plethysmography chamber to acclimate.
-
Drug Administration: The test antagonist or a vehicle control is administered, typically orally, at a predetermined time before cough induction.
-
Cough Induction: The animals are exposed to an aerosolized tussive agent, such as sulfur dioxide gas or citric acid, for a set duration to induce coughing.[17]
-
Cough Recording: The number of coughs is recorded using a sensitive microphone and specialized software that can distinguish cough sounds from other vocalizations and movements.[18]
-
Data Analysis: The antitussive effect is determined by comparing the number of coughs in the drug-treated group to the vehicle-treated group.
Summary and Future Directions
The development of P2X3 receptor antagonists represents a significant advancement in the treatment of refractory and unexplained chronic cough. While Gefapixant was the first in this class to undergo extensive Phase 3 trials, its clinical utility has been hampered by a high incidence of taste-related adverse events.[7][13] Newer, more selective antagonists like this compound, Camlipixant, and Eliapixant have shown promising efficacy in Phase 2 trials with a more favorable tolerability profile, particularly regarding taste disturbance.[6][9][11]
The data suggests that high selectivity for the P2X3 homotrimer is a critical factor in balancing antitussive effects with taste-related side effects. As these next-generation antagonists progress through further clinical development, they hold the potential to offer a much-needed, effective, and well-tolerated therapeutic option for patients suffering from chronic cough.[19][20] Head-to-head clinical trials will be the ultimate determinant of the comparative efficacy and safety of these promising compounds.
References
- 1. Homomeric and heteromeric P2X3 receptors in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X3 receptors are transducers of sensory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of chronic cough: P2X3 receptor antagonists and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough | European Respiratory Society [publications.ersnet.org]
- 6. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
- 9. Camlipixant in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Bayer's eliapixant hits the right notes in PAGANINI cough study | pharmaphorum [pharmaphorum.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies on in vivo antitussive activity of Leucas lavandulaefolia using a cough model induced by sulfur dioxide gas in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Camlipixant by GSK for Chronic Cough: Likelihood of Approval [pharmaceutical-technology.com]
- 20. io.nihr.ac.uk [io.nihr.ac.uk]
Validating Sivopixant's In Vivo Target Engagement: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical step. This guide provides a comparative overview of methodologies for validating the in vivo target engagement of Sivopixant (S-600918), a selective P2X3 receptor antagonist, and contrasts its performance with other relevant compounds.
This compound is a clinical-stage therapeutic candidate under investigation for refractory or unexplained chronic cough.[1][2] Its mechanism of action is the selective antagonism of the P2X3 receptor, an ATP-gated ion channel on sensory nerve fibers implicated in the cough reflex.[1][3] Validating that this compound effectively binds to and modulates the P2X3 receptor in vivo is paramount for establishing its mechanism of action and dose-response relationship.
Comparative Analysis of P2X3 Receptor Antagonists
A key differentiator among P2X3 antagonists is their selectivity for the P2X3 homotrimer versus the P2X2/3 heterotrimer. The latter is associated with taste-related side effects, a common issue with less selective compounds like Gefapixant.[1][3] this compound has been designed for high selectivity, which is reflected in both preclinical and clinical data.[1][3]
| Compound | Target(s) | In Vitro Potency (IC50, nM) | Key In Vivo Efficacy Data | Reported Taste-Related Adverse Events (Clinical) |
| This compound (S-600918) | P2X3 | 4.2 (P2X3), 1100 (P2X2/3) [1] | Dose-dependent reduction in cough frequency in clinical trials. [4][5] Dose-dependent antiallodynic effects in a rat neuropathic pain model. [6] | Low incidence of mild taste disturbance. [1][4] |
| Gefapixant (MK-7264) | P2X3, P2X2/3 | ~30 (P2X3), ~100-250 (P2X2/3) | Significant reduction in cough frequency in Phase 3 trials.[7][8] | High incidence of taste disturbance (dysgeusia, hypogeusia).[7][9] |
| Camlipixant (BLU-5937) | P2X3 | High selectivity for P2X3 over P2X2/3 | Demonstrated efficacy in reducing cough frequency in clinical trials. | Lower incidence of taste disturbance compared to Gefapixant. |
| Eliapixant (BAY 1817080) | P2X3 | High selectivity for P2X3 over P2X2/3 | Showed efficacy in reducing cough frequency in Phase 2 trials. | Favorable taste tolerability profile. |
Methodologies for Validating In Vivo Target Engagement
Directly measuring the extent to which a drug binds to its target in a living organism can be achieved through several sophisticated techniques. While specific preclinical in vivo receptor occupancy data for this compound is not extensively published, the following methodologies represent the gold standard for this class of drugs.
Receptor Occupancy (RO) Assays
Receptor occupancy assays are quantitative methods to determine the percentage of target receptors bound by a drug at a given dose and time. This is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Experimental Protocol: Ex Vivo Receptor Occupancy by Autoradiography or LC-MS/MS
This protocol provides a generalized approach for determining receptor occupancy in preclinical models.
-
Animal Dosing: Administer single or multiple doses of the P2X3 antagonist (e.g., this compound) or vehicle to cohorts of rodents.
-
Tracer Administration: At a specified time point after the final drug dose, administer a radiolabeled tracer that binds to the P2X3 receptor.
-
Tissue Collection: At a subsequent time point, euthanize the animals and rapidly dissect the target tissues (e.g., dorsal root ganglia, brainstem).
-
Quantification:
-
Autoradiography: Tissue sections are exposed to a phosphor screen, and the density of the radiolabel is quantified to determine the amount of tracer binding.
-
LC-MS/MS: The tissue is homogenized, and the concentration of the tracer is measured using liquid chromatography-tandem mass spectrometry.
-
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the tracer binding in the drug-treated animals to the vehicle-treated animals. A dose-dependent decrease in tracer binding indicates target engagement by the test compound.[10]
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the visualization and quantification of receptor occupancy in real-time in living subjects, including humans.[11][12] The development of a specific P2X3 receptor PET radioligand would be a powerful tool for directly assessing this compound's target engagement in the central and peripheral nervous system.[13]
Conceptual Experimental Workflow for P2X3 Receptor PET Imaging
In Vivo Efficacy Models as Indirect Evidence of Target Engagement
While not a direct measure of receptor binding, demonstrating a pharmacological effect in a relevant animal model provides strong evidence of target engagement. For antitussive agents like this compound, the guinea pig model of citric acid-induced cough is a standard.[14][15]
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to whole-body plethysmography chambers.[14]
-
Baseline Cough Assessment: A baseline cough response is established by exposing the animals to an aerosol of citric acid (e.g., 0.4 M for 5 minutes) and recording the number of coughs.
-
Drug Administration: this compound or vehicle is administered, typically orally, at a defined time before the citric acid challenge.
-
Post-Treatment Cough Assessment: The animals are re-challenged with citric acid, and the number of coughs is recorded.
-
Data Analysis: A statistically significant reduction in the number of coughs in the this compound-treated group compared to the vehicle group indicates antitussive efficacy and, by extension, in vivo target engagement.[14]
Experimental Workflow for Guinea Pig Cough Model
Biomarker Modulation
Measuring changes in downstream biomarkers that are modulated by P2X3 receptor activity can also serve as an indicator of target engagement. For instance, ATP released in response to tissue injury or inflammation activates P2X3 receptors on nociceptive neurons.[16][17] An in vivo model could assess this compound's ability to block ATP-induced nocifensive behaviors or the release of downstream signaling molecules.
Conceptual Signaling Pathway of P2X3 Receptor in Sensory Neurons
Conclusion
Validating the in vivo target engagement of this compound is a multifaceted process that relies on a combination of direct and indirect evidence. While direct receptor occupancy studies using techniques like PET imaging would provide the most definitive proof of target engagement, efficacy in well-established preclinical models, such as the guinea pig cough model, offers robust functional evidence. The high selectivity of this compound for the P2X3 over the P2X2/3 receptor, as demonstrated in in vitro assays, is a key feature that translates to a more favorable clinical safety profile with a lower incidence of taste-related side effects compared to less selective P2X3 antagonists. For researchers in the field, employing a combination of these methodologies will be crucial for the continued development and characterization of this compound and other novel P2X3 receptor antagonists.
References
- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Druggable site near the upper vestibule determines the high affinity and P2X3 homotrimer selectivity of this compound/S-600918 and its analogue DDTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Merck Announces Top-Line Results from Phase 3 Trials Evaluating Gefapixant, an Investigational Treatment for Refractory or Unexplained Chronic Cough - BioSpace [biospace.com]
- 9. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dynamic in vivo imaging of receptors in small animals using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic In Vivo Imaging of Receptors in Small Animals Using Positron Emission Tomography | Springer Nature Experiments [experiments.springernature.com]
- 13. PET Imaging to Measure Neuroinflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Selective activation of nociceptors by P2X receptor agonists in normal and inflamed rat skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | ATP P2X3 receptors and neuronal sensitization [frontiersin.org]
Comparative Analysis of Sivopixant's Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selectivity profile of Sivopixant, a potent and selective P2X3 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the P2X3 receptor for conditions such as refractory chronic cough.
Introduction
This compound (S-600918) is a small molecule antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons.[1][2] Activation of P2X3 receptors is implicated in the pathophysiology of chronic cough. A key challenge in the development of P2X3 receptor antagonists is achieving selectivity over the related P2X2/3 heterotrimeric receptor.[1][2] Antagonism of P2X2/3 receptors is associated with taste disturbances, a common adverse effect of less selective P2X3 antagonists.[1][2][3] this compound has been designed to exhibit high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, potentially offering an improved therapeutic window with a lower incidence of taste-related side effects.[1][2]
This guide compares the selectivity profile of this compound with other P2X3 receptor antagonists, including Gefapixant, Camlipixant, and Eliapixant, based on available preclinical data.
Comparative Selectivity Profile
The selectivity of P2X3 receptor antagonists is a critical determinant of their clinical utility. The following table summarizes the in vitro potency (IC50) of this compound and other antagonists against the target P2X3 receptor and the off-target P2X2/3 receptor. A higher selectivity ratio indicates a greater preference for the P2X3 receptor.
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity Ratio (P2X2/3 IC50 / P2X3 IC50) |
| This compound | 4.2[1][2][4] | 1100[1][2][4] | ~262 |
| Gefapixant | ~30 | 100 - 250 | ~3-8 |
| Camlipixant | 25 | 24,000 | ~960 |
| Eliapixant | 8 - 10 | 129 - 163 | ~13-20 |
Note: Data is compiled from multiple sources and may not have been generated from head-to-head studies under identical experimental conditions.
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the P2X3 receptor. The binding of extracellular ATP to the P2X3 receptor, a ligand-gated ion channel, triggers its opening and allows for the influx of cations (primarily Ca2+ and Na+). This leads to depolarization of the sensory neuron and the initiation of a nerve impulse, which in the context of the airways, can be perceived as an urge to cough. This compound binds to a site on the P2X3 receptor distinct from the ATP binding site, and in doing so, it prevents the conformational changes necessary for channel opening, thus blocking the downstream signaling cascade. The high selectivity of this compound for the P2X3 homotrimer over the P2X2/3 heterotrimer is crucial for minimizing taste-related side effects.
References
- 1. qdcxjkg.com [qdcxjkg.com]
- 2. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of clinical candidate this compound (S-600918): Lead optimization of dioxotriazine derivatives as selective P2X3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of Sivopixant with other purinergic receptors
A deep dive into the cross-reactivity profile of Sivopixant, a potent and selective P2X3 receptor antagonist, reveals a significant margin of safety against the closely related P2X2/3 receptor, a key factor in minimizing taste-related adverse effects. This guide provides a comparative analysis of this compound's binding affinities, supported by detailed experimental methodologies and visual pathway representations for researchers in pharmacology and drug development.
This compound (S-600918) is a novel, orally bioavailable antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons.[1] Its activation is implicated in the pathophysiology of chronic cough.[1] A critical aspect of the development of P2X3 antagonists is their selectivity over the heterotrimeric P2X2/3 receptor, which is known to be involved in taste sensation.[1] Off-target inhibition of P2X2/3 receptors is associated with taste disturbances, a common side effect of less selective P2X3 antagonists.[1]
Comparative Selectivity Profile of this compound
This compound demonstrates a high degree of selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor. In vitro studies have quantified this selectivity, providing a clear picture of its preferential binding.
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity Ratio (P2X2/3 vs P2X3) |
| This compound | 4.2[1] | 1100[1] | ~262-fold |
| Gefapixant | 30[1] | 100-250[1] | ~3 to 8-fold |
Table 1: Comparative in vitro potencies of this compound and Gefapixant on human P2X3 and P2X2/3 receptors. The 50% inhibitory concentration (IC50) values highlight this compound's significantly greater selectivity for the P2X3 receptor subtype.
This substantial selectivity margin for this compound is a key differentiator from first-generation P2X3 antagonists like Gefapixant and is linked to a lower incidence of taste-related side effects in clinical trials.[1] While comprehensive cross-reactivity data for this compound against a broader panel of purinergic receptors (other P2X subtypes and P2Y receptors) is not extensively published in the public domain, its high selectivity for P2X3 over the closely related P2X2/3 provides strong evidence for its targeted mechanism of action.
Experimental Methodologies
The determination of this compound's receptor selectivity and potency relies on established in vitro pharmacological assays. The following are detailed protocols for the primary methods used to characterize P2X3 receptor antagonists.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel function and its inhibition by a test compound.
Objective: To determine the concentration-dependent inhibition of ATP-activated currents in cells expressing P2X3 or P2X2/3 receptors by this compound.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human P2X3 or P2X2/3 receptors are cultured on glass coverslips.
-
Recording: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used to form a high-resistance "gigaohm" seal with the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior. The cell's membrane potential is clamped at a holding potential of -60 mV.
-
Agonist Application: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to the cell at a concentration that elicits a submaximal response (e.g., EC80) to establish a baseline current.
-
Antagonist Application: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 2-5 minutes) before being co-applied with the agonist.
-
Data Analysis: The peak amplitude of the inward current is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Flux Assay
This is a higher-throughput fluorescence-based assay that measures the influx of calcium ions through the P2X receptor channel upon activation.
Objective: To measure the ability of this compound to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2X3 agonist.
Protocol:
-
Cell Plating: HEK293 cells expressing P2X3 or P2X2/3 receptors are seeded into a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Incubation: The cells are washed to remove excess dye and then incubated with varying concentrations of this compound.
-
Agonist Stimulation & Signal Detection: The plate is placed in a fluorescence plate reader. A P2X3 agonist (e.g., ATP or α,β-meATP) is added to the wells, and the change in fluorescence intensity is recorded over time.
-
Data Analysis: The peak fluorescence response is determined for each well. The percentage of inhibition for each this compound concentration is calculated, and a dose-response curve is generated to determine the IC50 value.
References
A Comparative Guide to the Pharmacokinetic Profiles of P2X3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, has emerged as a promising therapeutic target for a variety of sensory-related disorders, most notably chronic cough.[1][2] The development of selective P2X3 antagonists has been a significant focus of pharmaceutical research, with several candidates advancing through preclinical and clinical development. Understanding the pharmacokinetic (PK) profiles of these antagonists is crucial for optimizing dosing regimens, predicting efficacy, and ensuring patient safety. This guide provides a comparative analysis of the available pharmacokinetic data for prominent P2X3 antagonists, supported by experimental details and visual representations of key pathways and workflows.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for several P2X3 antagonists, including gefapixant (B1671419) (formerly AF-219), eliapixant (B607290) (BAY 1817080), filapixant, and the preclinical compound AF-353. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules.
Table 1: Human Pharmacokinetic Profiles of P2X3 Antagonists
| Parameter | Gefapixant (MK-7264) | Eliapixant (BAY 1817080) | Filapixant |
| Half-life (t½) | ~8-10 hours (single dose) | 24-59 hours (single dose, fasted); 52-78 hours (multiple dose)[1][3][4] | ~10-15 hours[5] |
| Time to Peak (Tmax) | 2-3 hours[6] | 3-4 hours (multiple dose)[3][4] | Not specified |
| Bioavailability (F) | Not specified in provided abstracts | Absolute bioavailability of a novel formulation was 50%[7] | Good oral bioavailability predicted from preclinical data[5] |
| Clearance (CL) | Primarily renal excretion of unchanged drug[6] | Not specified | Not specified |
| Key Findings | Dose-proportional exposure at lower doses; primarily excreted unchanged in urine.[6] Renal impairment significantly increases exposure.[8][9] | Long half-life supports once-daily dosing.[1] Food, particularly high-fat meals, significantly increases absorption of the immediate-release tablet.[1][10] | Dose-proportional pharmacokinetics.[5] |
Table 2: Preclinical (Rat) Pharmacokinetic Profile of AF-353
| Parameter | AF-353 |
| Half-life (t½) | 1.63 hours[6][11] |
| Time to Peak (Tmax) | ~30 minutes[6] |
| Oral Bioavailability (F) | 32.9%[6][11] |
| Protein Binding | 98.2%[6][11] |
| Key Findings | Orally bioavailable with a reasonable half-life in rats.[6][11] |
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from a series of preclinical and clinical studies. Below are summaries of the typical experimental methodologies employed.
Human Pharmacokinetic Studies (Gefapixant, Eliapixant, Filapixant)
-
Study Design: First-in-human studies are typically single-ascending dose (SAD) and multiple-ascending dose (MAD) trials conducted in healthy volunteers.[1][3][5] These are often randomized, double-blind, and placebo-controlled.[3]
-
Dosing: Oral administration of the antagonist in various formulations (e.g., immediate-release tablets, solutions). Doses are escalated in different cohorts of subjects.
-
Sample Collection: Serial blood samples are collected at predefined time points post-dosing to capture the plasma concentration-time profile. Urine samples are also collected to assess renal clearance.
-
Bioanalysis: Drug concentrations in plasma and urine are typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[12][13][14][15][16] This technique offers high sensitivity and selectivity for the parent drug and its metabolites.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key PK parameters such as Cmax, Tmax, AUC (area under the curve), and t½.[17] For more detailed analysis, especially with data from multiple studies, population pharmacokinetic (PopPK) modeling is employed to identify sources of variability and the influence of covariates such as age, weight, and renal function.[8][9][18]
Preclinical Pharmacokinetic Study (AF-353 in Rats)
-
Animal Model: Male Hanover Wistar rats with jugular vein catheters for blood sampling.[6]
-
Dosing: Intravenous (i.v.) and oral (p.o.) administration of the compound to determine absolute bioavailability.[6]
-
Sample Collection: Blood samples are collected at various time points after dosing.[6]
-
Bioanalysis: Plasma concentrations of the drug are determined by a validated bioanalytical method, likely LC-MS/MS.
-
Pharmacokinetic Analysis: Standard non-compartmental methods are used to calculate pharmacokinetic parameters from the plasma concentration-time data.[6]
Visualizing the Science
To better understand the context of P2X3 antagonist activity and the process of their evaluation, the following diagrams have been generated.
Caption: P2X3 Receptor Signaling Pathway and Antagonist Action.
Caption: Typical Pharmacokinetic Study Workflow for a Novel Drug.
Conclusion
The development of P2X3 antagonists represents a significant advancement in the potential treatment of chronic cough and other sensory-related disorders. The pharmacokinetic profiles of these compounds vary, with molecules like eliapixant exhibiting a long half-life suitable for once-daily dosing, while others have shorter half-lives. Factors such as food effects and the impact of renal impairment are critical considerations in their clinical development and potential therapeutic use. The methodologies for assessing these pharmacokinetic profiles are well-established, relying on robust clinical trial designs and sensitive bioanalytical techniques. The continued investigation and comparison of the pharmacokinetic properties of different P2X3 antagonists will be instrumental in identifying the most promising candidates for future therapies.
References
- 1. First-in-human study of eliapixant (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study | springermedizin.de [springermedizin.de]
- 5. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Population pharmacokinetic analysis of the P2X3-receptor antagonist gefapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A liquid chromatography/tandem mass spectrometry method for determination of obatoclax in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma | MDPI [mdpi.com]
- 14. gtfch.org [gtfch.org]
- 15. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Population pharmacokinetic analysis of the P2X3‐receptor antagonist gefapixant - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro to In Vivo Correlation of Sivopixant's Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translation of preclinical data to clinical outcomes is paramount. This guide provides a comprehensive comparison of Sivopixant, a selective P2X3 receptor antagonist for refractory chronic cough, with other relevant alternatives. By examining its in vitro activity and correlating it with in vivo efficacy and safety profiles, this document aims to offer a clear perspective on its therapeutic potential.
This compound (S-600918) is a potent and highly selective antagonist of the P2X3 receptor, an ATP-gated ion channel implicated in the cough reflex.[1][2] Its mechanism of action centers on blocking the signaling cascade that leads to the sensation of an urge to cough. A key differentiator for this compound is its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, the latter of which is associated with taste-related side effects commonly observed with less selective antagonists.[1][2]
Mechanism of Action: Targeting the Cough Reflex Pathway
The pathophysiology of chronic cough often involves the sensitization of sensory nerve fibers in the airways. Extracellular adenosine (B11128) triphosphate (ATP), released in response to inflammation or irritation, binds to P2X3 receptors on these nerve fibers. This binding triggers an influx of cations, leading to membrane depolarization and the generation of an action potential that travels to the brainstem, resulting in the sensation of a need to cough. This compound, by blocking the P2X3 receptor, effectively interrupts this signaling pathway at a peripheral level.
Figure 1. Signaling pathway of the cough reflex and the mechanism of action of this compound.
Comparative In Vitro Activity of P2X3 Antagonists
The in vitro potency and selectivity of this compound and its competitors are critical indicators of their potential therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the P2X3 and P2X2/3 receptors. A higher selectivity ratio (P2X2/3 IC50 / P2X3 IC50) suggests a lower likelihood of taste-related side effects.
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity Ratio (P2X2/3 vs P2X3) | Reference(s) |
| This compound | 4.2 | 1100 | ~262 | [1] |
| Gefapixant | ~30 | 100-250 | ~3-8 | [1][3] |
| Camlipixant | 25 | 24,000 | ~960 | [4][5] |
| Eliapixant | 7.94 | - | - | [6] |
Note: Data for different compounds are from various sources and may not be directly comparable due to potential differences in experimental conditions.
Correlation to In Vivo Efficacy and Safety
The high in vitro selectivity of this compound for the P2X3 receptor is hypothesized to translate to a favorable in vivo profile, with a reduced incidence of taste disturbances compared to less selective compounds like Gefapixant. Clinical trial data supports this correlation.
Preclinical In Vivo Models: The Guinea Pig Cough Model
Figure 2. Experimental workflow for the guinea pig citric acid-induced cough model.
Clinical Trial Outcomes in Humans
Clinical studies in patients with refractory or unexplained chronic cough provide the ultimate validation of the in vitro to in vivo correlation.
| Compound | Phase of Development | Key Efficacy Finding(s) | Incidence of Taste-Related Adverse Events | Reference(s) |
| This compound | Phase 2b | Placebo-adjusted reduction in 24h cough frequency of -30.9% (p=0.0386) in a Phase 2a study.[2] | 6.5% (mild) in a Phase 2a study.[2] | [2][10] |
| Gefapixant | Approved in some regions | Significant reduction in 24-hour cough frequency vs. placebo. | Dose-dependent, with higher rates leading to discontinuation in some patients.[11] | [11] |
| Camlipixant | Phase 3 | Significant reduction in cough frequency in patients with higher baseline cough counts. | Low incidence, with no discontinuations due to taste alterations in a Phase 2a study. | [5] |
| Eliapixant | Phase 2b | Significant reduction in cough frequency at doses ≥50 mg. | 5-21% (all mild).[12] | [12] |
The clinical data for this compound demonstrates a reduction in cough frequency with a notably low incidence of taste-related side effects, which aligns with its high in vitro selectivity for the P2X3 receptor over the P2X2/3 receptor.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro assays used to characterize P2X3 receptor antagonists.
Radioligand Binding Assay for P2X3 Receptors
This assay determines the binding affinity (Ki) of a compound for the P2X3 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the affinity of a test compound for P2X3 receptors.
Materials:
-
Membranes from cells stably expressing human P2X3 receptors (e.g., HEK293 cells).
-
Radioligand (e.g., [³H]α,β-methylene ATP).
-
Test compound at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Wash buffer (cold binding buffer).
-
96-well filter plates and vacuum manifold.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing P2X3 receptors and prepare a membrane fraction by differential centrifugation.[13]
-
Assay Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[13]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[13]
-
Filtration: Rapidly filter the contents of each well to separate bound from unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity of the filters using a liquid scintillation counter.[13]
-
Data Analysis: Calculate the specific binding and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[13]
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by a P2X3 agonist.
Objective: To measure the inhibitory effect of a test compound on ATP-induced calcium influx in P2X3-expressing cells.
Materials:
-
HEK293 cells stably expressing the human P2X3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2X3 agonist (e.g., ATP or α,β-methylene ATP).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the P2X3-expressing cells into 96- or 384-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells and then incubate with various concentrations of the test compound.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader and establish a baseline reading. Inject the P2X3 agonist and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well and calculate the percent inhibition for each concentration of the test compound to determine the IC50 value.
Conclusion
The available data strongly suggest a correlation between this compound's high in vitro selectivity for the P2X3 receptor and its observed in vivo efficacy in reducing cough frequency with a low incidence of taste-related adverse events. This profile positions this compound as a promising therapeutic candidate for refractory chronic cough. Further head-to-head preclinical and clinical studies will be invaluable in definitively establishing its comparative advantage over other P2X3 antagonists. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this important class of therapeutic agents.
References
- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. benchchem.com [benchchem.com]
Unveiling a New Era in Chronic Cough Treatment: A Comparative Guide to Biomarker Validation for Sivopixant
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of biomarkers for assessing the therapeutic effect of Sivopixant, a selective P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough. This document outlines objective and subjective biomarkers, presents supporting experimental data from clinical trials, and details methodologies for key experiments, offering a comprehensive resource for the validation of this novel therapeutic agent.
This compound is a promising therapeutic agent that has demonstrated the potential to alleviate the burden of chronic cough.[1][2] Its mechanism of action, the selective antagonism of the P2X3 receptor, an adenosine (B11128) triphosphate (ATP)-gated ion channel on sensory nerve fibers, offers a targeted approach to reducing cough reflex hypersensitivity.[3][4][5] The validation of reliable biomarkers is paramount for the efficient clinical development and personalized application of this compound. This guide explores the current landscape of biomarker validation for this compound and its key comparator, Gefapixant (B1671419).
Comparative Efficacy and Safety of P2X3 Receptor Antagonists
Clinical trials have provided valuable data on the efficacy and safety of this compound and the less selective P2X3 receptor antagonist, Gefapixant. These data highlight the potential of this compound to offer a favorable risk-benefit profile, particularly concerning the common side effect of taste disturbance associated with this class of drugs.[6]
| Drug | Dosage | Primary Efficacy Endpoint | Result | Incidence of Taste Disturbance | Clinical Trial |
| This compound | 150 mg once daily | Placebo-adjusted reduction in 24-hour cough frequency | -30.9% (p=0.0386)[1] | 6.5% (mild)[1] | Phase 2a[1] |
| This compound | 50, 150, 300 mg once daily | Placebo-adjusted change in 24-hour cough frequency | 13.17% (50mg), -1.77% (150mg), -12.47% (300mg) (Not statistically significant)[7][8] | Dose-related mild to moderate[7][8] | Phase 2b[7][8] |
| Gefapixant | 45 mg twice daily | Placebo-adjusted reduction in 24-hour cough frequency | 18.45% (COUGH-1), 14.64% (COUGH-2)[9][10][11] | 58.0% (COUGH-1), 68.6% (COUGH-2)[9] | Phase 3 (COUGH-1 & COUGH-2)[12][13] |
Objective Biomarker: 24-Hour Cough Frequency
Objective measurement of cough frequency is a critical biomarker for assessing the efficacy of antitussive therapies.[7][14] Ambulatory cough monitors are utilized in clinical trials to provide a continuous and objective quantification of cough events over a 24-hour period.
Experimental Protocol: 24-Hour Cough Frequency Monitoring
-
Device and Setup: A validated ambulatory cough monitoring device, such as the VitaloJAK™ or similar, is used.[15] The device consists of a small microphone and a recording unit worn by the patient.
-
Data Collection: The patient wears the device for a continuous 24-hour period under normal living conditions.
-
Data Analysis: The audio recordings are analyzed, often using a validated automated or semi-automated algorithm, to identify and count the number of coughs.[2][16] The total number of coughs is typically reported as coughs per hour.
-
Validation: The accuracy of automated cough detection is often validated against manual annotation by trained analysts.[2][16] A clinically meaningful change in 24-hour cough frequency has been estimated to be a reduction of ≥30%.[14]
Subjective Biomarker: Leicester Cough Questionnaire (LCQ)
Patient-reported outcomes are crucial for evaluating the impact of treatment on a patient's quality of life. The Leicester Cough Questionnaire (LCQ) is a validated, self-administered questionnaire specifically designed to assess the impact of chronic cough across physical, psychological, and social domains.[1][17][18][19][20]
Experimental Protocol: Leicester Cough Questionnaire (LCQ) Administration
-
Questionnaire: The LCQ is a 19-item questionnaire with each item rated on a 7-point Likert scale.[17]
-
Administration: The questionnaire is self-completed by the patient, typically at baseline and at specified follow-up time points during a clinical trial.
-
Scoring: The scores for each of the three domains (physical, psychological, and social) are summed to generate a total score. A higher score indicates a better quality of life.
-
Validation and Interpretation: The LCQ has been validated for its reliability, validity, and responsiveness to change.[1][17][18][19][20] A mean improvement of 1.3 to 2.3 points in the total LCQ score is considered a clinically meaningful change.[1][18]
Potential Molecular Biomarkers
While cough frequency and patient-reported outcomes are established biomarkers, the development of molecular biomarkers could offer a more mechanistic understanding of treatment response and patient stratification.
Adenosine Triphosphate (ATP) in Exhaled Breath Condensate (EBC)
Given that this compound targets the ATP-gated P2X3 receptor, measuring ATP levels in the airways could serve as a direct pharmacodynamic biomarker.[8][21][22][23][24] Exhaled breath condensate (EBC) offers a non-invasive method to sample the airway lining fluid.[25][26][27]
-
EBC Collection: EBC is collected using a commercially available cooling device (e.g., TurboDECCS) where the patient breathes tidally for a set period (e.g., 15 minutes).[25][27] A saliva trap is used to minimize contamination.
-
Sample Processing: The collected condensate is immediately processed or stored at -80°C.
-
ATP Assay: ATP levels are quantified using a luciferin-luciferase assay, which emits light in proportion to the amount of ATP present.[25][26] Luminescence is measured using a luminometer.
-
Normalization: ATP concentrations may be normalized to a dilution marker, such as EBC lactate, to account for variability in sample dilution.[25]
P2X3 Receptor Expression in Airway Tissues
Assessing the expression levels of the P2X3 receptor in airway nerve fibers could be a valuable biomarker for patient selection and for understanding the mechanism of action of this compound. This can be achieved through immunohistochemistry (IHC) on airway biopsies.[22][28]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) airway biopsy sections are deparaffinized and rehydrated.[28][29][30]
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the P2X3 antigen.[28][29]
-
Immunostaining:
-
Sections are blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for the P2X3 receptor.
-
Incubation with a labeled secondary antibody (e.g., HRP-conjugated).
-
Detection using a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen.[28][29][30]
-
-
Visualization and Analysis: Stained sections are visualized under a microscope. The intensity and localization of P2X3 receptor staining in nerve fibers can be qualitatively and quantitatively assessed.
Conclusion
The validation of robust biomarkers is essential for the continued development and successful clinical integration of this compound. While 24-hour cough frequency and the Leicester Cough Questionnaire are established as reliable objective and subjective measures of therapeutic effect, the exploration of molecular biomarkers such as ATP in exhaled breath condensate and P2X3 receptor expression holds the promise of a more refined, mechanism-based approach to patient selection and treatment monitoring. The data presented in this guide underscore the potential of this compound as a valuable therapeutic option for patients with refractory or unexplained chronic cough and provide a framework for the ongoing validation of biomarkers in this evolving field.
References
- 1. Leicester Cough Questionnaire validation and clinically important thresholds for change in refractory or unexplained chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Treatment of chronic cough: P2X3 receptor antagonists and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 6. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. ISRCTN [isrctn.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Merck announces positive results phase 3 trials of gefapixant 45 mg twice daily in patients with refractory or unexplained chronic cough [worldpharmatoday.com]
- 12. merck.com [merck.com]
- 13. U.S. FDA Accepts Merck’s Gefapixant New Drug Application for Review - BioSpace [biospace.com]
- 14. Validation and Meaningful Change Thresholds for an Objective Cough Frequency Measurement in Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation and meaningful change thresholds for an objective cough frequency measurement in chronic cough [vitalograph.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. researchgate.net [researchgate.net]
- 19. Validation of the Leicester Cough Questionnaire in non-cystic fibrosis bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Leicester Cough Questionnaire validation and clinically important thresholds for change in refractory or unexplained chronic cough | Semantic Scholar [semanticscholar.org]
- 21. Role of ATP in chronic cough [wellcome.org]
- 22. hra.nhs.uk [hra.nhs.uk]
- 23. isrctn.com [isrctn.com]
- 24. The role of ATP in cough hypersensitivity syndrome: new targets for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A feasibility study into adenosine triphosphate measurement in exhaled breath condensate: a potential bedside method to monitor alveolar deformation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Adenosine triphosphate concentration of exhaled breath condensate in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. publications.ersnet.org [publications.ersnet.org]
- 28. benchchem.com [benchchem.com]
- 29. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. bosterbio.com [bosterbio.com]
Sivopixant in Neuropathic Pain: A Comparative Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Sivopixant, a selective P2X3 receptor antagonist, with established alternative treatments for neuropathic pain. The analysis focuses on data from the spinal nerve ligation (SNL) animal model, a widely used and well-characterized model of peripheral neuropathic pain.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial need for more effective and better-tolerated therapeutics. This compound, developed by Shionogi, targets the P2X3 receptor, a key component in the pain signaling pathway. Preclinical evidence for a similar selective P2X3 antagonist suggests that this class of drugs holds promise in alleviating mechanical allodynia, a hallmark of neuropathic pain. This guide presents available quantitative data for established neuropathic pain medications—gabapentin, pregabalin, duloxetine, amitriptyline, and tramadol—in the rat spinal nerve ligation (SNL) model, providing a benchmark for evaluating the potential of this compound. While specific dose-response data for this compound in this model is not publicly available in the reviewed literature, data from a closely related P2X3 antagonist, A-317491, is used as a surrogate to provide a comparative context.
Data Presentation: Efficacy in the Spinal Nerve Ligation (SNL) Rat Model
The following tables summarize the efficacy of various compounds in reversing mechanical allodynia in the rat SNL model of neuropathic pain. Efficacy is measured as the increase in the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments. A higher PWT indicates a greater analgesic effect.
Table 1: Efficacy of this compound (Surrogate Data) and Alternative Treatments on Mechanical Allodynia in the Rat SNL Model
| Compound | Dosing Route | Effective Dose Range | Maximum Efficacy (Paw Withdrawal Threshold in grams) | Notes |
| This compound (Surrogate: A-317491) | Intrathecal | 10 - 30 nmol | Significant reversal of allodynia (qualitative) | Data for the selective P2X3 antagonist A-317491 is used as a proxy. Specific quantitative data for this compound was not found in the public domain.[1] |
| Gabapentin | Intraperitoneal (i.p.) | 50 - 100 mg/kg | ~10-15 g | Efficacy can decrease over time with chronic administration.[2] |
| Pregabalin | Oral (p.o.) | 30 mg/kg | Significant antiallodynic effect | Demonstrated a 62.51% maximal possible effect in one study. |
| Duloxetine | Oral (p.o.) | 10 - 30 mg/kg | Significant dose-dependent reversal of allodynia | More potent than venlafaxine (B1195380) and milnacipran (B1663801) in the SNL model.[3] |
| Amitriptyline | Intraperitoneal (i.p.) | 1.5 - 10 mg/kg | Effective against thermal hyperalgesia, but limited effect on mechanical allodynia in some studies.[4] | Efficacy in mechanical allodynia can be variable depending on the study.[5] |
| Tramadol | Intrathecal | 10 - 30 µg | Dose-dependent increase in paw withdrawal threshold | Demonstrates a clear antiallodynic effect. |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The spinal nerve ligation model is a widely used surgical model that mimics the symptoms of peripheral nerve injury-induced neuropathic pain in humans, such as mechanical allodynia and thermal hyperalgesia.
Surgical Procedure:
-
Animal: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).
-
Incision: A dorsal midline incision is made at the lumbar level to expose the paraspinal muscles.
-
Muscle Dissection: The paraspinal muscles are separated to reveal the L5 and L6 spinal nerves.
-
Ligation: The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture. Care is taken not to damage the adjacent L4 spinal nerve.
-
Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored for recovery and signs of infection. Neuropathic pain behaviors typically develop within a few days and can last for several weeks.
Behavioral Testing (Mechanical Allodynia):
-
Apparatus: von Frey filaments, a series of calibrated monofilaments that exert a specific bending force.
-
Acclimation: Rats are placed in individual testing chambers with a mesh floor and allowed to acclimate for a period before testing.
-
Stimulation: The von Frey filaments are applied to the plantar surface of the hind paw on the injured (ipsilateral) side.
-
Up-Down Method: The 50% paw withdrawal threshold (PWT) is determined using the up-down method. The testing begins with a filament in the middle of the force range. If the animal withdraws its paw, a weaker filament is used for the next stimulation. If there is no response, a stronger filament is used. This is repeated until a pattern of responses is established, allowing for the calculation of the 50% withdrawal threshold.
-
Data Analysis: The PWT in grams is calculated for each animal. A significant decrease in PWT on the ipsilateral side compared to the contralateral side or baseline indicates the presence of mechanical allodynia. The efficacy of a test compound is determined by its ability to increase the PWT in nerve-injured animals.
Signaling Pathways and Experimental Workflows
P2X3 Receptor Signaling in Neuropathic Pain
This compound is a selective antagonist of the P2X3 receptor. This receptor is an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons. Following nerve injury, damaged cells release ATP into the extracellular space, which then binds to and activates P2X3 receptors on the terminals of sensory nerves. This activation leads to an influx of cations (Na+ and Ca2+), depolarization of the neuron, and the initiation of an action potential that is transmitted to the spinal cord and ultimately perceived as pain. By blocking this receptor, this compound aims to prevent the initiation of this pain signal.
Caption: P2X3 receptor signaling pathway in neuropathic pain.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the efficacy of a compound in the SNL model of neuropathic pain.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Abstract submission – NeuPSIG 2025 [neupsigcongress.org]
- 3. This compound - Shionogi - AdisInsight [adisinsight.springer.com]
- 4. youtube.com [youtube.com]
- 5. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of P2X3 Receptor Antagonists: A Comparative Safety Assessment
For researchers, scientists, and drug development professionals, the emergence of P2X3 receptor antagonists marks a significant advancement in the potential treatment of refractory chronic cough (RCC) and other sensory-related disorders. However, as with any novel therapeutic class, a thorough understanding of their comparative safety is paramount. This guide provides an objective comparison of the safety profiles of leading P2X3 receptor antagonists, supported by available clinical trial data and detailed experimental methodologies.
The purinergic P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory afferent neurons, plays a crucial role in mediating the cough reflex.[1][2] Its antagonism presents a targeted approach to mitigating the hypersensitivity of sensory nerves that underlies chronic cough.[2] Several P2X3 antagonists, including gefapixant (B1671419), sivopixant, eliapixant (B607290), and camlipixant (B8819287), have progressed through clinical development, offering a wealth of data for a comparative safety assessment.[3][4][5][6] A consistent finding across clinical trials is the dose-dependent nature of the primary adverse effect: taste disturbance.[4]
Quantitative Safety Data Summary
The following tables summarize the key safety and tolerability data from clinical trials of prominent P2X3 receptor antagonists.
Table 1: Incidence of Common Adverse Events (%) in Clinical Trials of P2X3 Receptor Antagonists
| Adverse Event | Gefapixant (45 mg BID)[7][8][9] | This compound (150 mg QD)[5][10] | Eliapixant (75 mg BID)[11][12] | Camlipixant (50 mg BID)[6][13] | Placebo[5][6][7][8][9][10][11][12] |
| Any Adverse Event | 65.5 - 80 | 35.5 | 57 - 65 | 41 - 49 | 29.0 - 65 |
| Drug-Related AE | 54.4 | 12.9 | 0 - 21 | N/A | 3.2 - 13 |
| Serious Adverse Event | < 2 | 0 | 0 | 0 | < 2 |
| Discontinuation due to AE | 14 - 20[14] | <1 | 0 | 0 | < 2 |
Table 2: Incidence of Taste-Related Adverse Events (%) in Clinical Trials of P2X3 Receptor Antagonists
| Taste-Related AE | Gefapixant (45 mg BID)[14][15][16] | This compound (150 mg QD)[2][5][10] | Eliapixant (75 mg BID)[12][17] | Camlipixant (50 mg BID)[6][13][18] | Placebo[2][5][6][10][12][14][15][16][17] |
| Dysgeusia (altered taste) | 32 - 65 | 3.2 - 6.5 | 1 - 16 | 4.8 - 6.5 | 0 - 3 |
| Ageusia (loss of taste) | High incidence reported[16] | N/A | N/A | 0 | 0 |
| Hypogeusia (reduced taste) | High incidence reported[16] | 3.2 | N/A | N/A | N/A |
| Any Taste Alteration | ~65[14] | 6.5 | 5 - 21 | 4.8 - 6.5 | 0 - 3 |
Note: The incidence of taste-related adverse events with gefapixant is notably higher than with the more selective P2X3 antagonists.[5][19] All reported taste-related AEs for eliapixant and camlipixant were generally mild to moderate.[6][13][17]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methodologies for assessing safety, the following diagrams illustrate the key pathways and processes.
Experimental Protocols
Detailed, proprietary experimental protocols for preclinical safety and toxicology studies are not publicly available. However, based on published clinical trial methodologies, the following outlines the general approach for key safety and efficacy assessments.
Assessment of Cough Frequency
-
Methodology: Objective 24-hour cough frequency is a primary endpoint in most clinical trials for P2X3 antagonists.[19]
-
Procedure:
-
Patients are equipped with a digital audio recording device that continuously records for a 24-hour period at baseline and at specified time points during the treatment period.
-
The audio recordings are then analyzed by a validated automated cough detection algorithm or by trained personnel to count the number of coughs.
-
The primary efficacy measure is the change in the average number of coughs per hour from baseline compared to placebo.[19]
-
Assessment of Taste-Related Adverse Events
-
Methodology: The assessment of taste disturbance is a critical safety endpoint for P2X3 antagonists.
-
Procedure:
-
Spontaneous Reporting: Patients are asked to report any changes in their sense of taste at each study visit. These are recorded as adverse events and categorized (e.g., dysgeusia, ageusia, hypogeusia).[17]
-
Taste Questionnaires: Standardized questionnaires are often used to systematically assess different aspects of taste perception and the impact of any disturbances on the patient's quality of life.[20]
-
Taste Strips: In some studies, validated taste strips impregnated with different tastants (sweet, sour, salty, bitter) are applied to the tongue to objectively measure taste function.[20]
-
Comparative Safety Analysis
The primary differentiator in the safety profiles of the currently investigated P2X3 receptor antagonists is the incidence of taste-related adverse events.
-
Gefapixant , a less selective P2X3 antagonist, has consistently shown the highest rates of taste disturbance, with a significant percentage of patients in Phase 3 trials reporting these side effects.[14][15][16] This has been a key point of discussion in its regulatory review.
-
This compound , Eliapixant , and Camlipixant were developed with a focus on higher selectivity for the P2X3 receptor over the P2X2/3 heteromer, which is implicated in taste perception.[5][19] Clinical data for these more selective antagonists demonstrate a substantially lower incidence of taste-related adverse events, which are generally mild and less likely to lead to treatment discontinuation.[5][6][13][17]
Beyond taste disturbance, the overall safety profile of P2X3 antagonists appears favorable. The incidence of serious adverse events and discontinuations due to adverse events (other than taste-related issues with gefapixant) is generally low and comparable to placebo.[5][6][7][17]
Of note, the development of eliapixant was discontinued (B1498344) by Bayer due to safety concerns that were not publicly detailed but led them to conclude that the overall benefit no longer justified the risk.[12] This highlights the importance of ongoing long-term safety monitoring for this class of drugs.
Conclusion
P2X3 receptor antagonists represent a promising therapeutic class for the treatment of refractory chronic cough. The main safety concern identified in clinical trials is taste disturbance, the incidence and severity of which appear to be directly related to the selectivity of the antagonist for the P2X3 receptor. Newer, more selective agents like this compound and camlipixant have demonstrated a significantly improved taste safety profile compared to the first-generation antagonist, gefapixant. As research in this area continues, the focus will likely remain on optimizing the balance between efficacy and minimizing taste-related side effects to provide a well-tolerated and effective treatment for patients with chronic cough.
References
- 1. Homomeric and heteromeric P2X3 receptors in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qdcxjkg.com [qdcxjkg.com]
- 3. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery and development of gefapixant as a novel antitussive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. The Efficacy and Safety of Gefapixant in a Phase 3b Trial of Patients with Recent-Onset Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Camlipixant in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Efficacy and Tolerability of Gefapixant for Treatment of Refractory or Unexplained Chronic Cough: A Systematic Review and Dose-Response Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. First-in-human study of eliapixant (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sivopixant: A Procedural Guide
Sivopixant is identified as a potent and selective P2X3 receptor antagonist with a molecular weight of 507.9 g/mol .[1][2] It is intended for research use and is not sold to patients.[1] As with any chemical used in a laboratory setting, understanding its properties is the first step toward safe handling and disposal.
Key Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not found during this search, general safety precautions for similar chemical compounds should be strictly followed. A safety data sheet for a comparable hazardous chemical indicates that such substances may be toxic if swallowed and may cause genetic defects. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
| Property | Value | Source |
| Molecular Weight | 507.9 g/mol | [2] |
| Chemical Formula | C25H22ClN5O5 | [2] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Rotatable Bonds | 9 | [3] |
Standard Operating Procedure for this compound Disposal
The following procedure is a general guideline and should be adapted to comply with all federal, state, and local regulations, as well as the specific policies of your institution.[4]
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to its nature as an investigational drug and the potential hazards associated with similar chemicals, all this compound waste, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[4][5][6]
-
Segregation: Do not mix this compound waste with other waste streams.[5] It should be collected in a dedicated, properly labeled hazardous waste container.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including but not limited to:
-
Double chemotherapy gloves[5]
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
3. Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container. This container should be designated for hazardous chemical waste.
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, should be considered trace-contaminated waste and disposed of in a designated hazardous waste container.[4] For syringes, if there is any visible residual drug, they must be disposed of as hazardous chemical waste in a specific bulk waste container, not a sharps container.[5]
4. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]
-
Store the waste containers in a designated, secure satellite accumulation area (SAA) until they are collected for disposal.[5]
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5][6]
-
The recommended method for the final destruction of pharmaceutical waste is high-temperature incineration by an approved environmental management vendor.[6][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and the relevant Safety Data Sheet for any chemical they handle. Always adhere to local, state, and federal regulations concerning hazardous waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C25H22ClN5O5 | CID 117752163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. iwaste.epa.gov [iwaste.epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Sivopixant
For research, scientific, and drug development professionals, ensuring personal and environmental safety during the handling of novel compounds like Sivopixant is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound, a potent and selective P2X3 receptor antagonist, requires careful handling due to its pharmacological activity and the potential for occupational exposure.
Personal Protective Equipment (PPE) and Engineering Controls
Given the absence of a specific Safety Data Sheet (SDS) with established Occupational Exposure Limits (OELs) for this compound, a conservative approach based on guidelines for handling potent pharmaceutical compounds is required. The National Institute for Occupational Safety and Health (NIOSH) suggests that for potent drugs, a target OEL of less than 10 µg/m³ is often appropriate.
Primary Engineering Control: All handling of solid this compound and any procedures that could generate dust or aerosols must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile, double-gloved | Prevents skin contact. Double-gloving is recommended for handling potent compounds. |
| Body Protection | Lab Coat | Disposable, solid-front, with tight-fitting cuffs | Protects against incidental contact and contamination of personal clothing. |
| Coveralls | Tyvek® or similar non-woven material | Recommended for larger-scale operations or when there is a significant risk of contamination. | |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Goggles | Chemical splash goggles | Required when there is a higher risk of splashing. | |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Recommended as a minimum precaution for weighing and handling small quantities of powder, even within a fume hood. |
| Powered Air-Purifying Respirator (PAPR) | NIOSH-approved with HEPA filters | Should be considered for procedures with a higher potential for aerosol generation or for individuals with respiratory sensitivities. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. The designated handling area within the fume hood should be clean and uncluttered.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the compound gently to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Decontamination: After handling, decontaminate all surfaces and equipment. A common practice is to use a suitable laboratory detergent followed by a rinse with 70% ethanol.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
Spill Response:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Disposal Plan:
All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup and disposal via incineration.
Logical Relationships in Safe Handling
The following diagram illustrates the logical flow of considerations and actions for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
